NBD-14189
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C18H16F4N4O2S |
|---|---|
Molecular Weight |
428.4 g/mol |
IUPAC Name |
N-[(1S)-2-amino-1-[4-(hydroxymethyl)-1,3-thiazol-2-yl]ethyl]-5-[3-fluoro-4-(trifluoromethyl)phenyl]-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C18H16F4N4O2S/c19-12-5-9(1-2-11(12)18(20,21)22)13-3-4-14(25-13)16(28)26-15(6-23)17-24-10(7-27)8-29-17/h1-5,8,15,25,27H,6-7,23H2,(H,26,28)/t15-/m0/s1 |
InChI Key |
ZKOITYDZLQYLNI-HNNXBMFYSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1C2=CC=C(N2)C(=O)N[C@@H](CN)C3=NC(=CS3)CO)F)C(F)(F)F |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC=C(N2)C(=O)NC(CN)C3=NC(=CS3)CO)F)C(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of NBD-14189
For Researchers, Scientists, and Drug Development Professionals
Abstract
NBD-14189 is a novel small molecule inhibitor of Human Immunodeficiency Virus Type 1 (HIV-1) that exhibits a unique dual mechanism of action. It functions as both an entry inhibitor by targeting the gp120 envelope glycoprotein (B1211001) and as a reverse transcriptase (RT) inhibitor. This dual functionality presents a promising avenue for the development of new antiretroviral therapies with a high barrier to resistance. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, including its molecular targets, binding interactions, and in vitro and in vivo efficacy. Detailed experimental protocols and quantitative data are presented to support the described mechanisms.
Introduction
The Human Immunodeficiency Virus (HIV) remains a significant global health challenge, necessitating the continued development of novel and effective antiretroviral agents. HIV-1 entry into host cells and the reverse transcription of its RNA genome are critical steps in the viral life cycle and represent key targets for therapeutic intervention. This compound has emerged as a potent anti-HIV-1 agent with a distinctive dual inhibitory capacity, targeting both of these essential processes.[1][2][3] This guide delves into the intricate molecular mechanisms that underpin the antiviral activity of this compound.
Dual Mechanism of Action
This compound exerts its anti-HIV-1 effects through a two-pronged attack on the virus:
-
Inhibition of Viral Entry: this compound acts as a gp120 antagonist.[1] The HIV-1 envelope glycoprotein gp120 is crucial for the virus's attachment to the host cell's CD4 receptor, a primary step in viral entry. By binding to gp120, this compound is thought to induce conformational changes that prevent its interaction with the CD4 receptor, thereby blocking the initial attachment and subsequent entry of the virus into the host cell.
-
Inhibition of Reverse Transcriptase: In addition to its role as an entry inhibitor, this compound directly inhibits the enzymatic activity of HIV-1 Reverse Transcriptase (RT).[1][2] This enzyme is responsible for converting the viral RNA genome into double-stranded DNA, a process essential for the integration of the viral genetic material into the host cell's genome. This compound's inhibition of RT provides a second, independent mechanism to halt viral replication.
The following diagram illustrates the dual mechanism of action of this compound in the context of the HIV-1 life cycle.
Caption: Dual inhibitory mechanism of this compound targeting HIV-1 entry and reverse transcription.
Molecular Interactions
Interaction with gp120
While the precise binding site of this compound on gp120 has not been fully elucidated in the provided search results, its classification as a gp120 antagonist suggests it likely interacts with a region critical for CD4 binding.
Interaction with Reverse Transcriptase
X-ray crystallography studies have provided detailed insights into the interaction of this compound with HIV-1 RT.[2][3] this compound binds to a novel pocket on the RT enzyme, distinct from the binding sites of many existing non-nucleoside reverse transcriptase inhibitors (NNRTIs). A key feature of its inhibitory mechanism is its ability to bridge the deoxynucleoside triphosphate (dNTP) and NNRTI binding sites.[1][2] This bridging action is believed to lock the enzyme in an inactive conformation, preventing it from carrying out its DNA synthesis function.
The following diagram illustrates the binding of this compound to HIV-1 Reverse Transcriptase.
Caption: this compound bridges the dNTP and NNRTI binding sites of HIV-1 RT.
Quantitative Data
The antiviral activity and pharmacokinetic properties of this compound have been characterized through various in vitro and in vivo studies.
Table 1: In Vitro Antiviral Activity of this compound
| Assay Type | Cell Line | Virus Strain | Parameter | Value |
| Pseudovirus Neutralization | TZM-bl | HIV-1 HXB2 | IC50 | 89 nM |
| Multi-cycle Antiviral | MT-2 | HIV-1 | EC50 | 180 nM |
| Cytotoxicity | MT-2 | - | CC50 | 22.1 µM |
| Reverse Transcriptase Inhibition | - | HIV-1 RT | IC50 | < 5 µM |
Table 2: Pharmacokinetic Parameters of this compound
| Species | Administration | Dose (mg/kg) | Cmax (ng/mL) | T1/2 (h) | %F (Oral Bioavailability) |
| Rat | IV | 10 | - | 9.8 | - |
| Rat | PO | 10 | - | 8.19 | 6.7% |
| Dog | IV | 1 | 1230 | 20.0 | - |
| Dog | PO | 2 | 181 | 24.3 | 61% |
Experimental Protocols
HIV-1 Pseudovirus Neutralization Assay (TZM-bl cells)
This assay is used to determine the concentration of this compound required to inhibit 50% of viral entry (IC50).
Workflow:
Caption: Experimental workflow for the HIV-1 pseudovirus neutralization assay.
Detailed Protocol:
-
Cell Preparation: TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain a luciferase reporter gene under the control of the HIV-1 LTR, are seeded in 96-well plates.[4][5]
-
Compound Dilution: this compound is serially diluted to a range of concentrations.
-
Virus Neutralization: The diluted compound is pre-incubated with a fixed amount of HIV-1 Env-pseudotyped virus for 1 hour at 37°C.[6]
-
Infection: The virus-compound mixture is then added to the TZM-bl cells.
-
Incubation: The plates are incubated for 48 hours at 37°C in a 5% CO2 incubator.[4][5]
-
Lysis and Luminescence Reading: After incubation, the cells are lysed, and a luciferase substrate is added. The luminescence, which is proportional to the level of viral entry and Tat-mediated transcription, is measured using a luminometer.[7]
-
Data Analysis: The percentage of neutralization is calculated relative to virus control wells (no compound), and the IC50 value is determined by fitting the data to a dose-response curve.
HIV-1 Reverse Transcriptase Inhibition Assay
This biochemical assay measures the direct inhibitory effect of this compound on the enzymatic activity of HIV-1 RT.
Workflow:
Caption: Experimental workflow for the HIV-1 Reverse Transcriptase inhibition assay.
Detailed Protocol:
-
Reaction Setup: The assay is typically performed in a 96-well plate format. Each well contains a reaction buffer with recombinant HIV-1 RT, a template-primer (e.g., poly(rA)-oligo(dT)), and a mixture of deoxynucleoside triphosphates (dNTPs), one of which is labeled (e.g., with biotin (B1667282) or a radioisotope).[8][9]
-
Compound Addition: Serial dilutions of this compound are added to the wells.
-
Enzymatic Reaction: The reaction is initiated and incubated at 37°C for a defined period (e.g., 1 hour) to allow for DNA synthesis by the RT enzyme.[8]
-
Detection: The amount of newly synthesized DNA is quantified. In a colorimetric assay, biotin-labeled DNA is captured on a streptavidin-coated plate and detected with an enzyme-linked antibody.[8] In a radioactive assay, the incorporation of a radiolabeled dNTP is measured.
-
Data Analysis: The percentage of RT inhibition is calculated for each compound concentration relative to a no-inhibitor control. The IC50 value is determined by plotting the percent inhibition against the log of the compound concentration.[8]
In Vivo Pharmacokinetic Studies
These studies are conducted in animal models to determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.[10][11][12][13][14]
Detailed Protocol (General):
-
Animal Models: Studies are typically conducted in rodent (e.g., rats) and non-rodent (e.g., dogs) species.[12]
-
Drug Administration: this compound is administered via intravenous (IV) and oral (PO) routes to assess both systemic clearance and oral bioavailability.[3]
-
Sample Collection: Blood samples are collected at various time points after drug administration.
-
Sample Analysis: Plasma is separated from the blood samples, and the concentration of this compound is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), elimination half-life (T1/2), area under the curve (AUC), and oral bioavailability (%F).[3]
Conclusion
This compound represents a significant advancement in the field of HIV-1 inhibitor research due to its novel dual mechanism of action. By targeting both viral entry and reverse transcription, it has the potential to be a highly effective antiretroviral agent with a reduced likelihood of resistance development. The quantitative data from in vitro and in vivo studies demonstrate its potency and favorable pharmacokinetic profile in preclinical models. The detailed experimental protocols provided in this guide offer a framework for the further evaluation and development of this compound and other dual-action HIV-1 inhibitors. Further research is warranted to fully elucidate its binding interactions with gp120 and to assess its efficacy and safety in more advanced preclinical and clinical settings.
References
- 1. medkoo.com [medkoo.com]
- 2. Comparative Pharmacokinetics of a Dual Inhibitor of HIV-1, this compound, in Rats and Dogs with a Proof-of-Concept Evaluation of Antiviral Potency in SCID-hu Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative Pharmacokinetics of a Dual Inhibitor of HIV-1, this compound, in Rats and Dogs with a Proof-of-Concept Evaluation of Antiviral Potency in SCID-hu Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hiv.lanl.gov [hiv.lanl.gov]
- 5. hiv.lanl.gov [hiv.lanl.gov]
- 6. Development and optimization of a sensitive pseudovirus-based assay for HIV-1 neutralizing antibodies detection using A3R5 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Item - Reverse transcriptase assay for analysis of resistance to anti-HIV drugs and their mechanism of action - Karolinska Institutet - Figshare [openarchive.ki.se]
- 10. biotechfarm.co.il [biotechfarm.co.il]
- 11. In vivo Pharmacokinetic Studies | Dog and Rodent PK | CRO Services [aurigeneservices.com]
- 12. fda.gov [fda.gov]
- 13. parazapharma.com [parazapharma.com]
- 14. bioivt.com [bioivt.com]
NBD-14189: A Dual-Inhibitor of HIV-1 Entry and Reverse Transcription
A Technical Guide for Researchers and Drug Development Professionals
Abstract
NBD-14189 is a novel small-molecule inhibitor of Human Immunodeficiency Virus Type 1 (HIV-1) that exhibits a unique dual mechanism of action. It functions as both an entry inhibitor by targeting the viral envelope glycoprotein (B1211001) gp120, and as a reverse transcriptase (RT) inhibitor. This dual activity presents a promising avenue for the development of new antiretroviral therapies with a high barrier to resistance. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy, and detailed protocols for key experimental evaluations.
Introduction
The management of HIV-1 infection has been revolutionized by combination antiretroviral therapy (cART), which has transformed a fatal disease into a manageable chronic condition. However, the emergence of drug-resistant viral strains, long-term toxicities, and the need for lifelong adherence underscore the continuous need for novel therapeutic agents with distinct mechanisms of action. This compound represents a significant advancement in this area, acting on two critical and distinct stages of the HIV-1 lifecycle: viral entry and reverse transcription.[1][2]
Initially identified as a potent gp120 antagonist, further studies, including X-ray crystallography, revealed its ability to also bind to and inhibit HIV-1 reverse transcriptase.[1][2][3] this compound achieves this dual inhibition by bridging the dNTP and non-nucleoside reverse transcriptase inhibitor (NNRTI)-binding sites of the enzyme.[1][2][3] This technical guide serves as a resource for researchers and drug development professionals, consolidating the current knowledge on this compound and providing detailed methodologies for its study.
Mechanism of Action
This compound's antiviral activity stems from its ability to inhibit two key viral proteins:
-
HIV-1 gp120 Antagonism: this compound binds to the gp120 envelope glycoprotein, a critical component for viral entry into host cells.[4][5][6] This binding event is thought to interfere with the conformational changes in gp120 that are necessary for its interaction with the host cell receptors, CD4 and a coreceptor (CCR5 or CXCR4), thereby preventing the fusion of the viral and cellular membranes.
-
HIV-1 Reverse Transcriptase Inhibition: Uniquely, this compound also inhibits the enzymatic activity of HIV-1 reverse transcriptase.[1][2] X-ray crystallography has shown that it binds in a novel manner, bridging the dNTP and NNRTI binding pockets.[1][3] This mode of binding disrupts the polymerase activity of RT, preventing the conversion of the viral RNA genome into double-stranded DNA, a crucial step for viral replication.
References
NBD-14189: A Dual-Action Inhibitor of HIV-1 Reverse Transcriptase
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract: NBD-14189 has emerged as a potent anti-HIV-1 agent with a novel dual mechanism of action. Initially identified as an antagonist of the HIV-1 envelope glycoprotein (B1211001) gp120, subsequent research has revealed its capacity to also inhibit HIV-1 Reverse Transcriptase (RT).[1][2][3][4][5][6] This technical guide provides an in-depth overview of the reverse transcriptase inhibition by this compound, presenting key quantitative data, detailed experimental methodologies, and a visualization of its unique inhibitory mechanism.
Quantitative Analysis of Inhibitory Activity
This compound demonstrates potent inhibitory activity against HIV-1 in various assays. The following table summarizes the key quantitative data for this compound, including its efficacy in enzymatic and cell-based assays.
| Parameter | Value | Cell Line/Assay Condition | Reference |
| IC50 (RT Inhibition) | < 5 µM | Enzymatic Assay | [2] |
| IC50 (Antiviral) | 89 nM | Single-cycle (TZM-bl cells), HIV-1 HXB2 pseudovirus | [7][8][9] |
| IC50 (Antiviral) | 0.18 µM | Multi-cycle (MT-2 cells) | [7] |
| EC50 (Antiviral) | < 200 nM | Cellular Assays | [2][7][8] |
| CC50 (Cytotoxicity) | 21.9 µM | Single-cycle (TZM-bl cells) | [7] |
| CC50 (Cytotoxicity) | 22.1 µM | Multi-cycle (MT-2 cells) | [7] |
IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration. CC50: Half-maximal cytotoxic concentration.
Mechanism of Reverse Transcriptase Inhibition
This compound exhibits a unique mechanism of reverse transcriptase inhibition by bridging the non-nucleoside reverse transcriptase inhibitor (NNRTI) binding site and the nucleoside reverse transcriptase inhibitor (NRTI) binding site.[1][2][3][4][5] This dual-site interaction is a novel approach to RT inhibition and is supported by X-ray crystallography data.[3][4][5][6] The binding of this compound extends into the NNRTI-binding pocket on one end and towards the polymerase active site and the nucleotide-binding site on the other.[3][4]
The following diagram illustrates the proposed mechanism of action:
Experimental Protocols
The following sections detail the methodologies employed to characterize the reverse transcriptase inhibitory activity of this compound.
Reverse Transcriptase Enzymatic Assay
This assay quantifies the direct inhibitory effect of this compound on the polymerase activity of purified HIV-1 RT.
-
Enzyme: Recombinant HIV-1 Reverse Transcriptase.
-
Substrate: A homopolymeric template/primer such as poly(rA)/oligo(dT).
-
Nucleotides: Radiolabeled or fluorescently labeled dTTP to monitor incorporation.
-
Procedure:
-
HIV-1 RT is pre-incubated with varying concentrations of this compound.
-
The enzymatic reaction is initiated by the addition of the template/primer and dNTP mix.
-
The reaction is allowed to proceed for a defined period at an optimal temperature (e.g., 37°C).
-
The reaction is stopped, and the amount of incorporated nucleotide is quantified using methods like scintillation counting or fluorescence detection.
-
IC50 values are calculated by plotting the percentage of RT inhibition against the logarithm of the this compound concentration.
-
Cell-Based Antiviral Assays
These assays determine the efficacy of this compound in preventing HIV-1 replication in a cellular context.
-
Cell Lines:
-
TZM-bl cells: HeLa cells engineered to express CD4, CCR5, and CXCR4, and contain Tat-responsive luciferase and β-galactosidase reporter genes. Used for single-cycle infectivity assays.
-
MT-2 cells: A human T-cell line highly susceptible to HIV-1 infection, used for multi-cycle replication assays.
-
-
Virus: Laboratory-adapted HIV-1 strains (e.g., HXB2) or pseudoviruses.
-
Procedure (Single-Cycle Assay with TZM-bl cells):
-
TZM-bl cells are seeded in 96-well plates.
-
Cells are pre-incubated with various concentrations of this compound.
-
A fixed amount of HIV-1 is added to the wells.
-
After 48 hours of incubation, viral entry and replication are quantified by measuring luciferase activity or β-galactosidase expression.
-
IC50 values are determined from the dose-response curve.
-
-
Procedure (Multi-Cycle Assay with MT-2 cells):
-
MT-2 cells are infected with HIV-1 in the presence of varying concentrations of this compound.
-
The culture is maintained for several days to allow for multiple rounds of viral replication.
-
Viral replication is monitored by measuring p24 antigen levels in the culture supernatant using an ELISA.
-
IC50 values are calculated based on the reduction in p24 production.
-
Cytotoxicity Assays
These assays are crucial to determine the therapeutic index of the compound.
-
Cell Lines: The same cell lines used in the antiviral assays (e.g., TZM-bl, MT-2).
-
Reagents: Cell viability reagents such as MTS or CellTiter-Glo.
-
Procedure:
-
Cells are cultured with a range of concentrations of this compound for a period equivalent to the antiviral assay.
-
A cell viability reagent is added, and the signal (e.g., absorbance or luminescence), which is proportional to the number of viable cells, is measured.
-
The CC50 value, the concentration at which cell viability is reduced by 50%, is calculated.
-
X-ray Crystallography
This technique provides a high-resolution three-dimensional structure of this compound in complex with HIV-1 RT, elucidating the precise binding mode.
-
Protein: Purified and crystallizable HIV-1 Reverse Transcriptase.
-
Ligand: this compound.
-
Procedure:
-
HIV-1 RT is co-crystallized with this compound.
-
Crystals are subjected to X-ray diffraction.
-
The resulting diffraction pattern is used to solve the three-dimensional structure of the RT-NBD-14189 complex.
-
The structure reveals the specific amino acid residues involved in the interaction and confirms the bridging of the NNRTI and NRTI sites. The Protein Data Bank (PDB) entry for the crystal structure of HIV-1 RT in complex with this compound is 7LPW.[3][6]
-
The following workflow illustrates the drug discovery and characterization process for this compound:
Conclusion
This compound represents a promising lead compound in the development of novel anti-HIV-1 therapeutics. Its dual-action mechanism, targeting both viral entry via gp120 and reverse transcription, offers a potential advantage in overcoming drug resistance. The unique bridging of the NNRTI and NRTI binding sites on the reverse transcriptase provides a new avenue for the design of next-generation RT inhibitors. Further preclinical and clinical investigations are warranted to fully evaluate the therapeutic potential of this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. HIV-1 gp120 Antagonists Also Inhibit HIV-1 Reverse Transcriptase by Bridging the NNRTI and NRTI sites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Comparative Pharmacokinetics of a Dual Inhibitor of HIV-1, this compound, in Rats and Dogs with a Proof-of-Concept Evaluation of Antiviral Potency in SCID-hu Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative Pharmacokinetics of a Dual Inhibitor of HIV-1, this compound, in Rats and Dogs with a Proof-of-Concept Evaluation of Antiviral Potency in SCID-hu Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound - Ace Therapeutics [acetherapeutics.com]
- 9. This compound - Immunomart [immunomart.com]
NBD-14189: A Dual-Action HIV-1 Inhibitor Targeting Entry and Reverse Transcription
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
NBD-14189 is a potent small molecule inhibitor of Human Immunodeficiency Virus Type 1 (HIV-1) that exhibits a novel, dual mechanism of action. It functions as both an entry inhibitor by targeting the viral envelope glycoprotein (B1211001) gp120 and as a reverse transcriptase inhibitor. This dual functionality presents a promising avenue for the development of new antiretroviral therapies with a high barrier to resistance. This document provides a comprehensive overview of the chemical structure, mechanism of action, and preclinical data associated with this compound, intended to serve as a technical resource for researchers in the field of virology and drug development.
Chemical Structure and Properties
This compound, systematically named N-(2-amino-1-(4-(hydroxymethyl)thiazol-2-yl)ethyl)-5-(3-fluoro-4-(trifluoromethyl)phenyl)-1H-pyrrole-2-carboxamide, is a complex heterocyclic molecule.[1] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | N-(2-amino-1-(4-(hydroxymethyl)thiazol-2-yl)ethyl)-5-(3-fluoro-4-(trifluoromethyl)phenyl)-1H-pyrrole-2-carboxamide | [1] |
| Chemical Formula | C18H16F4N4O2S | [1] |
| Molecular Weight | 428.41 g/mol | [1] |
| SMILES Code | NCC(NC(C1=CC=C(C2=CC(F)=C(C(F)(F)F)C=C2)N1)=O)C3=NC(CO)=CS3 | [1] |
| CAS Number | 2234273-72-2 | [2] |
Mechanism of Action
This compound exhibits a unique dual-inhibitory mechanism against HIV-1, targeting two critical stages of the viral lifecycle: entry into the host cell and reverse transcription of the viral RNA genome.
Inhibition of HIV-1 Entry via gp120 Antagonism
This compound acts as a potent HIV-1 entry antagonist by binding to the viral envelope glycoprotein gp120.[2][3] This interaction prevents the conformational changes in gp120 that are necessary for its binding to the host cell's CD4 receptor and subsequent coreceptor (CCR5 or CXCR4) engagement, thereby blocking the fusion of the viral and cellular membranes.
Inhibition of HIV-1 Reverse Transcriptase
In addition to its role as an entry inhibitor, this compound also directly inhibits the enzymatic activity of HIV-1 Reverse Transcriptase (RT).[4][5] Structural studies have revealed that this compound binds to a novel site on the RT enzyme, bridging the non-nucleoside reverse transcriptase inhibitor (NNRTI) binding pocket and the nucleoside reverse transcriptase inhibitor (NRTI) binding site (the dNTP binding site).[5][6] This unique binding mode disrupts the polymerase activity of RT, preventing the conversion of the viral RNA genome into proviral DNA.
Preclinical Data
A summary of the key preclinical efficacy and pharmacokinetic data for this compound is presented below.
In Vitro Antiviral Activity
| Assay | Virus Strain | IC50 / EC50 | Reference |
| Antiviral Activity | HIV-1HXB2 pseudovirus | IC50: 89 nM | [2] |
| Antiviral Activity | - | EC50 < 200 nM | [2] |
Pharmacokinetics
Pharmacokinetic studies have been conducted in both rats and dogs, demonstrating favorable properties for further development.
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Intravenous (10 mg/kg) | Oral (10 mg/kg) | Reference |
| Cmax | - | - | [1] |
| Tmax (h) | 0.08 | 8 | [1] |
| T1/2 (h) | 9.8 | 8.19 | [1] |
| Oral Bioavailability (%F) | - | 6.7 | [1] |
Table 3: Pharmacokinetic Parameters of this compound in Dogs
| Parameter | Intravenous (1 mg/kg) | Oral (2 mg/kg) | Reference |
| Oral Bioavailability (%F) | - | 61 | [2] |
Experimental Protocols
The following sections outline the general methodologies employed in the preclinical evaluation of this compound.
Antiviral Activity Assay (Cell-based ELISA)
This assay quantifies the ability of a compound to inhibit viral replication in a cell culture system.
Protocol:
-
Cell Seeding: Plate susceptible host cells (e.g., TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain an HIV-1 LTR-driven luciferase reporter gene) in 96-well microplates.
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.
-
Treatment and Infection: Add the compound dilutions to the cells, followed by the addition of a known amount of HIV-1.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period that allows for viral replication (typically 48-72 hours).
-
Quantification of Viral Replication: Lyse the cells and measure the level of a viral protein (e.g., p24 antigen by ELISA) or the activity of a reporter gene (e.g., luciferase).
-
Data Analysis: Plot the percentage of inhibition versus the compound concentration and determine the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) using non-linear regression analysis.
Reverse Transcriptase Inhibition Assay
This is a biochemical assay to measure the direct inhibitory effect of a compound on the enzymatic activity of purified HIV-1 Reverse Transcriptase.
Protocol:
-
Reaction Mixture Preparation: In a microplate, combine a buffered solution containing purified recombinant HIV-1 RT, a template-primer substrate (e.g., poly(rA)-oligo(dT)), and deoxyribonucleotide triphosphates (dNTPs), where one of the dNTPs is labeled (e.g., with a radioisotope or a non-radioactive tag).
-
Compound Addition: Add serial dilutions of this compound to the reaction wells.
-
Initiation and Incubation: Initiate the reaction and incubate at 37°C for a defined period to allow for DNA synthesis.
-
Termination and Detection: Stop the reaction and quantify the amount of labeled dNTP incorporated into the newly synthesized DNA.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the RT activity (IC50).
Conclusion
This compound represents a significant advancement in the development of novel anti-HIV-1 agents. Its dual mechanism of action, targeting both viral entry and reverse transcription, offers the potential for increased potency and a higher genetic barrier to the development of drug resistance. The favorable preclinical data, including potent in vitro activity and promising pharmacokinetic profiles in animal models, warrant further investigation of this compound as a clinical candidate for the treatment of HIV-1 infection.
References
- 1. mdpi.com [mdpi.com]
- 2. Comparative Pharmacokinetics of a Dual Inhibitor of HIV-1, this compound, in Rats and Dogs with a Proof-of-Concept Evaluation of Antiviral Potency in SCID-hu Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medkoo.com [medkoo.com]
- 5. Comparative Pharmacokinetics of a Dual Inhibitor of HIV-1, this compound, in Rats and Dogs with a Proof-of-Concept Evaluation of Antiviral Potency in SCID-hu Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HIV-1 gp120 Antagonists Also Inhibit HIV-1 Reverse Transcriptase by Bridging the NNRTI and NRTI sites - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the NBD-14189 Binding Site on HIV-1 gp120
For Researchers, Scientists, and Drug Development Professionals
Introduction
The global effort to combat Human Immunodeficiency Virus Type 1 (HIV-1) necessitates the continued development of novel antiretroviral agents that target distinct stages of the viral lifecycle. One of the most critical initial steps in HIV-1 infection is the attachment of the viral envelope glycoprotein (B1211001) gp120 to the CD4 receptor on host T-cells.[1] This interaction initiates conformational changes in gp120, enabling subsequent binding to a coreceptor (CCR5 or CXCR4) and facilitating viral entry.[2] The CD4 binding site on gp120 is a highly conserved and vulnerable target for therapeutic intervention. NBD-14189 is a small molecule inhibitor that has shown promise as an HIV-1 entry inhibitor by targeting this critical site.[3] This technical guide provides a comprehensive overview of the this compound binding site on gp120, including quantitative binding data, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.
This compound: A Dual-Action Inhibitor
This compound is a potent antagonist of HIV-1 gp120.[3] Structural and functional studies have revealed that this compound and its analogs bind within the Phe43 cavity, a deep hydrophobic pocket within the CD4 binding site of gp120.[4][5] By occupying this cavity, this compound mimics the interaction of the Phe43 residue of the CD4 receptor, thereby competitively inhibiting the binding of CD4 to gp120 and preventing the initial step of viral attachment.[5]
Interestingly, further research has demonstrated that this compound possesses a dual inhibitory mechanism. In addition to its role as a gp120 antagonist, it also inhibits HIV-1 Reverse Transcriptase (RT) by bridging the NNRTI (non-nucleoside reverse transcriptase inhibitor) and NRTI (nucleoside reverse transcriptase inhibitor) binding sites.[3][4] This dual mode of action makes this compound a particularly interesting candidate for further drug development.
Quantitative Analysis of NBD Compound Activity
| Compound | HIV-1 Strain/Isolate | Assay Type | IC50 (µM) | Reference |
| NBD-14208 | Subtype B | Pseudovirus Assay | 2.2 | [5] |
| NBD-14208 | Subtype D | Pseudovirus Assay | 2.5 | [5] |
| NBD-14208 | Subtype A | Pseudovirus Assay | 2.9 | [5] |
| NBD-14208 | Subtype C | Pseudovirus Assay | 3.9 | [5] |
| NBD-14208 | Recombinant Viruses | Pseudovirus Assay | 2.9 - 3.9 | [5] |
| NBD-14208 | Overall Mean | Pseudovirus Assay | 3 ± 0.25 | [5] |
Experimental Protocols
Characterizing the binding of small molecules like this compound to viral proteins such as gp120 requires a combination of biophysical and molecular biology techniques. The following sections detail the methodologies for key experiments used to elucidate the binding site and affinity of NBD compounds.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique used to directly measure the heat changes associated with biomolecular interactions, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment.[6][7][8]
Protocol:
-
Sample Preparation:
-
Express and purify recombinant HIV-1 gp120 core protein.
-
Synthesize and purify the this compound compound.
-
Prepare a precise, matched buffer solution for both the protein and the ligand to minimize heats of dilution. A common buffer is 20 mM Tris-HCl, 150 mM NaCl, pH 7.4.
-
Thoroughly degas both the protein and ligand solutions to prevent air bubbles in the calorimeter cell.
-
Accurately determine the concentrations of both gp120 and this compound. A typical starting concentration for the protein in the sample cell is 10-50 µM, and the ligand in the syringe should be at least 10-fold higher.[6]
-
-
ITC Experiment:
-
Load the gp120 solution into the sample cell of the ITC instrument and the this compound solution into the injection syringe.
-
Equilibrate the system to the desired temperature (e.g., 25°C).
-
Perform a series of small, sequential injections of this compound into the gp120 solution while monitoring the heat released or absorbed.
-
A control experiment, injecting the ligand into the buffer alone, should be performed to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the raw titration data.
-
Integrate the heat change for each injection to generate a binding isotherm.
-
Fit the binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the thermodynamic parameters: Kd, n, ΔH, and ΔS.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions.[9][10] It is particularly useful for determining the kinetics of binding, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (Kd) can be calculated (Kd = kd/ka).[9]
Protocol:
-
Sensor Chip Preparation:
-
Immobilize a capture molecule, such as an anti-His antibody or streptavidin, onto the surface of a sensor chip (e.g., a CM5 chip).
-
Inject purified, tagged (e.g., His-tagged) gp120 over the sensor surface to be captured by the immobilized molecule.
-
A reference flow cell should be prepared in parallel, either with an irrelevant protein or no protein, to subtract non-specific binding and bulk refractive index changes.
-
-
Binding Analysis:
-
Prepare a series of dilutions of this compound in a suitable running buffer.
-
Inject the different concentrations of this compound over the gp120-coated and reference flow cells.
-
Monitor the change in the SPR signal (measured in Resonance Units, RU) over time during the association and dissociation phases.
-
After each injection cycle, regenerate the sensor surface to remove the bound analyte, if necessary, using a mild regeneration solution.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to obtain specific binding sensorgrams.
-
Fit the sensorgrams to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to determine the ka and kd values.
-
Calculate the Kd from the ratio of kd to ka.
-
Site-Directed Mutagenesis
Site-directed mutagenesis is a molecular biology technique used to introduce specific amino acid substitutions into a protein to investigate the role of individual residues in protein function, such as ligand binding.
Protocol:
-
Mutagenesis:
-
Design primers containing the desired mutation (e.g., for A204D or I424F in the gp120 gene).
-
Use a plasmid containing the wild-type gp120 gene as a template.
-
Perform polymerase chain reaction (PCR) with the mutagenic primers to generate the mutated plasmid.
-
Digest the parental, non-mutated DNA template using an enzyme such as DpnI.
-
Transform the mutated plasmid into competent E. coli cells for propagation.
-
-
Protein Expression and Purification:
-
Sequence the mutated plasmid to confirm the desired mutation.
-
Express the mutant gp120 protein in a suitable expression system (e.g., mammalian cells).
-
Purify the mutant protein using standard chromatography techniques.
-
-
Functional Analysis:
-
Use the purified mutant gp120 in binding assays (ITC or SPR) with this compound to determine if the mutation affects the binding affinity.
-
Alternatively, generate pseudoviruses carrying the mutant gp120 envelope protein and perform infectivity assays in the presence of this compound to assess changes in the IC50 value.
-
X-ray Crystallography
X-ray crystallography is a technique used to determine the three-dimensional structure of a molecule at atomic resolution. Co-crystallization of this compound with gp120 can provide a detailed view of the binding site and the specific molecular interactions.
Protocol:
-
Complex Formation and Crystallization:
-
Prepare a highly pure and concentrated solution of the gp120-NBD-14189 complex.
-
Screen a wide range of crystallization conditions (e.g., different precipitants, pH, and temperature) using vapor diffusion methods (hanging or sitting drop).
-
Optimize the conditions that produce diffraction-quality crystals.
-
-
Data Collection:
-
Cryo-protect the crystals and flash-cool them in liquid nitrogen.
-
Collect X-ray diffraction data using a synchrotron radiation source.
-
-
Structure Determination and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using molecular replacement, using a known gp120 structure as a search model.
-
Build the model of the gp120-NBD-14189 complex into the electron density map and refine the structure to obtain a high-resolution model.
-
Visualizing the Molecular Interactions and Experimental Processes
Diagrams are essential tools for understanding complex biological pathways and experimental workflows. The following sections provide Graphviz (DOT language) scripts to generate such diagrams.
HIV-1 Entry and Inhibition by this compound
The following diagram illustrates the initial steps of HIV-1 entry into a host cell and the mechanism by which this compound inhibits this process.
Caption: HIV-1 entry mechanism and this compound inhibition.
Experimental Workflow for Characterizing this compound Binding to gp120
This diagram outlines a logical workflow for the experimental characterization of the this compound binding site on gp120.
Caption: Workflow for this compound and gp120 binding analysis.
Conclusion
This compound represents a promising class of HIV-1 entry inhibitors with a dual mechanism of action. Its ability to target the highly conserved Phe43 cavity within the gp120 CD4 binding site makes it an attractive candidate for further preclinical and clinical development. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers and drug developers to further investigate the molecular interactions of this compound and to design next-generation inhibitors with improved potency and broader neutralizing activity against diverse HIV-1 strains. A thorough understanding of the binding site and the molecular determinants of affinity is crucial for the rational design of new antiretroviral therapies that can overcome the challenges of viral resistance and contribute to the global fight against HIV/AIDS.
References
- 1. Kinetic and structural analysis of mutant CD4 receptors that are defective in HIV gp120 binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isothermal Titration Calorimetry of Membrane Proteins – Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. Antiviral Activity and Crystal Structures of HIV-1 gp120 Antagonists [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 7. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 8. tainstruments.com [tainstruments.com]
- 9. criver.com [criver.com]
- 10. path.ox.ac.uk [path.ox.ac.uk]
The Discovery and Development of NBD-14189: A Dual-Action HIV-1 Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
NBD-14189 has emerged as a promising anti-HIV-1 agent distinguished by its novel dual-action mechanism, targeting both viral entry and reverse transcription. This document provides a comprehensive technical overview of the discovery, development, and mechanism of action of this compound. It is intended to serve as a resource for researchers, scientists, and professionals in the field of drug development, offering a consolidated repository of quantitative data, detailed experimental methodologies, and visual representations of its operational pathways. The rational design, structure-activity relationship (SAR) studies, and preclinical evaluation of this compound underscore its potential as a next-generation therapeutic candidate in the fight against HIV-1.
Introduction
The human immunodeficiency virus type 1 (HIV-1) pandemic continues to be a major global health challenge, necessitating the development of novel therapeutic agents that can overcome the limitations of current antiretroviral therapies, such as drug resistance and long-term toxicity. This compound is a small molecule inhibitor that has been rationally designed and optimized from a series of phenyl-1H-pyrrole-carboxamide derivatives. A significant breakthrough in its development was the discovery of its dual-inhibitory function: it not only acts as an entry inhibitor by targeting the gp120 envelope glycoprotein (B1211001) but also inhibits the viral reverse transcriptase (RT) enzyme.[1][2] This dual mechanism of action presents a high barrier to the development of viral resistance.
Discovery and Lead Optimization
The development of this compound originated from structure-based lead optimization efforts aimed at improving the antiviral potency and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of earlier compounds in the NBD series. These compounds were designed to mimic the interaction of the host cell's CD4 receptor with the HIV-1 gp120 glycoprotein, specifically by binding to the highly conserved Phe43 cavity on gp120. Through iterative cycles of rational design, chemical synthesis, and antiviral evaluation, this compound was identified as a lead candidate with a significantly improved selectivity index and broad-spectrum activity against a diverse panel of HIV-1 clinical isolates.
Mechanism of Action
This compound exhibits a unique dual mechanism of action against HIV-1, targeting two critical stages of the viral life cycle: entry and reverse transcription.
Inhibition of Viral Entry
This compound functions as an HIV-1 entry inhibitor by binding to the envelope glycoprotein gp120. This binding event allosterically prevents the interaction between gp120 and the host cell's CD4 receptor, a crucial first step for viral entry.
Inhibition of Reverse Transcriptase
Intriguingly, this compound was also found to inhibit HIV-1 reverse transcriptase (RT), the enzyme responsible for converting the viral RNA genome into DNA.[3] X-ray crystallography studies have revealed that this compound binds to a novel site on the RT enzyme, bridging the non-nucleoside reverse transcriptase inhibitor (NNRTI) binding pocket and the deoxynucleoside triphosphate (dNTP) binding site.[4] This unique binding mode obstructs the polymerase activity of RT.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, including its antiviral activity, cytotoxicity, and pharmacokinetic properties.
Table 1: In Vitro Antiviral Activity and Cytotoxicity
| Assay Type | Cell Line | Virus Strain | IC50 | CC50 | Selectivity Index (SI) | Reference |
| Single-Cycle | TZM-bl | HIV-1 HXB2 pseudo | 89 nM (0.089 µM) | 21.9 µM | 246 | [5] |
| Multi-Cycle | MT-2 | Not Specified | 0.18 µM | 22.1 µM | 122.8 | [5] |
| Cell-Cell Fusion | TZM-bl | Not Specified | 9.4 µM | Not Specified | Not Applicable | [5] |
| In Vitro Efficacy | Human PBMCs | Not Specified | 0.38 µM (163 ng/mL) | Not Specified | Not Specified | [6] |
| Reverse Transcriptase | N/A | N/A | < 5 µM | Not Specified | Not Applicable | [3] |
Table 2: Pharmacokinetic Parameters of this compound
| Species | Administration | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | t1/2 (h) | AUC (h*ng/mL) | Oral Bioavailability (%F) | Reference |
| Rat | IV | 10 | 0.08 | Not Specified | 9.8 | Not Specified | N/A | [7] |
| Rat | PO | 10 | 8 | Not Specified | 8.19 | Not Specified | 6.7 | [7] |
| Dog | IV | Not Specified | Not Specified | Not Specified | 20.0 | 3130 | N/A | [1] |
| Dog | PO | Not Specified | Not Specified | Not Specified | 24.3 | 3820 | 61 | [1] |
Table 3: In Vivo Efficacy in SCID-hu Thy/Liv Mice
| Dose (mg/kg/day) | Mean Plasma Cmax (ng/mL) | Mean Plasma Trough (ng/mL) | Antiviral Effect | Reference |
| 30 | 147 | 17 | Statistically significant reduction in HIV RNA | [1] |
| 100 | 1055 | 92 | Statistically significant reduction in HIV RNA | [1] |
| 300 | 2713 | 590 | Reduction in HIV RNA and p24 similar to TDF/FTC | [1] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the evaluation of this compound.
Single-Cycle Neutralization Assay (TZM-bl cells)
This assay is used to determine the 50% inhibitory concentration (IC50) of a compound against a single round of HIV-1 infection.
-
Cell Preparation: TZM-bl cells, a HeLa cell line engineered to express CD4, CCR5, and CXCR4 and containing integrated luciferase and β-galactosidase reporter genes under the control of the HIV-1 LTR, are seeded in 96-well plates and cultured overnight.
-
Compound Dilution: this compound is serially diluted to various concentrations.
-
Virus Incubation: Env-pseudotyped viruses are incubated with the diluted compound for a specified period.
-
Infection: The virus-compound mixture is added to the TZM-bl cells. DEAE-Dextran is often included to enhance infectivity.
-
Incubation: The plates are incubated for 48 hours to allow for viral entry and expression of the reporter gene.
-
Lysis and Luminescence Reading: The cells are lysed, and luciferase activity is measured using a luminometer. The reduction in luminescence in the presence of the compound compared to the virus-only control is used to calculate the percent inhibition.
Multi-Cycle Antiviral Assay (MT-2 cells)
This assay assesses the ability of a compound to inhibit multiple rounds of viral replication.
-
Cell Preparation: MT-2 cells, a human T-cell line highly susceptible to HIV-1 infection, are prepared.
-
Infection and Treatment: MT-2 cells are infected with a replication-competent HIV-1 strain in the presence of varying concentrations of this compound.
-
Incubation: The cultures are incubated for several days to allow for multiple rounds of viral replication.
-
Endpoint Measurement: The antiviral effect is determined by measuring the inhibition of virus-induced cytopathic effects (syncytia formation) or by quantifying the amount of viral p24 antigen in the culture supernatant using an ELISA.
HIV-1 Reverse Transcriptase Enzymatic Assay
This assay directly measures the inhibitory activity of a compound against the HIV-1 RT enzyme.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a template-primer (e.g., poly(rA)-oligo(dT)), dNTPs (one of which is typically radiolabeled or fluorescently tagged), and the HIV-1 RT enzyme.
-
Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixture.
-
Incubation: The reaction is incubated at 37°C to allow for DNA synthesis.
-
Quantification: The amount of newly synthesized DNA is quantified by measuring the incorporation of the labeled dNTP. A reduction in DNA synthesis in the presence of the compound indicates inhibition of RT activity.
Preclinical Development
Pharmacokinetic studies of this compound have been conducted in rats and dogs.[1][7] The compound exhibited favorable half-life and excellent oral bioavailability in dogs (61%). In the SCID-hu Thy/Liv mouse model, this compound was well-tolerated and demonstrated a dose-dependent reduction in HIV-1 replication.[1] These promising preclinical data support the further development of this compound as a potential anti-HIV-1 therapeutic.
Conclusion
This compound represents a significant advancement in the field of HIV-1 inhibitor development. Its unique dual mechanism of action, targeting both viral entry and reverse transcription, offers a compelling strategy to combat drug resistance. The compound has demonstrated potent in vitro antiviral activity, favorable pharmacokinetic properties in preclinical animal models, and in vivo efficacy. Further investigation and clinical development of this compound and its analogs are warranted to fully realize their therapeutic potential in the management of HIV-1 infection.
References
- 1. hanc.info [hanc.info]
- 2. High-Throughput HIV–Cell Fusion Assay for Discovery of Virus Entry Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HIV-1 gp120 Antagonists Also Inhibit HIV-1 Reverse Transcriptase by Bridging the NNRTI and NRTI Sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HIV-1 gp120 Antagonists Also Inhibit HIV-1 Reverse Transcriptase by Bridging the NNRTI and NRTI sites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HIV-1 Reverse Transcriptase based assay to determine cellular dNTP concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sensitive reverse transcriptase assay to detect and quantitate human immunodeficiency virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
NBD-14189: A Dual-Action Inhibitor of HIV-1 Entry and Replication
A Technical Guide for Researchers and Drug Development Professionals
Abstract
NBD-14189 is a novel small-molecule inhibitor of Human Immunodeficiency Virus Type 1 (HIV-1) that exhibits a unique dual-action mechanism. It potently inhibits viral entry by targeting the envelope glycoprotein (B1211001) gp120 and also suppresses viral replication by inhibiting the reverse transcriptase (RT) enzyme. This technical guide provides an in-depth overview of this compound, consolidating key quantitative data, detailed experimental protocols, and visualizations of its mechanism of action to support further research and development efforts in the field of HIV-1 therapeutics.
Mechanism of Action
This compound exerts its antiviral activity through a dual-pronged attack on the HIV-1 lifecycle.
Inhibition of HIV-1 Entry
This compound functions as a CD4-mimetic, binding to a highly conserved region on the HIV-1 envelope glycoprotein gp120 known as the Phe43 cavity. This binding event interferes with the initial attachment of the virus to the host cell's CD4 receptor, a critical first step in the viral entry process. By occupying this pocket, this compound prevents the conformational changes in gp120 that are necessary for subsequent binding to the co-receptors (CCR5 or CXCR4) and eventual fusion of the viral and cellular membranes.
dot
Caption: HIV-1 entry pathway and inhibition by this compound.
Inhibition of Reverse Transcriptase
In addition to blocking viral entry, this compound also targets the HIV-1 reverse transcriptase (RT), a key enzyme responsible for converting the viral RNA genome into DNA.[1][2] this compound uniquely bridges the deoxynucleoside triphosphate (dNTP) and non-nucleoside reverse transcriptase inhibitor (NNRTI) binding sites on the RT enzyme.[2][3] This dual-site interaction effectively locks the enzyme in an inactive conformation, preventing the polymerization of viral DNA and halting the replication process.[2][3]
dot
Caption: this compound inhibition of HIV-1 Reverse Transcriptase.
Quantitative Data
The following tables summarize the in vitro antiviral potency and preclinical pharmacokinetic parameters of this compound.
Table 1: In Vitro Antiviral Activity of this compound
| HIV-1 Strain/Isolate | Assay Type | Cell Line | IC50 / EC50 (µM) | Cytotoxicity (CC50 in µM) | Selectivity Index (SI = CC50/IC50) | Reference |
| HIV-1 HXB2 | Single-round infectivity | TZM-bl | 0.089 | >100 | >1123 | [1] |
| Panel of 53 Env-pseudotyped viruses | Single-round infectivity | TZM-bl | Low micromolar range | Not specified | Not specified | [4] |
| Mutant Pseudovirus (A204D) | Not specified | Not specified | 5-fold increase vs WT | Not specified | Not specified | [3] |
| Mutant Pseudovirus (I424F) | Not specified | Not specified | 7-fold increase vs WT | Not specified | Not specified | [3] |
| HIV-1 RT (in vitro) | Enzymatic Assay | N/A | <5 | N/A | N/A | [1] |
WT: Wild Type
Table 2: Pharmacokinetic Parameters of this compound
| Species | Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | T½ (h) | Bioavailability (%) | Reference |
| Rat | IV | 10 | Not specified | 0.08 | 9.8 | N/A | [3] |
| Rat | PO | 10 | Not specified | 8 | 8.19 | 6.7 | [3] |
| Dog | IV | 1 | Not specified | Not specified | 20.0 | N/A | [3] |
| Dog | PO | 2 | Not specified | Not specified | 24.3 | 61.0 | [3] |
| SCID-hu Mouse | PO (twice daily) | 30 | 147 | 2 | Not specified | Not specified | [3] |
| SCID-hu Mouse | PO (twice daily) | 100 | 1055 | 2 | Not specified | Not specified | [3] |
| SCID-hu Mouse | PO (twice daily) | 300 | 2713 | 2 | Not specified | Not specified | [3] |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; T½: Half-life; IV: Intravenous; PO: Oral.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of this compound are provided below.
Single-Round HIV-1 Infectivity Assay (TZM-bl Assay)
This assay measures the ability of this compound to inhibit the entry of single-round infectious, Env-pseudotyped HIV-1 particles into TZM-bl cells, a genetically engineered HeLa cell line that expresses CD4, CCR5, and CXCR4 and contains Tat-inducible luciferase and β-galactosidase reporter genes.
dot
Caption: Workflow for the TZM-bl infectivity assay.
Protocol:
-
Cell Seeding: Seed TZM-bl cells in a 96-well flat-bottom culture plate at a density of 1 x 10^4 cells per well in 100 µL of growth medium (DMEM supplemented with 10% FBS, penicillin, and streptomycin). Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of this compound in growth medium.
-
Inhibitor Addition: Remove the culture medium from the TZM-bl cells and add 50 µL of the this compound dilutions to the appropriate wells. Include wells with medium only as a no-drug control.
-
Virus Addition: Add 50 µL of Env-pseudotyped HIV-1 virus (at a predetermined optimal dilution) to each well.
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.
-
Lysis and Substrate Addition: After incubation, remove 100 µL of the medium from each well. Add 100 µL of a luciferase assay reagent (e.g., Bright-Glo) to each well and incubate for 2 minutes at room temperature to allow for cell lysis.
-
Luminescence Measurement: Transfer 150 µL of the cell lysate to a 96-well black solid plate and measure the luminescence using a luminometer.
-
Data Analysis: The percentage of inhibition is calculated relative to the virus control wells (no inhibitor). The IC50 value, the concentration of inhibitor that reduces viral infection by 50%, is determined by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Cell Fusion Assay
This assay assesses the ability of this compound to block HIV-1 Env-mediated fusion between two different cell populations: effector cells expressing the HIV-1 envelope glycoprotein and target cells expressing CD4 and co-receptors.
Protocol:
-
Cell Preparation:
-
Effector Cells: Co-transfect 293T cells with plasmids encoding the HIV-1 Env glycoprotein and a reporter gene (e.g., Tat).
-
Target Cells: Use TZM-bl cells, which express CD4, CCR5, and CXCR4, and contain a Tat-inducible luciferase reporter gene.
-
-
Assay Setup:
-
Plate TZM-bl target cells in a 96-well white-walled plate and incubate overnight.
-
On the day of the assay, detach the Env-expressing effector cells using a non-enzymatic cell dissociation solution.
-
-
Inhibitor and Cell Co-culture:
-
Add serial dilutions of this compound to the wells containing the TZM-bl cells.
-
Add the effector cells to the wells containing the target cells and inhibitor.
-
-
Fusion Incubation: Co-culture the cells for 6-8 hours at 37°C to allow for cell-cell fusion.
-
Signal Detection: Add a luciferase substrate to the wells and measure the luminescence. Fusion between an effector cell and a target cell will result in the transfer of the Tat protein, which will activate the luciferase reporter gene in the TZM-bl cell.
-
Data Analysis: Calculate the percentage of fusion inhibition relative to the control wells without any inhibitor. Determine the IC50 value as described for the infectivity assay.
HIV-1 Reverse Transcriptase Inhibition Assay
This in vitro enzymatic assay measures the direct inhibitory effect of this compound on the polymerase activity of recombinant HIV-1 reverse transcriptase.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing a poly(A) template, an oligo(dT) primer, and a mixture of dNTPs, including biotin-labeled dUTP and digoxigenin-labeled dUTP.
-
Inhibitor Addition: Add serial dilutions of this compound to the reaction mixture.
-
Enzyme Addition: Add a standardized amount of recombinant HIV-1 RT to initiate the reverse transcription reaction.
-
Incubation: Incubate the reaction at 37°C for 1 hour to allow for DNA synthesis.
-
Capture and Detection:
-
Transfer the reaction products to a streptavidin-coated microplate to capture the biotin-labeled newly synthesized DNA.
-
Wash the plate to remove unincorporated nucleotides and the enzyme.
-
Add an anti-digoxigenin antibody conjugated to horseradish peroxidase (HRP).
-
Wash the plate again and add a colorimetric HRP substrate (e.g., TMB).
-
-
Signal Measurement: Measure the absorbance of the wells using a microplate reader. The absorbance is proportional to the amount of newly synthesized DNA.
-
Data Analysis: Calculate the percentage of RT inhibition for each this compound concentration relative to the no-inhibitor control. Determine the IC50 value from the dose-response curve.
Conclusion
This compound represents a promising class of HIV-1 inhibitors with a novel dual-action mechanism that targets both viral entry and replication. Its ability to inhibit two distinct and essential stages of the viral lifecycle may offer a higher barrier to the development of drug resistance. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals to further investigate and optimize this compound and related compounds as potential next-generation anti-HIV-1 therapeutics.
References
- 1. HIV-1 gp120 Antagonists Also Inhibit HIV-1 Reverse Transcriptase by Bridging the NNRTI and NRTI sites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparative Pharmacokinetics of a Dual Inhibitor of HIV-1, this compound, in Rats and Dogs with a Proof-of-Concept Evaluation of Antiviral Potency in SCID-hu Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conformational changes induced in the human immunodeficiency virus envelope glycoprotein by soluble CD4 binding - PMC [pmc.ncbi.nlm.nih.gov]
NBD-14189: A Technical Guide to its Antiviral Spectrum
For Researchers, Scientists, and Drug Development Professionals
Introduction
NBD-14189 is a novel small molecule that has demonstrated potent antiviral activity, primarily characterized against the Human Immunodeficiency Virus Type 1 (HIV-1). This technical guide provides a comprehensive overview of the known antiviral spectrum of this compound, with a focus on its dual-target mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation. Based on currently available scientific literature, the antiviral activity of this compound has been exclusively documented against HIV-1.
Core Antiviral Activity: Anti-HIV-1 Efficacy
This compound exhibits a unique dual-inhibitory mechanism against HIV-1, targeting both the viral envelope glycoprotein (B1211001) gp120 and the reverse transcriptase (RT) enzyme.[1][2][3] This dual action is significant as it targets two distinct and critical stages of the HIV-1 life cycle: entry and replication.
Mechanism of Action
-
gp120 Antagonist: this compound acts as a potent HIV-1 entry antagonist by binding to the viral envelope glycoprotein gp120.[4][5] This binding action likely interferes with the conformational changes required for the virus to attach to and enter host cells.
-
Reverse Transcriptase Inhibition: In addition to its role as an entry inhibitor, this compound also demonstrates antiviral activity by inhibiting the HIV-1 Reverse Transcriptase (RT).[1][2][3] X-ray crystallography has confirmed its binding to HIV-1 RT.[1][2] The compound bridges the dNTP and non-nucleoside RT inhibitor (NNRTI)-binding sites, thereby inhibiting the polymerase activity of the enzyme.[1][3]
The signaling pathway and mechanism of action of this compound against HIV-1 are visualized in the diagram below.
References
- 1. Nucleoside Analogs with Selective Antiviral Activity against Dengue Fever and Japanese Encephalitis Viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Broadly Active Antiviral Compounds Disturb Zika Virus Progeny Release Rescuing Virus-Induced Toxicity in Brain Organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potential Broad-Spectrum Antiviral Agents: A Key Arsenal Against Newly Emerging and Reemerging Respiratory RNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and Characterization of Novel Compounds with Broad-Spectrum Antiviral Activity against Influenza A and B Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antivirals Against Coronaviruses: Candidate Drugs for SARS-CoV-2 Treatment? - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Efficacy of NBD-14189: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vitro efficacy of NBD-14189, a novel dual-action inhibitor targeting both HIV-1 entry and reverse transcription. The information presented herein is compiled from peer-reviewed scientific literature to support further research and development of this compound.
Core Efficacy Data
This compound has demonstrated potent antiviral activity against HIV-1 in various in vitro settings. The compound acts as an antagonist to the HIV-1 envelope glycoprotein (B1211001) gp120 and also inhibits the viral reverse transcriptase.[1][2][3] This dual mechanism of action presents a promising avenue for the development of new antiretroviral therapies.
Quantitative analysis of this compound's antiviral potency has been conducted using different assays and viral strains. The following tables summarize the key efficacy data available for this compound and a related compound, NBD-14168, for comparison.
Table 1: In Vitro Antiviral Activity of this compound and NBD-14168 against HIV-1NL4-3 in PHA-stimulated Human PBMCs
| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| This compound | 0.23 ± 0.04 | >100 | >435 |
| NBD-14168 | 0.41 ± 0.05 | >100 | >244 |
| BMS-626529 | 0.02 ± 0.003 | >100 | >5000 |
Data sourced from studies in phytohaemagglutinin (PHA)-stimulated peripheral blood mononuclear cells (PBMCs).[4]
Table 2: Additional Reported In Vitro Efficacy of this compound
| Assay Type | Virus Strain | Metric | Value |
| Pseudovirus Assay | HIV-1HXB2 | IC50 | 89 nM[5] |
| Antiviral Assay | - | EC50 | < 200 nM[5] |
| Mutant Pseudovirus Assay | HIV-1HXB-2 (A204D) | IC50 Increase | 5-fold[2][4] |
| Mutant Pseudovirus Assay | HIV-1HXB-2 (I424F) | IC50 Increase | 7-fold[2][4] |
Mechanism of Action: A Dual-Pronged Attack
This compound exhibits a unique dual-inhibitory mechanism.[2][3] Primarily identified as a gp120 antagonist, it binds to the viral envelope protein, interfering with the entry of the virus into the host cell.[1][5] Furthermore, crystallographic studies have revealed that this compound also binds to the HIV-1 reverse transcriptase.[2][3] It achieves this by bridging the dNTP and non-nucleoside reverse transcriptase inhibitor (NNRTI) binding sites, thereby inhibiting the polymerase activity of the enzyme.[2]
Experimental Protocols
The following section details the methodology for the in vitro antiviral assays used to characterize this compound.
In Vitro Antiviral Assay in PHA-stimulated PBMCs
This assay evaluates the inhibitory activity of compounds against HIV-1 replication in primary human cells.
1. Cell Preparation:
-
Cryopreserved peripheral blood mononuclear cells (PBMCs) from at least six donors are thawed.
-
Cells are cultured in RPMI 1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS) and 5 U/mL of human recombinant interleukin-2 (B1167480) (rIL-2).
-
The cells are stimulated with phytohaemagglutinin (PHA).[2]
2. Viral Inoculation:
-
The stimulated PBMCs are inoculated in bulk with HIV-1 (e.g., HIV-1NL4-3) at a multiplicity of infection (MOI) of 0.001.
-
The inoculation is carried out for 2 hours at 37 °C.[2]
3. Compound Treatment and Culture:
-
After inoculation, the cells are washed and plated in 96-well plates.
-
Serial dilutions of this compound or other test compounds are added to the wells.
-
The plates are incubated for 7 days.
4. Endpoint Analysis:
-
After the incubation period, the supernatant is collected.
-
The amount of HIV-1 p24 capsid protein in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA) to determine the extent of viral replication.[2]
-
The 50% effective concentration (EC50) is calculated from the dose-response curves.
5. Cytotoxicity Assay:
-
A parallel assay is conducted to determine the cytotoxicity of the compounds.
-
Uninfected, PHA-stimulated PBMCs are cultured with the same serial dilutions of the compounds.
-
Cell viability is assessed using a standard method, such as the CellTiter-Glo® luminescent cell viability assay, to determine the 50% cytotoxic concentration (CC50).
References
- 1. medkoo.com [medkoo.com]
- 2. Comparative Pharmacokinetics of a Dual Inhibitor of HIV-1, this compound, in Rats and Dogs with a Proof-of-Concept Evaluation of Antiviral Potency in SCID-hu Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Pharmacokinetics of a Dual Inhibitor of HIV-1, this compound, in Rats and Dogs with a Proof-of-Concept Evaluation of Antiviral Potency in SCID-hu Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound - Immunomart [immunomart.com]
Methodological & Application
Application Notes and Protocols for NBD-14189: A Dual-Action HIV-1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental protocols for the characterization of NBD-14189, a potent HIV-1 antagonist. This compound exhibits a dual mechanism of action, inhibiting both viral entry by binding to the gp120 envelope glycoprotein (B1211001) and reverse transcription by targeting the HIV-1 reverse transcriptase enzyme.[1][2] This document outlines detailed methodologies for key in vitro and in vivo assays to evaluate the efficacy and mechanism of this compound.
Data Presentation: In Vitro Efficacy of this compound
The following table summarizes the quantitative data for the in vitro antiviral activity and cytotoxicity of this compound.
| Assay Type | Cell Line | Parameter | Value (µM) | Virus Strain |
| Single-Cycle Infectivity Assay | TZM-bl | IC50 | 0.089 | HIV-1 HXB2 pseudovirus |
| Multi-Cycle Infectivity Assay | MT-2 | IC50 | 0.18 | HIV-1 HXB2 |
| Cytotoxicity Assay | TZM-bl | CC50 | 21.9 | N/A |
| Cytotoxicity Assay | MT-2 | CC50 | 22.1 | N/A |
| Cell-Cell Fusion Assay | TZM-bl & HL2/3 | IC50 | 9.4 | HIV-1 Env-expressing cells |
Table 1: Summary of in vitro activity of this compound. Data compiled from publicly available information.[3]
Signaling Pathway and Mechanism of Action
This compound's dual-action mechanism is a key attribute for its potent anti-HIV-1 activity. It disrupts two critical stages of the viral life cycle: entry into the host cell and reverse transcription of the viral RNA genome.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Single-Cycle HIV-1 Infectivity Assay (TZM-bl Reporter Gene Assay)
This assay quantifies the inhibition of a single round of HIV-1 infection using TZM-bl cells, which express CD4, CCR5, and CXCR4, and contain an integrated luciferase reporter gene under the control of the HIV-1 LTR promoter.
Materials:
-
TZM-bl cells
-
HIV-1 pseudovirus (e.g., HXB2)
-
This compound stock solution (in DMSO)
-
Complete growth medium (DMEM, 10% FBS, penicillin-streptomycin)
-
96-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
Protocol Workflow:
References
- 1. SCID-hu mice: a model for studying disseminated HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Suppression of HIV infection in AZT-treated SCID-hu mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The SCID-hu mouse: a small animal model for HIV infection and pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for NBD-14189 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
NBD-14189 is a potent small molecule inhibitor of Human Immunodeficiency Virus Type 1 (HIV-1) that exhibits a dual mechanism of action. It functions as both an entry inhibitor by targeting the viral envelope glycoprotein (B1211001) gp120 and as a reverse transcriptase inhibitor.[1][2][3] This dual activity makes this compound a compound of significant interest in antiviral research and drug development. These application notes provide detailed protocols for the use of this compound in common cell culture-based assays to evaluate its antiviral efficacy and cytotoxicity.
Data Presentation
The following tables summarize the quantitative data for this compound's bioactivity in various cell lines.
| Cell Line | Assay Type | Parameter | Value (µM) |
| TZM-bl | Single-cycle antiviral assay | EC50 | 0.089 |
| MT-2 | Multi-cycle antiviral assay | EC50 | 0.18 |
| TZM-bl | Cytotoxicity assay | CC50 | 21.9 |
| MT-2 | Cytotoxicity assay | CC50 | 22.1 |
Table 1: Antiviral Activity and Cytotoxicity of this compound.
Experimental Protocols
Preparation of this compound Stock Solution
Proper preparation of the this compound stock solution is critical for accurate and reproducible experimental results.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Protocol:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in DMSO. For example, to prepare 1 mL of a 10 mM stock solution of this compound (Molecular Weight: 428.41 g/mol ), dissolve 4.28 mg of the compound in 1 mL of DMSO.
-
Vortex the solution until the compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C for long-term storage.
Cell Viability (Cytotoxicity) Assay
This protocol is designed to determine the 50% cytotoxic concentration (CC50) of this compound using a tetrazolium-based assay (e.g., MTT, MTS) or a resazurin-based assay.
Materials:
-
Target cells (e.g., TZM-bl, MT-2, or PBMCs)
-
Complete cell culture medium
-
96-well clear or opaque-walled tissue culture plates (opaque-walled for luminescence/fluorescence-based assays)
-
This compound stock solution (10 mM in DMSO)
-
Cell viability reagent (e.g., MTT, MTS, or resazurin)
-
Solubilization buffer (for MTT assay)
-
Phosphate-buffered saline (PBS)
Protocol:
-
Seed the 96-well plate with cells at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cells to adhere and stabilize.
-
Prepare serial dilutions of this compound in complete culture medium from the 10 mM DMSO stock. Ensure the final DMSO concentration in all wells, including the vehicle control, is less than 0.5% to avoid solvent-induced cytotoxicity.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells. Include wells with medium only (no cells) for background control and wells with cells and medium containing the same final concentration of DMSO as the test wells (vehicle control).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add the cell viability reagent to each well according to the manufacturer's instructions (e.g., 10 µL of MTT solution).
-
Incubate for the recommended time (typically 2-4 hours).
-
If using MTT, add 100 µL of solubilization buffer to each well and incubate until the formazan (B1609692) crystals are fully dissolved.
-
Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the CC50 value using a dose-response curve fitting software.
Anti-HIV-1 Activity Assay in TZM-bl Cells
This assay quantifies the antiviral activity of this compound by measuring the reduction in HIV-1 infection in TZM-bl reporter cells.[4][5] TZM-bl cells are engineered HeLa cells that express CD4, CCR5, and CXCR4 and contain an integrated luciferase gene under the control of the HIV-1 LTR promoter.
Materials:
-
TZM-bl cells
-
Complete culture medium (DMEM with 10% FBS, penicillin/streptomycin)
-
HIV-1 virus stock (e.g., pseudovirus or laboratory-adapted strain)
-
This compound stock solution (10 mM in DMSO)
-
DEAE-Dextran
-
Luciferase assay reagent
-
96-well white, solid-bottom tissue culture plates
-
Luminometer
Protocol:
-
Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
On the day of the assay, prepare serial dilutions of this compound in complete culture medium.
-
Pre-incubate the serially diluted this compound with an equal volume of HIV-1 virus stock (at a predetermined optimal dilution) for 1 hour at 37°C.
-
Remove the medium from the TZM-bl cells and add 100 µL of the virus-compound mixture to each well. Include virus-only control wells and cell-only (no virus) control wells.
-
Add DEAE-Dextran to a final concentration of 10-20 µg/mL to all wells to enhance viral infection.
-
Incubate the plate for 48 hours at 37°C.
-
After incubation, remove the supernatant and lyse the cells.
-
Add the luciferase assay reagent to each well according to the manufacturer's protocol.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of inhibition for each this compound concentration compared to the virus-only control and determine the 50% effective concentration (EC50) using a dose-response curve.
Visualizations
Mechanism of Action of this compound
Caption: Dual inhibitory mechanism of this compound on HIV-1 entry and replication.
Experimental Workflow for Antiviral and Cytotoxicity Testing
Caption: General workflow for evaluating this compound in cell culture.
HIV-1 Entry and Replication Inhibition by this compound
Caption: Key stages of the HIV-1 lifecycle inhibited by this compound.
Disclaimer: The specific downstream signaling consequences of this compound-mediated inhibition of gp120 and reverse transcriptase have not been fully elucidated in the current scientific literature. The provided diagrams illustrate the known primary mechanisms of action. Further research is required to understand the detailed impact on intracellular signaling pathways such as NF-κB and MAPK.
References
- 1. HIV-1 gp120 Antagonists Also Inhibit HIV-1 Reverse Transcriptase by Bridging the NNRTI and NRTI sites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HIV-1 gp120 Antagonists Also Inhibit HIV-1 Reverse Transcriptase by Bridging the NNRTI and NRTI Sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. hiv.lanl.gov [hiv.lanl.gov]
- 5. Optimization and Validation of the TZM-bl Assay for Standardized Assessments of Neutralizing Antibodies Against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
NBD-14189: Application Notes and Protocols for a Novel Dual-Action HIV-1 Inhibitor
For Research Use Only. Not for use in diagnostic procedures.
Abstract
NBD-14189 is a novel small molecule that demonstrates a dual mechanism of action against Human Immunodeficiency Virus Type 1 (HIV-1). It functions as both an entry inhibitor by targeting the gp120 envelope protein and as a reverse transcriptase inhibitor. This unique dual-action profile makes this compound a compound of significant interest in the development of new antiretroviral therapies. These application notes provide an overview of this compound's solubility and preparation, along with detailed protocols for its in vitro evaluation.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended for preparing stock solutions for in vitro assays. |
| 0.5% Carboxymethylcellulose (CMC) | Forms a suspension | Suitable for in vivo oral administration in animal models, such as mice[1]. |
| Water | Poorly soluble | Direct dissolution in aqueous buffers is not recommended. |
| Ethanol | Data not available |
Preparation of this compound
This compound is a complex heterocyclic molecule. While detailed synthetic protocols are not publicly available, it is offered by specialized chemical vendors for research purposes. For laboratory use, it is recommended to source this compound from a reputable supplier.
Preparation of Stock Solutions:
For in vitro experiments, a stock solution of this compound can be prepared in 100% DMSO.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the compound is completely dissolved.
-
Store the stock solution at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Experimental Protocols
Protocol 1: In Vitro Antiviral Activity Assay (Cell-Based)
This protocol describes a cell-based assay to determine the 50% effective concentration (EC₅₀) of this compound against HIV-1 replication in a human T-cell line.
Materials:
-
Human T-cell line (e.g., MT-4, CEM-SS)
-
HIV-1 laboratory-adapted strain (e.g., HIV-1 IIIB, NL4-3)
-
Complete cell culture medium (e.g., RPMI 1640 with 10% FBS, penicillin/streptomycin)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, XTT)
-
p24 antigen ELISA kit
-
Plate reader
Procedure:
-
Cell Plating: Seed the human T-cell line in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Compound Dilution: Prepare a serial dilution of the this compound stock solution in complete medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.
-
Infection: Add 50 µL of the diluted this compound to the cells, followed by the addition of 50 µL of HIV-1 at a multiplicity of infection (MOI) of 0.01-0.1. Include wells with cells and virus only (virus control) and cells only (mock control).
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 5-7 days.
-
Assessment of Antiviral Activity:
-
After the incubation period, collect the cell culture supernatant to measure the level of HIV-1 p24 antigen using a commercial ELISA kit, following the manufacturer's instructions.
-
The percentage of inhibition is calculated relative to the virus control.
-
-
Assessment of Cytotoxicity:
-
To the remaining cells in the plate, add a cell viability reagent (e.g., MTT) and incubate according to the manufacturer's protocol.
-
Measure the absorbance on a plate reader to determine the 50% cytotoxic concentration (CC₅₀).
-
-
Data Analysis: Calculate the EC₅₀ and CC₅₀ values by non-linear regression analysis. The selectivity index (SI) is determined by the ratio of CC₅₀ to EC₅₀.
Protocol 2: Reverse Transcriptase (RT) Inhibition Assay (Biochemical)
This protocol outlines a biochemical assay to measure the direct inhibitory effect of this compound on HIV-1 reverse transcriptase activity.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase (RT)
-
RT assay kit (containing poly(A) template, oligo(dT) primer, dNTPs, and reaction buffer)
-
This compound stock solution (in DMSO)
-
96-well plate
-
Detection system (e.g., colorimetric, fluorescent, or radioactive, depending on the kit)
-
Plate reader
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in the RT reaction buffer.
-
Reaction Setup: In a 96-well plate, add the components in the following order:
-
RT reaction buffer
-
Diluted this compound
-
Poly(A) template and oligo(dT) primer
-
Recombinant HIV-1 RT
-
dNTP mix (containing a labeled nucleotide for detection)
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours to allow for the reverse transcription reaction.
-
Detection: Following the incubation, measure the amount of newly synthesized DNA using the detection method specific to the kit (e.g., measuring absorbance for a colorimetric assay).
-
Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) of this compound by plotting the percentage of RT inhibition against the compound concentration and performing non-linear regression analysis.
Visualizations
Mechanism of Action of this compound
Caption: Dual inhibitory mechanism of this compound on HIV-1 entry and reverse transcription.
Experimental Workflow for Antiviral Assay
Caption: Workflow for determining the in vitro antiviral efficacy and cytotoxicity of this compound.
References
Application Notes and Protocols for In Vivo Administration of NBD-14189 in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
NBD-14189 is a dual-action inhibitor of HIV-1, targeting both the gp120 envelope protein and reverse transcriptase (RT).[1][2] This molecule has shown promise in preclinical studies, demonstrating antiviral activity and favorable pharmacokinetic properties. These application notes provide a comprehensive overview of the in vivo administration of this compound in murine models, based on available preclinical data. The protocols and data presented herein are intended to serve as a guide for researchers designing and executing in vivo studies with this compound.
Mechanism of Action
This compound exhibits a unique dual mechanism of action against HIV-1:
-
gp120 Antagonist: It binds to the HIV-1 envelope glycoprotein (B1211001) gp120, interfering with the viral entry process into host cells.[1]
-
Reverse Transcriptase Inhibition: this compound also inhibits HIV-1 reverse transcriptase by bridging the dNTP and non-nucleoside reverse transcriptase inhibitor (NNRTI)-binding sites, thereby blocking the conversion of viral RNA into DNA.[1][2]
This dual inhibition is a significant feature, potentially offering a higher barrier to the development of viral resistance.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in SCID-hu Thy/Liv Mice
| Dosage (mg/kg/day) | Mean Plasma Cmax (ng/mL) | Mean Plasma Trough (ng/mL) |
| 30 | 147 | 17 |
| 100 | 1055 | 92 |
| 300 | 2713 | 590 |
Data extracted from a study in SCID-hu Thy/Liv mice after repeated daily dosing.[3] Cmax was measured 2 hours after the last dose, and trough levels were measured 12 hours after the last dose.
Table 2: In Vivo Efficacy and Safety of this compound
| Treatment Group | Dosage (mg/kg/day) | Outcome |
| This compound | 300 | Reduced HIV replication.[1] |
| This compound | up to 300 | No measurable toxicity observed.[1] |
| This compound | up to 300 | Well-tolerated with no significant change in body weight.[3][4] |
Experimental Protocols
In Vivo Antiviral Efficacy Study in SCID-hu Thy/Liv Mouse Model
This protocol is based on the methodology described in preclinical evaluations of this compound.[1][4]
Objective: To evaluate the in vivo antiviral efficacy and tolerability of this compound in a humanized mouse model of HIV-1 infection.
Animal Model: Severe Combined Immunodeficient (SCID)-hu mice with Thy/Liv implants. This model supports the differentiation of human T cells and allows for the study of HIV-1 infection in a more relevant physiological context.[4]
Materials:
-
This compound
-
Vehicle for formulation (e.g., a suitable oral gavage vehicle, specific formulation details are not available in the provided search results)
-
SCID-hu Thy/Liv mice
-
HIV-1 viral stock
-
Dosing cannulas (for oral gavage)
-
Blood collection supplies (e.g., micro-hematocrit tubes, EDTA tubes)
-
Anesthesia (e.g., isoflurane)
-
Personal Protective Equipment (PPE)
Procedure:
-
Animal Acclimatization: Allow SCID-hu mice to acclimate to the facility for at least one week prior to the start of the experiment.
-
HIV-1 Infection: Inoculate the Thy/Liv implants of the SCID-hu mice with a standardized dose of HIV-1.
-
Group Allocation: Randomly assign the infected mice to different treatment groups (e.g., vehicle control, this compound at 30, 100, and 300 mg/kg/day).
-
Drug Preparation and Administration:
-
Prepare a fresh formulation of this compound in the chosen vehicle at the required concentrations for each dosage group.
-
Administer this compound or vehicle control to the mice once daily via oral gavage. The volume of administration should be based on the body weight of each mouse.
-
-
Monitoring:
-
Monitor the body weight and overall health of the mice daily.
-
At specified time points during and at the end of the treatment period, collect blood samples for pharmacokinetic analysis (measuring plasma concentrations of this compound) and virological assessments (e.g., viral load determination by RT-qPCR).
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and harvest the Thy/Liv implants.
-
Analyze the implants for cellularity, T-cell populations (CD4+ and CD8+), and viral replication markers (e.g., p24 antigen).
-
Visualizations
Signaling Pathway of this compound
Caption: Dual inhibitory mechanism of this compound on HIV-1.
Experimental Workflow for In Vivo Administration
Caption: Workflow for this compound in vivo efficacy studies.
References
- 1. Comparative Pharmacokinetics of a Dual Inhibitor of HIV-1, this compound, in Rats and Dogs with a Proof-of-Concept Evaluation of Antiviral Potency in SCID-hu Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative Pharmacokinetics of a Dual Inhibitor of HIV-1, this compound, in Rats and Dogs with a Proof-of-Concept Evaluation of Antiviral Potency in SCID-hu Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for Testing NBD-14189 Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to cellular and biochemical assays for characterizing the anti-HIV-1 activity of NBD-14189, a dual inhibitor targeting both viral entry and reverse transcription. Detailed protocols, data presentation guidelines, and visual representations of the underlying mechanisms and workflows are included to facilitate robust and reproducible testing.
Mechanism of Action
This compound exhibits a dual mechanism of action against HIV-1. It functions as an entry inhibitor by binding to the gp120 envelope glycoprotein, preventing its interaction with the host cell's CD4 receptor.[1][2] Additionally, this compound inhibits the viral enzyme reverse transcriptase (RT), which is essential for converting the viral RNA genome into DNA.[1][2] This dual activity makes this compound a potent and promising anti-HIV-1 compound. The binding of this compound to HIV-1 RT has been confirmed by X-ray crystallography.[2]
Data Presentation
The following tables summarize the reported in vitro activity of this compound and related compounds.
Table 1: Antiviral Activity of this compound Against Various HIV-1 Strains
| HIV-1 Strain/Isolate | Assay Type | Cell Line | Parameter | Value (µM) | Reference |
| HIV-1 HXB2 | Single-cycle infectivity | TZM-bl | IC50 | 0.089 | N/A |
| HIV-1 HXB2 | Multi-cycle infectivity | MT-2 | IC50 | 0.18 | N/A |
| HIV-1 Clinical Isolates (Panel) | Pseudovirus infectivity | TZM-bl | EC50 | <0.2 | N/A |
| HIV-1 HXB-2 (A204D mutant) | Pseudovirus infectivity | TZM-bl | IC50 | 5-fold increase vs. WT | [2] |
| HIV-1 (I424F mutant) | Pseudovirus infectivity | TZM-bl | IC50 | 7-fold increase vs. WT | [2] |
Table 2: Cytotoxicity of this compound
| Cell Line | Assay Type | Parameter | Value (µM) | Reference |
| TZM-bl | Single-cycle assay | CC50 | 21.9 | N/A |
| MT-2 | Multi-cycle assay | CC50 | 22.1 | N/A |
| PHA-stimulated PBMCs | Antiviral assay | CC50 | ~3-fold less potent than BMS-626529 | [2] |
Table 3: HIV-1 Reverse Transcriptase Inhibition by this compound and Related Compounds
| Compound | Parameter | Value (µM) | Reference |
| This compound | Enzymatic Assay | - | [2] |
| NBD-14204 | IC50 | 8.3 ± 1.2 | N/A |
| NBD-14208 | IC50 | 5 ± 0.5 | N/A |
Note: Specific binding affinity values (Kd) for this compound to gp120 and reverse transcriptase were not publicly available at the time of this document's creation. However, related NBD compounds like NBD-556 have been shown to bind gp120 with low micromolar affinity as determined by Isothermal Titration Calorimetry (ITC).[3][4]
Signaling Pathways and Experimental Workflows
Diagram 1: HIV-1 Entry and Reverse Transcription Inhibition by this compound
Caption: Dual inhibition of HIV-1 by this compound.
Diagram 2: Workflow for Single-Cycle Infectivity Assay (TZM-bl)
References
- 1. medkoo.com [medkoo.com]
- 2. Comparative Pharmacokinetics of a Dual Inhibitor of HIV-1, this compound, in Rats and Dogs with a Proof-of-Concept Evaluation of Antiviral Potency in SCID-hu Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal Structures of HIV-1 gp120 Envelope Glycoprotein in Complex with NBD Analogues That Target the CD4-Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Binding Thermodynamics of a Small-Molecular-Weight CD4 Mimetic to HIV-1 gp120 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pharmacokinetic Analysis of NBD-14189
These application notes provide a detailed overview of the methods for analyzing the pharmacokinetic properties of NBD-14189, a dual inhibitor of HIV-1. The information is intended for researchers, scientists, and drug development professionals working on the preclinical assessment of this compound.
Quantitative Pharmacokinetic Data
The pharmacokinetic parameters of this compound have been evaluated in rats, dogs, and SCID-hu Thy/Liv mice. The following tables summarize the key quantitative data from these studies, allowing for a comparative analysis of the compound's profile across different species and routes of administration.
Table 1: Pharmacokinetic Parameters of this compound in Rats [1]
| Parameter | Intravenous (IV) Bolus (10 mg/kg) | Oral (PO) Administration (10 mg/kg) |
| Cmax | - | - |
| Tmax (h) | 0.08 | 8 |
| t1/2 (h) | 9.8 | 8.19 |
| AUC (0-t) (ngh/mL) | - | - |
| AUC (0-inf) (ngh/mL) | - | - |
| Oral Bioavailability (%F) | - | 6.7 |
Table 2: Pharmacokinetic Parameters of this compound in Dogs [2]
| Parameter | Value |
| Oral Bioavailability (%F) | 61 |
Table 3: Plasma Concentrations of this compound in SCID-hu Thy/Liv Mice [1]
| Dosage (mg/kg/day, twice-daily PO for 21 days) | Mean Plasma Cmax (ng/mL) (2h post-dose) | Mean Plasma Trough (ng/mL) (12h post-dose) |
| 30 | 147 | 17 |
| 100 | 1055 | 92 |
| 300 | 2713 | 590 |
Experimental Protocols
The following protocols describe the in vivo pharmacokinetic studies conducted to evaluate this compound.
Pharmacokinetic Study in Rats[1]
-
Animal Model: Sprague Dawley rats.
-
Administration Routes:
-
Intravenous (IV) injection via the tail vein.
-
Oral gavage (PO).
-
-
Dosage: 10 mg/kg for both IV and PO administration.
-
Blood Sample Collection:
-
IV Administration: Blood samples were collected at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
PO Administration: Blood samples were collected at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
-
Sample Processing: Blood was collected, and plasma was isolated for subsequent analysis.
Tolerability and Plasma Level Study in SCID-hu Thy/Liv Mice[1]
-
Animal Model: SCID-hu Thy/Liv mice.
-
Administration Route: Oral gavage (PO), twice daily.
-
Dosage Levels: 30, 100, and 300 mg/kg/day.
-
Treatment Duration: 21 days.
-
Sample Collection: Terminal blood was collected from treated mice.
-
Cmax determination: 2 hours after the last dose.
-
Trough level determination: 12 hours after the last dose.
-
-
Sample Processing: Plasma was isolated from the collected blood samples for drug level determination.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the experimental workflow for the pharmacokinetic studies of this compound.
Caption: Experimental Workflow for this compound Pharmacokinetic Studies.
Note on Analytical Methods: The specific analytical method for the quantification of this compound in plasma, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), is not detailed in the provided search results. For a complete protocol, the development and validation of a specific and sensitive bioanalytical method would be required. This would typically involve optimizing parameters for chromatography (e.g., column, mobile phase) and mass spectrometry (e.g., ion transitions, source parameters) to accurately measure this compound concentrations in biological matrices.
References
Application Notes and Protocols: X-ray Crystallography of the NBD-14189 Complex with HIV-1 Reverse Transcriptase
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the X-ray crystallographic analysis of the complex formed between the dual-action HIV-1 inhibitor, NBD-14189, and its target, HIV-1 Reverse Transcriptase (RT). This compound demonstrates a unique inhibitory mechanism, making its structural elucidation crucial for the development of next-generation antiretroviral therapies.
Introduction
This compound is a potent small molecule inhibitor of HIV-1 that exhibits a dual mechanism of action, targeting both the envelope glycoprotein (B1211001) gp120 and the viral enzyme Reverse Transcriptase (RT).[1] This dual functionality presents a significant advantage in combating drug resistance. The crystallographic analysis of the this compound-RT complex reveals that the inhibitor binds in a region that bridges the non-nucleoside reverse transcriptase inhibitor (NNRTI) binding pocket and the nucleoside reverse transcriptase inhibitor (NRTI) binding site.[1] This novel binding mode provides a structural basis for its potent inhibition of RT's polymerase activity. The structural data, available in the Protein Data Bank (PDB) under the accession code 7LPW , is invaluable for structure-based drug design and the optimization of lead compounds.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the this compound inhibitor and its complex with HIV-1 RT.
Table 1: Biological Activity of this compound
| Parameter | Value | Target/System | Reference |
| IC50 (RT Inhibition) | < 5 µM | HIV-1 Reverse Transcriptase | [1] |
| EC50 (Antiviral Activity) | < 200 nM | HIV-1 Wild-Type | [1] |
| CC50 (Cytotoxicity) | > 100 µM | --- | [1] |
Table 2: Crystallographic Data and Refinement Statistics for the this compound-RT Complex (PDB ID: 7LPW)
| Parameter | Value |
| Method | X-RAY DIFFRACTION |
| Resolution | 2.32 Å |
| Space group | P 1 21 1 |
| Unit cell dimensions (a, b, c) | 70.81 Å, 102.39 Å, 92.21 Å |
| Unit cell angles (α, β, γ) | 90.00°, 109.28°, 90.00° |
| R-value work | 0.215 |
| R-value free | 0.248 |
| Number of unique reflections | 64,837 |
| Completeness | 99.8% |
| Redundancy | 7.2 |
Signaling Pathway and Mechanism of Action
This compound's inhibitory action on HIV-1 Reverse Transcriptase is a result of its unique binding mode. The diagram below illustrates the mechanism of action.
Caption: this compound bridges the dNTP and NNRTI binding sites of HIV-1 RT, leading to the inhibition of DNA synthesis.
Experimental Protocols
The following are detailed protocols for the key experiments involved in the X-ray crystallography of the this compound-RT complex. These are representative protocols based on established methodologies.
Expression and Purification of HIV-1 Reverse Transcriptase
This protocol describes the expression of the p66 and p51 subunits of HIV-1 RT in E. coli and their subsequent purification to yield the heterodimer.
Workflow:
References
Application Notes and Protocols for NBD-14189 in HIV-1 Fusion Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing NBD-14189, a potent dual inhibitor of HIV-1 entry and reverse transcriptase, in studying viral fusion. The information compiled here is intended to facilitate the design and execution of experiments aimed at characterizing the inhibitory activity of this compound and similar compounds.
Introduction
This compound is a small molecule antagonist of the HIV-1 envelope glycoprotein (B1211001) gp120. It is a derivative of the NBD series of compounds that bind to the Phe43 cavity of gp120, a critical site for CD4 receptor interaction. By occupying this pocket, this compound prevents the conformational changes in gp120 necessary for its binding to the CD4 receptor on target cells, thereby inhibiting the initial step of HIV-1 entry and subsequent membrane fusion.[1][2] Notably, this compound also exhibits inhibitory activity against HIV-1 reverse transcriptase, making it a dual-action antiretroviral agent.[3][4] Its broad-spectrum activity against various HIV-1 clinical isolates makes it a valuable tool for research and a potential lead compound for drug development.[4]
Mechanism of Action: Inhibition of HIV-1 Entry
The entry of HIV-1 into a host cell is a multi-step process initiated by the interaction of the viral envelope glycoprotein (Env) with the cellular receptors. The Env complex is a trimer of gp120 and gp41 heterodimers. The process can be summarized as follows:
-
Attachment: The gp120 subunit of the Env complex binds to the CD4 receptor on the surface of target immune cells, such as T-helper cells and macrophages.
-
Co-receptor Binding: This initial binding triggers conformational changes in gp120, exposing a binding site for a co-receptor, typically CCR5 or CXCR4.
-
Fusion Peptide Insertion: The interaction with the co-receptor induces further conformational changes, leading to the exposure of the gp41 fusion peptide, which inserts into the host cell membrane.
-
Six-Helix Bundle Formation and Fusion: The gp41 protein then refolds into a stable six-helix bundle structure, bringing the viral and cellular membranes into close proximity and facilitating their fusion. This process creates a pore through which the viral core enters the cytoplasm of the host cell.
This compound acts as an attachment inhibitor. It binds to a conserved pocket on gp120 known as the Phe43 cavity, which is essential for CD4 binding. By occupying this site, this compound prevents the initial interaction between gp120 and CD4, thereby blocking the entire cascade of events that leads to viral fusion and entry.
Quantitative Data
This compound has demonstrated potent antiviral activity against a range of HIV-1 strains. The following tables summarize the available quantitative data for this compound and related compounds.
Table 1: Antiviral Activity of this compound against Laboratory-Adapted HIV-1 Strains
| Compound | Virus Strain | Assay Cell Line | IC50 | CC50 (µM) | Selectivity Index (SI) | Reference |
| This compound | HIV-1 HXB2 | TZM-bl | 89 nM | >100 | >1124 | [5] |
| This compound | HIV-1 NL4-3 | PBMCs | ~100 nM | >100 | >1000 | [4] |
Table 2: Broad Antiviral Activity of this compound
| Compound | Target | Activity | Note | Reference |
| This compound | Panel of HIV-1 Env-pseudotyped viruses | IC50 as low as 63 nM | Tested against a diverse set of clinical isolates and multiple HIV subtypes. | [4] |
Experimental Protocols
The following are detailed protocols for key experiments to study the anti-HIV-1 fusion activity of this compound. These are generalized protocols and may require optimization based on the specific cell lines and virus strains used.
Protocol 1: HIV-1 Pseudovirus Neutralization Assay (Virus-Cell Fusion)
This assay measures the ability of this compound to inhibit the entry of single-round infectious pseudoviruses into target cells.
Materials:
-
HIV-1 Env-pseudotyped viruses (e.g., expressing the envelope of HXB2, NL4-3, or clinical isolates) carrying a luciferase reporter gene.
-
TZM-bl cells (HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing a luciferase reporter gene under the control of the HIV-1 LTR).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Complete growth medium (DMEM supplemented with 10% FBS, penicillin/streptomycin).
-
96-well cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Dilution: Prepare serial dilutions of this compound in complete growth medium. A typical starting concentration might be 10 µM, with 3-fold serial dilutions. Include a "no drug" control (medium with DMSO at the same final concentration as the highest drug concentration) and a "no virus" control.
-
Virus Preparation: Dilute the HIV-1 pseudovirus stock in complete growth medium to a concentration that yields a high signal-to-noise ratio in the luciferase assay (to be determined empirically).
-
Neutralization Reaction: In a separate 96-well plate, mix 50 µL of the diluted this compound with 50 µL of the diluted pseudovirus. Incubate for 1 hour at 37°C.
-
Infection: Remove the medium from the TZM-bl cells and add 100 µL of the virus-compound mixture to each well.
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: After 48 hours, lyse the cells and measure the luciferase activity according to the manufacturer's instructions using a luminometer.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the "no drug" control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Protocol 2: Cell-Cell Fusion Assay
This assay measures the ability of this compound to inhibit the fusion between cells expressing the HIV-1 Env glycoprotein (effector cells) and cells expressing the CD4 receptor and co-receptors (target cells).
Materials:
-
Effector cells: A cell line stably or transiently expressing the HIV-1 Env glycoprotein and a reporter gene transactivator (e.g., Tat). For example, HEK293T cells transfected with an Env-expressing plasmid.
-
Target cells: A cell line expressing CD4, CCR5/CXCR4, and a reporter gene under the control of a Tat-responsive promoter (e.g., TZM-bl cells).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Complete growth medium.
-
96-well cell culture plates.
-
Reporter gene assay reagents (e.g., for luciferase or β-galactosidase).
-
Plate reader.
Procedure:
-
Target Cell Seeding: Seed target cells (e.g., TZM-bl) in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete growth medium. Incubate overnight.
-
Compound Addition: The next day, remove the medium and add 50 µL of fresh medium containing serial dilutions of this compound. Include appropriate controls.
-
Effector Cell Addition: Add 50 µL of effector cells (e.g., Env-expressing HEK293T cells) at a density of 2 x 10^4 cells per well to the target cells.
-
Co-culture: Co-culture the cells for 6-24 hours at 37°C in a 5% CO2 incubator to allow for cell-cell fusion and reporter gene activation.
-
Reporter Gene Assay: Lyse the cells and measure the reporter gene activity according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of fusion inhibition for each this compound concentration relative to the "no drug" control. Determine the IC50 value as described in Protocol 1.
Conclusion
This compound is a valuable research tool for investigating the mechanisms of HIV-1 entry and for the development of novel antiretroviral therapies. Its dual-action as both a gp120 antagonist and a reverse transcriptase inhibitor makes it a particularly interesting compound for further study. The protocols and data presented in these application notes provide a solid foundation for researchers to effectively utilize this compound in their HIV-1 fusion studies.
References
- 1. HIV-1 Entry and Membrane Fusion Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HIV-1 gp120 as a therapeutic target: Navigating a moving labyrinth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Comparative Pharmacokinetics of a Dual Inhibitor of HIV-1, this compound, in Rats and Dogs with a Proof-of-Concept Evaluation of Antiviral Potency in SCID-hu Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and antiviral activity of a series of CD4-mimetic small-molecule HIV-1 entry inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: NBD-14189 in Combination with Other Antiretrovirals
For Researchers, Scientists, and Drug Development Professionals
Introduction
NBD-14189 is a novel investigational antiretroviral agent with a unique dual mechanism of action, targeting both HIV-1 entry and reverse transcription.[1][2][3] It functions as an antagonist of the HIV-1 envelope glycoprotein (B1211001) gp120 and also inhibits the viral reverse transcriptase (RT) enzyme.[1][2][3] Specifically, this compound has been shown to bridge the dNTP and non-nucleoside reverse transcriptase inhibitor (NNRTI) binding sites of HIV-1 RT.[1][2] This dual-action profile presents a compelling rationale for its use in combination with other antiretroviral (ARV) agents, potentially offering a higher barrier to resistance and synergistic antiviral activity.
These application notes provide a summary of the preclinical data for this compound as a single agent and offer detailed protocols for researchers to evaluate its efficacy in combination with other classes of antiretroviral drugs.
Rationale for Combination Therapy
The dual inhibitory mechanism of this compound suggests it may have synergistic or additive effects when combined with other antiretrovirals. By targeting two distinct stages of the HIV-1 lifecycle, this compound could complement the activity of other drugs and help suppress viral replication more effectively.
Potential Combinations for Investigation:
-
With Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs): Combining this compound with NRTIs could lead to enhanced inhibition of the reverse transcriptase enzyme through different binding mechanisms.
-
With Integrase Strand Transfer Inhibitors (INSTIs): A combination with INSTIs would target both early (entry and reverse transcription) and later (integration) stages of the viral lifecycle.
-
With Protease Inhibitors (PIs): This combination would inhibit viral entry, reverse transcription, and the maturation of new viral particles.
-
With other Entry Inhibitors: Combining with entry inhibitors that have different targets (e.g., CCR5 antagonists or fusion inhibitors) could provide a potent blockade of viral entry.
Data Presentation: Preclinical Evaluation of this compound (Single Agent)
While specific data on this compound in combination with other antiretrovirals is not yet publicly available, the following tables summarize its preclinical pharmacokinetic and in vivo efficacy data as a single agent. This information is crucial for designing and interpreting combination studies.
Table 1: Pharmacokinetic Parameters of this compound
| Species | Administration Route | Dose | T½ (half-life) | Cmax (peak concentration) | Bioavailability (%F) |
| Rat | Intravenous (IV) | 10 mg/kg | 9.8 hours | - | - |
| Rat | Oral (PO) | 10 mg/kg | 8.19 hours | - | 6.7% |
| Dog | Intravenous (IV) | 1 mg/kg | - | - | - |
| Dog | Oral (PO) | 2 mg/kg | - | - | 61%[1][2] |
Table 2: In Vivo Efficacy of this compound in SCID-hu Thy/Liv Mice [1][2]
| Treatment Group | Dose | Mean Plasma Cmax (ng/mL) | Mean Plasma Trough (ng/mL) | Reduction in HIV RNA |
| This compound | 30 mg/kg/day | 147 | 17 | Dose-dependent |
| This compound | 100 mg/kg/day | 1055 | 92 | Dose-dependent |
| This compound | 300 mg/kg/day | 2713 | 590 | Similar to TDF/FTC |
Note: In this model, this compound treatment at 300 mg/kg/day resulted in reductions in HIV RNA and p24 protein comparable to that of a Tenofovir/Emtricitabine (TDF/FTC) combination administered at 60/40 mg/kg/day.
Signaling Pathways and Experimental Workflows
Caption: this compound dual-action on HIV-1 entry and reverse transcription.
Caption: In vitro workflow for assessing this compound combination synergy.
Experimental Protocols
Protocol 1: In Vitro Antiviral Synergy Assessment using a Checkerboard Assay
This protocol is designed to evaluate the interaction between this compound and another antiretroviral agent in vitro.
1. Materials:
-
This compound
-
Second antiretroviral agent
-
HIV-1 permissive cell line (e.g., TZM-bl) or peripheral blood mononuclear cells (PBMCs)
-
HIV-1 viral stock
-
96-well cell culture plates
-
Cell culture medium and supplements
-
Reagents for quantifying viral replication (e.g., p24 ELISA kit or luciferase assay reagent)
-
CO2 incubator
2. Procedure:
-
Drug Preparation: Prepare stock solutions of this compound and the second ARV in a suitable solvent (e.g., DMSO). Create a series of 2-fold serial dilutions for each drug in cell culture medium.
-
Checkerboard Setup: In a 96-well plate, add the serially diluted this compound along the y-axis and the serially diluted second ARV along the x-axis. This creates a matrix of combination concentrations. Include wells with each drug alone and no-drug controls.
-
Cell Seeding: Seed the HIV-1 permissive cells into each well of the 96-well plate.
-
Infection: Add a predetermined amount of HIV-1 stock to each well.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period appropriate for the cell type and virus strain (typically 48-72 hours).
-
Quantification of Viral Replication: Measure the extent of HIV-1 replication in each well using a suitable method, such as a p24 ELISA on the culture supernatant or a luciferase assay if using a reporter cell line.
-
Data Analysis:
-
Calculate the percentage of viral inhibition for each drug concentration and combination compared to the no-drug control.
-
Determine the 50% effective concentration (EC50) for each drug alone and in combination.
-
Calculate the Combination Index (CI) using the Chou-Talalay method. The CI value indicates the nature of the interaction:
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
Protocol 2: HIV-1 Reverse Transcriptase Inhibition Assay
This protocol assesses the direct inhibitory activity of this compound on the HIV-1 RT enzyme.
1. Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
This compound
-
Reverse Transcriptase Assay Kit (colorimetric or radiometric)
-
Microplate reader
2. Procedure:
-
Prepare serial dilutions of this compound.
-
In a microplate, combine the recombinant HIV-1 RT enzyme, the appropriate template/primer, and the labeled nucleotides as per the kit instructions.
-
Add the different concentrations of this compound to the reaction wells. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Incubate the plate to allow for the reverse transcription reaction to proceed.
-
Stop the reaction and quantify the amount of newly synthesized DNA using the detection method provided in the kit (e.g., measuring absorbance for a colorimetric assay).
-
Calculate the percentage of RT inhibition for each concentration of this compound and determine the IC50 value.
Protocol 3: HIV-1 Entry Inhibition Assay (gp120-CD4 Binding)
This protocol evaluates the ability of this compound to block the interaction between HIV-1 gp120 and the CD4 receptor.
1. Materials:
-
Recombinant HIV-1 gp120
-
Soluble CD4 (sCD4)
-
This compound
-
ELISA plates
-
Detection antibodies (e.g., anti-gp120 antibody conjugated to HRP)
-
Substrate for the detection enzyme
-
Plate reader
2. Procedure:
-
Coat the wells of an ELISA plate with sCD4 and incubate overnight.
-
Wash the plate to remove unbound sCD4 and block non-specific binding sites.
-
Prepare a mixture of a constant concentration of recombinant gp120 and serial dilutions of this compound. Incubate this mixture.
-
Add the gp120/NBD-14189 mixtures to the sCD4-coated wells and incubate.
-
Wash the plate to remove unbound gp120.
-
Add a labeled anti-gp120 detection antibody and incubate.
-
Wash the plate and add the substrate to develop a signal.
-
Measure the signal using a plate reader. The signal intensity is proportional to the amount of gp120 bound to CD4.
-
Calculate the percentage of inhibition of gp120-CD4 binding for each this compound concentration and determine the IC50 value.
Conclusion
This compound's dual mechanism of action makes it a promising candidate for inclusion in future antiretroviral combination therapies. The protocols provided here offer a framework for researchers to investigate the potential synergistic interactions of this compound with other ARVs, which will be critical in defining its role in the future of HIV-1 treatment. Further in vivo studies, potentially in non-human primate models, will be necessary to fully elucidate its therapeutic potential in a combination setting.[1][2]
References
- 1. Comparative Pharmacokinetics of a Dual Inhibitor of HIV-1, this compound, in Rats and Dogs with a Proof-of-Concept Evaluation of Antiviral Potency in SCID-hu Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative Pharmacokinetics of a Dual Inhibitor of HIV-1, this compound, in Rats and Dogs with a Proof-of-Concept Evaluation of Antiviral Potency in SCID-hu Mouse Model | MDPI [mdpi.com]
- 3. medkoo.com [medkoo.com]
Quantifying NBD-14189 in Biological Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
NBD-14189 is a novel dual-function inhibitor of Human Immunodeficiency Virus Type 1 (HIV-1) that demonstrates significant potential in antiretroviral therapy. It uniquely targets both the HIV-1 envelope glycoprotein (B1211001) gp120, preventing viral entry into host cells, and the reverse transcriptase (RT) enzyme, a critical component for viral replication.[1][2][3] The ability to accurately quantify this compound in biological matrices is paramount for preclinical and clinical development, enabling thorough evaluation of its pharmacokinetics (PK), pharmacodynamics (PD), and overall efficacy.
These application notes provide a comprehensive overview and detailed protocols for the quantification of this compound in biological samples, primarily plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This methodology is the gold standard for bioanalysis due to its high sensitivity, selectivity, and reproducibility.
Mechanism of Action: Dual Inhibition of HIV-1
This compound exerts its antiviral activity through a dual mechanism of action, a significant advantage in combating drug resistance. Firstly, it acts as a gp120 antagonist, binding to the viral envelope protein and inhibiting the conformational changes required for the virus to attach to and enter the host CD4+ T-cell. Secondly, this compound inhibits the HIV-1 reverse transcriptase enzyme, which is essential for converting the viral RNA genome into DNA, a necessary step for integration into the host genome.[1][2][3]
Quantitative Data Summary
The following tables summarize the pharmacokinetic parameters of this compound in preclinical studies involving rats and dogs. This data is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
Table 1: Pharmacokinetic Parameters of this compound in Rats [3]
| Parameter | Intravenous (IV) Bolus (10 mg/kg) | Oral (PO) Administration (10 mg/kg) |
| Cmax (ng/mL) | Not Applicable | 8,000 |
| Tmax (h) | 0.08 | 8 |
| T1/2 (h) | 9.8 | 8.19 |
| Bioavailability (%F) | Not Applicable | 6.7 |
Table 2: Pharmacokinetic Parameters of this compound in Male Beagle Dogs [3]
| Parameter | Intravenous (IV) Bolus (1 mg/kg) | Oral (PO) Administration (2 mg/kg) |
| Cmax (ng/mL) | Not Applicable | 2,000 |
| Tmax (h) | Not Applicable | 2 |
| T1/2 (h) | 7.5 | 8.5 |
| Bioavailability (%F) | Not Applicable | 61 |
Experimental Protocols
Protocol 1: Quantification of this compound in Plasma by LC-MS/MS
This protocol provides a general framework for the development of a robust LC-MS/MS method for the quantification of this compound in plasma. The method should be validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance).
1. Sample Preparation (Protein Precipitation)
Protein precipitation is a rapid and effective method for extracting small molecules like this compound from plasma.
-
Reagents and Materials:
-
Blank plasma (human, rat, or dog)
-
This compound analytical standard
-
Internal Standard (IS): A structurally similar compound, ideally a stable isotope-labeled version of this compound.
-
Acetonitrile (ACN), LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Calibrated pipettes
-
-
Procedure:
-
Prepare calibration standards and quality control (QC) samples by spiking known concentrations of this compound into blank plasma.
-
Pipette 50 µL of plasma sample (unknown, standard, or QC) into a microcentrifuge tube.
-
Add 150 µL of ACN containing the internal standard.
-
Vortex for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.
-
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer capable of multiple reaction monitoring (MRM).
-
Chromatographic Conditions (Example):
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions (Example - to be optimized for this compound):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions:
-
This compound: Precursor ion [M+H]+ → Product ion (to be determined by direct infusion of the standard).
-
Internal Standard: Precursor ion [M+H]+ → Product ion.
-
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
-
3. Method Validation
The developed LC-MS/MS method must be validated to ensure its reliability. Key validation parameters include:
-
Selectivity and Specificity: Assess interference from endogenous plasma components.
-
Linearity and Range: Determine the concentration range over which the assay is accurate and precise.
-
Accuracy and Precision: Evaluate intra- and inter-day accuracy and precision using QC samples at low, medium, and high concentrations.
-
Recovery: Determine the efficiency of the extraction process.
-
Matrix Effect: Assess the ion suppression or enhancement caused by the biological matrix.
-
Stability: Evaluate the stability of this compound in plasma under various conditions (freeze-thaw, short-term benchtop, long-term storage).
References
Troubleshooting & Optimization
Technical Support Center: NBD-14189 Cytotoxicity Assessment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NBD-14189. The information is designed to address specific issues that may be encountered during the assessment of its cytotoxic effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent anti-HIV-1 agent that functions as a dual inhibitor. It acts as an entry antagonist by binding to the HIV-1 envelope glycoprotein (B1211001) gp120 and also inhibits the viral enzyme reverse transcriptase.[1]
Q2: What are the known cytotoxic effects of this compound?
A2: this compound has demonstrated cytotoxic effects in various cell lines. The half-maximal cytotoxic concentration (CC50) has been determined in human MT-2 cells and peripheral blood mononuclear cells (PBMCs).[1] It is crucial to determine the cytotoxicity of this compound in your specific cell model to establish a therapeutic window.
Q3: Which assays are recommended for assessing the cytotoxicity of this compound?
A3: Several standard in vitro assays are suitable for assessing the cytotoxicity of this compound. These include:
-
Metabolic Activity Assays (e.g., MTT, XTT): These assays measure the metabolic activity of cells, which is an indicator of cell viability.
-
Membrane Integrity Assays (e.g., LDH release): These assays quantify the amount of lactate (B86563) dehydrogenase (LDH) released from damaged cells, indicating a loss of membrane integrity.
-
Apoptosis Assays (e.g., Annexin V/PI staining): These assays can detect the early and late stages of programmed cell death (apoptosis).
Q4: How do I interpret the CC50 and IC50 values for this compound?
A4: The CC50 (50% cytotoxic concentration) is the concentration of a compound that kills 50% of the cells in a culture. The IC50 (50% inhibitory concentration) is the concentration of a drug that inhibits a specific biological or biochemical function by 50%, in this case, HIV-1 replication. The therapeutic index (TI) is the ratio of CC50 to IC50 (TI = CC50/IC50). A higher TI is desirable, as it indicates that the drug is effective at a concentration that is much lower than the concentration at which it is toxic to cells.
Quantitative Data Summary
The following table summarizes the reported cytotoxic and anti-HIV-1 activities of this compound in different cell lines.
| Cell Line | Assay Type | Parameter | Value (µM) | Reference |
| MT-2 | Cytotoxicity | CC50 | 22.1 | [1] |
| PBMC | Cytotoxicity | CC50 | 38.7 | [1] |
| TZM-bl | Anti-HIV-1 Activity | IC50 | 0.089 | [1] |
| MT-2 | Anti-HIV-1 Activity | IC50 | 0.18 | [1] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is a general guideline for assessing cell viability based on metabolic activity.
Materials:
-
This compound stock solution
-
Cells in culture
-
96-well plates
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound. Include untreated cells as a negative control and a vehicle control if a solvent is used to dissolve this compound.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
LDH Release Assay for Cytotoxicity
This protocol measures cytotoxicity by quantifying LDH release from damaged cells.
Materials:
-
This compound stock solution
-
Cells in culture
-
96-well plates
-
Complete culture medium
-
LDH cytotoxicity assay kit (containing LDH substrate, cofactor, and dye solution)
-
Lysis buffer (for maximum LDH release control)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Prepare Controls:
-
Maximum LDH Release Control: Add lysis buffer to a set of untreated wells 45 minutes before the end of the incubation period.
-
Spontaneous LDH Release Control: Use untreated cells.
-
Background Control: Use cell-free medium.
-
-
Sample Collection: After incubation, centrifuge the plate (if using suspension cells) and carefully transfer the supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well of the new plate.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (usually 490 nm).
-
Calculation: Calculate the percentage of cytotoxicity using the formula provided in the kit's manual, based on the absorbance readings of the experimental, spontaneous release, and maximum release controls.
Annexin V/PI Apoptosis Assay by Flow Cytometry
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound stock solution
-
Cells in culture
-
Annexin V-FITC/PI apoptosis detection kit
-
1X Binding Buffer
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in appropriate culture vessels and treat with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation method (e.g., trypsin-EDTA, followed by neutralization).
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.
Troubleshooting Guides
Troubleshooting the MTT Assay
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | Uneven cell seeding or pipetting errors. | Ensure the cell suspension is homogenous. Calibrate pipettes regularly and use a multichannel pipette for reagent addition. |
| Low absorbance readings | Insufficient cell number or short incubation time. | Optimize cell seeding density. Increase the incubation time with the MTT reagent. |
| High background absorbance | Contamination (bacterial or yeast) or interference from phenol (B47542) red in the medium. | Maintain sterile technique. Use phenol red-free medium for the assay. |
| Compound interference | This compound may directly reduce MTT or absorb light at 570 nm. | Run a cell-free control with this compound to check for direct reduction or absorbance. If interference is observed, consider an alternative assay like LDH or trypan blue exclusion. |
Troubleshooting the LDH Assay
| Problem | Potential Cause | Recommended Solution |
| High background in media-only wells | Serum in the culture medium contains LDH. | Use low-serum or serum-free medium during the assay. Include a background control (media only) and subtract its value. |
| Low signal in maximum release control | Incomplete cell lysis. | Ensure the lysis buffer is added correctly and incubated for the recommended time to achieve complete lysis of the control cells. |
| High spontaneous release in untreated cells | Poor cell health or harsh handling. | Use healthy, low-passage cells. Handle cells gently during plating and media changes. |
Troubleshooting Apoptosis Assays (Flow Cytometry)
| Problem | Potential Cause | Recommended Solution |
| High percentage of PI-positive cells in the negative control | Harsh cell handling or over-trypsinization. | Handle cells gently. Use a minimal concentration of trypsin and neutralize it promptly. |
| Weak Annexin V signal | Assay performed too early or too late in the apoptotic process. | Perform a time-course experiment to determine the optimal time point for detecting apoptosis. |
| Cell clumping | High cell density or presence of DNA from necrotic cells. | Reduce cell density. Add EDTA to the wash buffer (if not using Annexin V) or DNase I to the cell suspension. |
| Compensation issues | Spectral overlap between FITC (Annexin V) and PI. | Use single-stained controls to set up proper compensation on the flow cytometer. |
Signaling Pathways and Experimental Workflows
Potential Signaling Pathways for this compound Induced Cytotoxicity
This compound has two primary targets: HIV-1 gp120 and reverse transcriptase. The cytotoxic effects of this compound may be mediated through the following pathways:
-
gp120-Mediated Apoptosis: The binding of gp120 to its cellular receptors (CD4 and chemokine receptors like CXCR4 or CCR5) can trigger intracellular signaling cascades that lead to apoptosis.[2][3] This can involve the activation of caspases and the mitochondrial apoptotic pathway.[3]
-
Mitochondrial Toxicity from Reverse Transcriptase Inhibition: Nucleoside reverse transcriptase inhibitors (NRTIs) are known to cause mitochondrial toxicity by inhibiting the human mitochondrial DNA polymerase γ.[4] This can lead to mitochondrial dysfunction, oxidative stress, and ultimately, apoptosis.[4]
Caption: Potential signaling pathways for this compound-induced cytotoxicity.
General Experimental Workflow for Cytotoxicity Assessment
The following diagram illustrates a logical workflow for assessing the cytotoxicity of this compound.
Caption: Experimental workflow for this compound cytotoxicity assessment.
Logical Relationship for Troubleshooting Assay Choice
This diagram outlines a decision-making process for selecting a cytotoxicity assay when encountering compound interference.
Caption: Decision tree for cytotoxicity assay selection.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Signaling Mechanism of HIV-1 gp120 and Virion-Induced IL-1β Release in Primary Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Binding of Human Immunodeficiency Virus Type 1 gp120 to CXCR4 Induces Mitochondrial Transmembrane Depolarization and Cytochrome c-Mediated Apoptosis Independently of Fas Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nucleotide Reverse Transcriptase Inhibitors: A Thorough Review, Present Status and Future Perspective as HIV Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Oral Bioavailability of NBD-14189
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NBD-14189. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, with a focus on enhancing oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is the reported oral bioavailability of this compound?
The oral bioavailability of this compound has been shown to vary significantly between preclinical species. In rats, the oral bioavailability (%F) was reported to be 6.7%, whereas in dogs, a much more favorable oral bioavailability of 61% was observed[1][2].
Q2: What is the reason for the stark difference in oral bioavailability between rats and dogs?
While the exact cause for the discrepancy is not definitively stated in the available literature, it is suggested that different formulation strategies may have played a significant role[1]. The rat study utilized a suspension of this compound in methylcellulose (B11928114), a common but not always optimal vehicle for poorly soluble compounds[1]. The formulation used in the dog study that resulted in higher bioavailability is not specified in the primary literature, but it was likely a formulation that enhanced the solubility and/or absorption of the compound.
Q3: What are the likely factors contributing to the low oral bioavailability of this compound in rats?
Based on preclinical data for this compound and similar HIV-1 inhibitors, several factors could contribute to its low oral bioavailability:
-
Poor Aqueous Solubility: this compound has been noted to have relatively poor aqueous solubility, which can limit its dissolution in the gastrointestinal tract, a prerequisite for absorption[3].
-
First-Pass Metabolism: Like many small molecule drugs, this compound may be subject to extensive metabolism in the gut wall and/or liver before it reaches systemic circulation[4].
-
P-glycoprotein (P-gp) Efflux: Some HIV protease inhibitors are substrates for the P-gp efflux pump, which actively transports drugs out of intestinal cells and back into the gut lumen, thereby reducing absorption[4][5]. The role of P-gp in this compound transport has not been explicitly reported but remains a potential mechanism for low bioavailability.
Q4: What strategies can be employed to enhance the oral bioavailability of this compound in experimental settings?
To improve the oral bioavailability of this compound, researchers can explore various formulation strategies that address its poor solubility and potential absorption barriers. These approaches, commonly used for poorly soluble drugs, include:
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS) can improve the solubilization and absorption of lipophilic drugs[6].
-
Amorphous Solid Dispersions: Converting the crystalline form of the drug to a more soluble amorphous state by dispersing it in a polymer matrix can enhance dissolution and absorption.
-
Nanoparticle Formulations: Reducing the particle size of the drug to the nanoscale can increase its surface area, leading to improved dissolution and bioavailability[7].
-
Use of Solubilizing Excipients: Incorporating surfactants, co-solvents, or complexing agents like cyclodextrins can enhance the solubility of the drug in the gastrointestinal fluids.
Troubleshooting Guide: Addressing Low Oral Bioavailability of this compound
Issue: Researchers observe low and inconsistent plasma concentrations of this compound following oral administration in their preclinical models.
Potential Causes and Recommended Solutions:
| Potential Cause | Recommended Troubleshooting Steps and Formulation Strategies |
| Poor aqueous solubility and slow dissolution rate. | 1. Characterize the physicochemical properties: Determine the aqueous solubility of this compound at different pH values relevant to the gastrointestinal tract. 2. Employ solubility-enhancing formulations: a. Lipid-based formulations: Formulate this compound in oils, surfactants, and co-solvents (SEDDS/SMEDDS) to improve solubilization. b. Amorphous solid dispersions: Prepare solid dispersions with polymers like PVP or HPMC to increase the dissolution rate. c. Nanoparticle engineering: Reduce the particle size through techniques like milling or precipitation to enhance surface area and dissolution. |
| First-pass metabolism in the gut wall and liver. | 1. In vitro metabolism studies: Use liver microsomes or hepatocytes to assess the metabolic stability of this compound. 2. Co-administration with metabolic inhibitors: In preclinical studies, co-administering a broad-spectrum cytochrome P450 inhibitor (e.g., 1-aminobenzotriazole) can help determine the extent of first-pass metabolism. |
| P-glycoprotein (P-gp) mediated efflux. | 1. In vitro transport assays: Use Caco-2 cell monolayers to evaluate if this compound is a substrate for P-gp. 2. Co-administration with P-gp inhibitors: In animal studies, co-dosing with a P-gp inhibitor (e.g., verapamil (B1683045) or ketoconazole) can assess the impact of efflux on absorption. |
Experimental Protocols
Pharmacokinetic Study of this compound in Rats (Oral Administration)
This protocol is based on the methodology described in the comparative pharmacokinetic study of this compound.
Objective: To determine the pharmacokinetic profile of this compound in rats following oral administration.
Materials:
-
This compound
-
Vehicle: 0.5% (w/v) Methylcellulose in deionized water
-
Sprague-Dawley rats (male, specific pathogen-free)
-
Oral gavage needles
-
Blood collection tubes (containing anticoagulant, e.g., EDTA)
-
Centrifuge
-
Analytical equipment for drug concentration measurement (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimatization: House rats in a controlled environment for at least one week prior to the study.
-
Formulation Preparation: Prepare a homogenous suspension of this compound in 0.5% methylcellulose at the desired concentration.
-
Dosing: Administer a single oral dose of the this compound suspension to fasted rats via oral gavage. A typical dose used in previous studies is 10 mg/kg[1].
-
Blood Sampling: Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose)[1].
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the plasma samples to determine the concentration of this compound using a validated analytical method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability (%F) using appropriate software.
Visualizations
Caption: A workflow for troubleshooting low oral bioavailability of this compound.
Caption: Dual inhibitory mechanism of this compound on HIV-1 entry and reverse transcription.
References
- 1. Comparative Pharmacokinetics of a Dual Inhibitor of HIV-1, this compound, in Rats and Dogs with a Proof-of-Concept Evaluation of Antiviral Potency in SCID-hu Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Pharmacokinetics of a Dual Inhibitor of HIV-1, this compound, in Rats and Dogs with a Proof-of-Concept Evaluation of Antiviral Potency in SCID-hu Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical Optimization of gp120 Entry Antagonists as anti-HIV‑1 Agents with Improved Cytotoxicity and ADME Properties through Rational Design, Synthesis, and Antiviral Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oral absorption of the HIV protease inhibitors: a current update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The drug transporter P-glycoprotein limits oral absorption and brain entry of HIV-1 protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
NBD-14189 Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of NBD-14189.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is characterized as a dual inhibitor of HIV-1. Its primary on-target effects are:
-
HIV-1 gp120 Antagonist : It binds to the gp120 envelope glycoprotein, a critical component for viral entry into host cells.[1][2][3]
-
HIV-1 Reverse Transcriptase (RT) Inhibition : It also inhibits HIV-1 Reverse Transcriptase by bridging the NNRTI (non-nucleoside reverse transcriptase inhibitor) and NRTI (nucleoside reverse transcriptase inhibitor) binding sites.[1] This dual-inhibition mechanism is a significant feature of the compound.[4]
Q2: Has this compound been screened for off-target activities?
Based on publicly available literature, there is limited information regarding comprehensive off-target screening for this compound against a broad panel of kinases or other protein families. The development focus has been on optimizing its anti-HIV-1 potency and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.[2] Researchers should assume that its selectivity profile is not fully characterized and may need to perform their own assessments depending on the experimental system.
Q3: What is the known cytotoxicity and safety profile of this compound?
Preclinical studies have provided some initial safety data. In a SCID-hu Thy/Liv mouse model, this compound was well tolerated when administered orally twice daily for 21 days at doses up to 300 mg/kg/day.[5] Key observations from this in vivo study include:
-
No significant effect on the body weight of the mice.[5]
-
No apparent adverse effects on the generation of human T-cells in the Thy/Liv implants.[5]
While specific CC50 (50% cytotoxic concentration) values are not detailed in the provided search results, the development of this class of inhibitors involved optimization for improved cytotoxicity, suggesting that earlier analogues may have had more pronounced cytotoxic effects.[2]
Q4: I am observing unexpected effects in my cell-based assay. Could these be off-target effects of this compound?
It is possible. Since a complete off-target profile for this compound is not publicly available, any unexpected biological effects should be carefully investigated. Consider the following troubleshooting steps:
-
Dose-Response Analysis : Perform a careful dose-response curve for the observed effect. An off-target effect may occur at a different concentration range than the on-target IC50 for HIV-1 inhibition.
-
Control Compounds : Include a structurally related but inactive control compound if available. Also, use other HIV-1 inhibitors with different mechanisms of action to see if the observed effect is specific to this compound.
-
Cell Line Specificity : Test whether the unexpected effect is reproducible across different cell lines. A cell-line-specific effect might point towards a particular off-target that is uniquely expressed or important in that cell type.
-
Rescue Experiments : If you hypothesize a specific off-target, attempt a rescue experiment by overexpressing the target or using a known agonist/antagonist to counteract the effect.
Quantitative Data Summary
Table 1: On-Target Activity of this compound
| Target | Activity | IC50 | Notes |
| HIV-1 HXB2 Pseudovirus | Entry Antagonist | 89 nM[3] | Binds to HIV-1 gp120.[3] |
| HIV-1 Reverse Transcriptase | Polymerase Inhibition | - | Binds and bridges the dNTP and NNRTI-binding sites.[4] |
Table 2: Preclinical Safety and Pharmacokinetics of this compound
| Parameter | Species | Dose | Observation |
| Tolerability | SCID-hu Thy/Liv Mice | Up to 300 mg/kg/day (oral, 21 days) | Well tolerated with no measurable toxicity or significant effect on body weight.[5] |
| Oral Bioavailability (%F) | Dogs | 2 mg/kg (oral) | 61%[4][5] |
| Half-life (t1/2) | Rats | - | 8.19 h (oral), 9.8 h (IV)[5] |
Experimental Protocols
Protocol: Assessing In Vitro Cytotoxicity using an MTT Assay
This protocol provides a general framework for determining the cytotoxic potential of this compound in a specific cell line.
-
Cell Plating : Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation : Prepare a 2X stock solution of this compound in the appropriate cell culture medium. Perform serial dilutions to create a range of concentrations to be tested (e.g., from 0.01 µM to 100 µM).
-
Cell Treatment : Remove the old medium from the cells and add 100 µL of the 2X this compound dilutions to the appropriate wells. Include wells with vehicle control (e.g., DMSO) and untreated cells.
-
Incubation : Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours until a purple precipitate is visible.
-
Solubilization : Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration. Determine the CC50 value using non-linear regression analysis.
Visualizations
Caption: On-target mechanism of this compound.
Caption: Workflow to investigate off-target effects.
References
- 1. Comparative Pharmacokinetics of a Dual Inhibitor of HIV-1, this compound, in Rats and Dogs with a Proof-of-Concept Evaluation of Antiviral Potency in SCID-hu Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparative Pharmacokinetics of a Dual Inhibitor of HIV-1, this compound, in Rats and Dogs with a Proof-of-Concept Evaluation of Antiviral Potency in SCID-hu Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: NBD-14189
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using NBD-14189, a dual inhibitor of HIV-1 entry and reverse transcriptase.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with this compound in a question-and-answer format.
Issue 1: Higher than expected IC50 value in antiviral assays.
-
Question: My experimentally determined IC50 for this compound is significantly higher than the reported values. What are the potential causes and how can I troubleshoot this?
-
Answer: Several factors can contribute to a higher than expected IC50 value. Consider the following troubleshooting steps:
-
Compound Solubility and Stability: this compound is typically dissolved in DMSO. Ensure that the compound is fully dissolved in your stock solution and that the final concentration of DMSO in your cell culture medium is not exceeding non-toxic levels (generally below 0.5%, but should be determined for your specific cell line)[1][2]. Precipitated compound will lead to a lower effective concentration. It is recommended to prepare fresh dilutions from a stock solution for each experiment.
-
Cell Line and Virus Strain Variability: The potency of this compound can vary depending on the HIV-1 strain and the cell line used in the assay. Different subtypes and circulating recombinant forms (CRFs) of HIV-1 may have different sensitivities to the inhibitor[3][4]. If possible, test this compound against a reference strain with a known IC50 value to validate your assay setup.
-
Assay Conditions: Factors such as cell density, multiplicity of infection (MOI), and incubation time can influence the IC50 value. Ensure that these parameters are consistent across experiments. For single-cycle infectivity assays, like those using TZM-bl cells, the timing of compound addition relative to infection is critical.
-
Presence of Resistance Mutations: Pre-existing resistance mutations in your viral stock could lead to a higher IC50. Consider having your viral stock genotyped to check for mutations known to confer resistance to gp120 inhibitors or reverse transcriptase inhibitors.
-
Issue 2: Observed cytotoxicity at active concentrations.
-
Question: I am observing significant cytotoxicity in my cell cultures at concentrations where this compound should be active. How can I address this?
-
Answer: While this compound has been reported to have low cytotoxicity, cellular health is crucial for accurate antiviral assays.
-
Confirm Cytotoxicity: Perform a standard cytotoxicity assay, such as an MTT or XTT assay, to determine the 50% cytotoxic concentration (CC50) of this compound in your specific cell line. This will help you establish a therapeutic index (CC50/IC50).
-
Solvent Toxicity: Ensure that the final concentration of your solvent (e.g., DMSO) is not contributing to the observed cytotoxicity. Include a solvent control in your experiments.
-
Cell Health: Ensure that your cells are healthy and in the logarithmic growth phase before starting the experiment. Stressed or unhealthy cells can be more susceptible to compound-induced toxicity.
-
Assay Duration: For longer-term culture experiments, the cumulative effect of the compound might lead to cytotoxicity. Consider optimizing the duration of the assay.
-
Issue 3: Suspected development of resistance to this compound.
-
Question: I have been passaging HIV-1 in the presence of this compound and have observed a gradual increase in the IC50. How can I confirm and characterize this resistance?
-
Answer: The development of drug resistance is a common challenge in anti-HIV-1 studies. A systematic approach is needed to confirm and understand the resistance mechanism.
-
Confirm the Resistant Phenotype: Isolate the virus from the resistant culture and perform a dose-response assay to confirm the shift in IC50 compared to the parental virus.
-
Genotypic Analysis: Sequence the env (encoding gp120) and pol (encoding reverse transcriptase) genes of the resistant virus. Compare the sequences to the parental virus to identify potential resistance mutations. Known resistance mutations for gp120 inhibitors can occur in or near the CD4 binding site. For the reverse transcriptase target, mutations can arise in the non-nucleoside reverse transcriptase inhibitor (NNRTI) or nucleoside reverse transcriptase inhibitor (NRTI) binding sites that this compound bridges[5].
-
Site-Directed Mutagenesis: Once potential resistance mutations are identified, introduce them into a wild-type infectious molecular clone using site-directed mutagenesis. Test the resulting mutant virus for its susceptibility to this compound to confirm that the identified mutation(s) are responsible for the resistant phenotype.
-
Frequently Asked Questions (FAQs)
-
What is the mechanism of action of this compound? this compound is a dual-function inhibitor of HIV-1. It acts as an entry inhibitor by binding to the viral envelope glycoprotein (B1211001) gp120, preventing the virus from attaching to the host cell's CD4 receptor. Additionally, it inhibits the viral enzyme reverse transcriptase by bridging the NNRTI and NRTI binding sites[5][6].
-
What are the known resistance mutations for this compound? While extensive resistance profiling for this compound is not yet available in the public domain, mutations in gp120, such as A204D and I424F, have been shown to increase the IC50 of this compound. As this compound also targets reverse transcriptase, mutations in the pol gene that confer resistance to NNRTIs or NRTIs could potentially affect its activity.
-
How should I prepare and store this compound? this compound is typically supplied as a powder and should be dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to prepare a stock solution. For cell-based assays, it is crucial to ensure that the final concentration of DMSO is not toxic to the cells (generally <0.5%)[1][2]. Stock solutions should be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
What are the potential off-target effects of this compound? Currently, there is limited published information on the specific off-target effects of this compound. As with any small molecule inhibitor, it is advisable to perform appropriate controls to rule out non-specific effects in your experimental system.
Data Presentation
Table 1: In Vitro Antiviral Activity of this compound and Related Compounds
| Compound | Virus Strain | Assay Type | IC50 | Reference |
| This compound | HIV-1 HXB2 (pseudovirus) | TZM-bl | 89 nM | [5] |
| NBD-14270 | HIV-1 (wild-type) | Cellular | <200 nM | [7] |
| This compound | HIV-1 (wild-type) | Cellular | <200 nM | [7] |
| NBD-14204 | HIV-1 HXB2 | Cellular | 0.96 ± 0.1 µM | [8] |
| NBD-14204 | Clinical Isolates (mean) | Cellular | 0.47 ± 0.03 µM | [8] |
| NBD-14208 | HIV-1 HXB2 | Cellular | 2.3 ± 0.1 µM | [8] |
| NBD-14208 | Clinical Isolates (mean) | Cellular | 3 ± 0.25 µM | [8] |
Table 2: Pharmacokinetic Parameters of this compound
| Species | Administration | Dose | T1/2 | Bioavailability (%F) | Reference |
| Rat | IV | 10 mg/kg | 9.8 h | - | [9] |
| Rat | PO | 10 mg/kg | 8.19 h | 61% | [9] |
Experimental Protocols
1. In Vitro Antiviral Activity Assay (Single-Cycle Infectivity Assay using TZM-bl cells)
This protocol is adapted from standard procedures for measuring HIV-1 neutralization and inhibition.
-
Materials:
-
TZM-bl cells
-
Complete growth medium (DMEM, 10% FBS, penicillin/streptomycin)
-
HIV-1 pseudovirus stock
-
This compound stock solution in DMSO
-
96-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
-
-
Procedure:
-
Seed TZM-bl cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection.
-
On the day of the assay, prepare serial dilutions of this compound in complete growth medium. Ensure the final DMSO concentration is consistent across all wells and non-toxic.
-
Add the diluted this compound to the appropriate wells of the cell plate. Include wells with virus only (no compound) and cells only (no virus) as controls.
-
Add a pre-titered amount of HIV-1 pseudovirus to each well (except the cells-only control).
-
Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.
-
After incubation, remove the culture medium and lyse the cells according to the manufacturer's instructions for the luciferase assay reagent.
-
Measure the luciferase activity using a luminometer.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using appropriate software.
-
2. Cytotoxicity Assay (MTT Assay)
This protocol provides a general method for assessing the cytotoxicity of this compound.
-
Materials:
-
Target cell line
-
Complete growth medium
-
This compound stock solution in DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., acidified isopropanol)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at an appropriate density.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Add the diluted compound to the wells. Include wells with cells and medium only as a control for 100% viability.
-
Incubate the plates for the same duration as your antiviral assay.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (typically 570 nm).
-
Calculate the percent cytotoxicity for each concentration and determine the CC50 value.
-
Mandatory Visualizations
Caption: HIV-1 entry and replication pathway with points of inhibition by this compound.
Caption: Workflow for troubleshooting unexpected results in this compound experiments.
Caption: Logical workflow for investigating and confirming resistance to this compound.
References
- 1. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Impacts of HIV-1 Subtype Diversity on Long-Term Clinical Outcomes in Antiretroviral Therapy in Guangxi, China - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Challenge of HIV-1 Subtype Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HIV - Wikipedia [en.wikipedia.org]
- 6. medkoo.com [medkoo.com]
- 7. cg.tuwien.ac.at [cg.tuwien.ac.at]
- 8. mdpi.com [mdpi.com]
- 9. youtube.com [youtube.com]
NBD-14189 stability issues in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NBD-14189. The information is designed to address common stability issues encountered in solution during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent antagonist of the HIV-1 gp120 envelope protein, functioning as an entry inhibitor.[1][2] It also exhibits a dual inhibitory mechanism by targeting the HIV-1 reverse transcriptase.[3]
Q2: What are the recommended storage conditions for solid this compound?
For long-term storage, solid this compound should be kept in a dry, dark environment at -20°C (for months to years). For short-term storage (days to weeks), it can be stored at 0-4°C.[3]
Q3: What is the recommended solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It is highly soluble in DMSO, reaching up to 100 mg/mL (233.43 mM).
Q4: How should I store this compound stock solutions in DMSO?
Stock solutions of this compound in DMSO should be stored in tightly sealed vials, protected from moisture and light. For long-term storage (up to 6 months), it is recommended to store the solution at -80°C. For shorter periods (up to 1 month), storage at -20°C is acceptable.
Q5: Is this compound sensitive to light?
Troubleshooting Guide: Stability Issues in Solution
This guide addresses common problems researchers may encounter when working with this compound in solution.
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitation upon dissolution in DMSO | - Incomplete dissolution.- Low-quality or hydrated DMSO. | - Gently warm the solution and/or use sonication to aid dissolution.- Use fresh, anhydrous, high-purity DMSO. DMSO is hygroscopic and absorbed water can reduce the solubility of the compound. |
| Precipitation when diluting DMSO stock into aqueous buffer (e.g., PBS) | - The compound has lower solubility in aqueous solutions. | - Ensure the final concentration of DMSO in the aqueous solution is kept to a minimum, but sufficient to maintain solubility.- Consider using a formulation with a solubilizing agent, such as (20% SBE-β-CD in Saline), if compatible with your experiment. A known formulation is 10% DMSO and 90% (20% SBE-β-CD in Saline) for a final concentration of at least 2.5 mg/mL. |
| Loss of activity in working solutions | - Degradation of the compound in aqueous buffer over time.- Adsorption to plasticware. | - Prepare fresh working solutions from a frozen DMSO stock for each experiment.- If possible, perform a time-course experiment to assess the stability of this compound in your specific experimental buffer and conditions.- Use low-protein-binding tubes and pipette tips. |
| Inconsistent experimental results | - Inaccurate concentration of stock solution due to incomplete dissolution or degradation.- Freeze-thaw cycles of the stock solution. | - Ensure the compound is fully dissolved in the stock solution.- Aliquot the DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles. |
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Concentration | Remarks |
| DMSO | 100 mg/mL (233.43 mM) | Ultrasonic assistance may be needed. Use of newly opened DMSO is recommended. |
| 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.84 mM) | Results in a clear solution. |
| 10% DMSO / 90% Corn Oil | ≥ 2.5 mg/mL (5.84 mM) | Results in a clear solution. |
Table 2: In Vitro Activity of this compound
| Assay Type | Cell Line | IC50 / EC50 |
| Anti-HIV-1 Activity (Single-cycle) | TZM-bl cells | IC50 = 0.089 µM |
| Anti-HIV-1 Activity (Multi-cycle) | MT-2 cells | IC50 = 0.18 µM |
| Antiviral Activity vs. HIV-1HXB2 pseudovirus | - | EC50 < 200 nM |
| HIV-1 Mediated Cell-Cell Fusion | TZM-bl and HL2/3 cells | IC50 = 9.4 µM |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Materials:
-
This compound (solid)
-
Anhydrous, high-purity DMSO
-
Sterile, low-protein-binding microcentrifuge tubes
-
Calibrated pipettes and sterile, low-protein-binding tips
-
Vortex mixer and sonicator
-
-
Procedure:
-
Equilibrate the vial of solid this compound to room temperature before opening to minimize moisture condensation.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Vortex the tube for 1-2 minutes to facilitate dissolution.
-
If precipitation is observed, sonicate the tube in a water bath for 5-10 minutes, or gently warm the solution.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into single-use volumes in sterile, low-protein-binding tubes.
-
Store the aliquots at -80°C for long-term storage.
-
Protocol 2: Preparation of Aqueous Working Solutions
-
Materials:
-
This compound DMSO stock solution
-
Sterile aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile, low-protein-binding tubes and pipette tips
-
-
Procedure:
-
Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
-
Perform serial dilutions of the stock solution in the desired aqueous buffer to achieve the final working concentration.
-
Ensure that the final concentration of DMSO in the working solution is low and compatible with your experimental system (typically ≤ 0.5%).
-
Gently mix the working solution by pipetting or inverting the tube. Avoid vigorous vortexing, which may cause precipitation.
-
Use the freshly prepared working solution immediately for best results.
-
Visualizations
Caption: this compound dual inhibition of HIV-1 entry and reverse transcription.
Caption: A generalized workflow for experiments involving this compound.
References
- 1. Thiazole–amino acids: influence of thiazole ring on conformational properties of amino acid residues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing NBD-14189 Dosage for In Vivo Studies
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of NBD-14189?
A1: this compound is a dual inhibitor of HIV-1. It functions as both a gp120 antagonist and a reverse transcriptase (RT) inhibitor.[1][2][3] By binding to the gp120 protein on the viral envelope, it prevents the virus from entering host cells. Additionally, it inhibits the activity of HIV-1 reverse transcriptase, an enzyme crucial for viral replication, by bridging the dNTP and non-nucleoside reverse transcriptase inhibitor (NNRTI)-binding sites.[1][3]
Q2: What is the recommended dosage range for this compound in mice?
A2: In a study using SCID-hu Thy/Liv mice, this compound was well-tolerated at doses up to 300 mg/kg/day administered via twice-daily oral gavage for 21 days.[1][4] Dosages of 30, 100, and 300 mg/kg/day have been evaluated, with the highest dose showing a reduction in HIV RNA and p24 protein levels.[1][4]
Q3: How should I prepare this compound for oral administration in mice?
A3: this compound can be prepared as a suspension in methylcellulose (B11928114) for oral administration.[4] A detailed protocol for preparing this formulation is provided in the Experimental Protocols section. It is crucial to ensure the suspension is homogenous to achieve consistent dosing.
Q4: What is the solubility and stability of this compound?
A4: this compound is soluble in DMSO.[5] For in vivo studies, it is often prepared as a suspension. Information on long-term stability in various formulations may be limited; therefore, it is recommended to prepare fresh formulations for each experiment to ensure potency.
Q5: What are the known pharmacokinetic properties of this compound?
A5: Pharmacokinetic studies have been conducted in rats, dogs, and mice. In dogs, this compound demonstrated excellent oral bioavailability (%F = 61%) and a favorable half-life.[3][6] In SCID-hu Thy/Liv mice, twice-daily oral dosing resulted in sustained plasma concentrations.[1][4] Key pharmacokinetic parameters from these studies are summarized in the tables below.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in SCID-hu Thy/Liv Mice (Twice-Daily Oral Dosing) [1][4]
| Dosage (mg/kg/day) | Mean Plasma Cmax (ng/mL) | Mean Plasma Trough (ng/mL) |
| 30 | 147 | 17 |
| 100 | 1055 | 92 |
| 300 | 2713 | 590 |
Table 2: Summary of this compound Pharmacokinetic Parameters in Rats and Dogs (Single Dose) [1][4][7]
| Species | Route | Dose (mg/kg) | Tmax (h) | T½ (h) | Bioavailability (%F) |
| Rat | IV | 10 | 0.08 | 9.8 | N/A |
| Rat | PO | 10 | 8 | 8.19 | 6.7 |
| Dog | IV | 2 | 0.08 | 7.9 | N/A |
| Dog | PO | 5 | 2 | 7.5 | 61 |
Troubleshooting Guides
Issue 1: Unexpected Toxicity or Adverse Events in Animals
-
Question: My mice are showing signs of toxicity (e.g., weight loss, lethargy) after this compound administration. What should I do?
-
Answer:
-
Verify Dosage Calculation: Double-check your calculations for the dose and concentration of the dosing solution.
-
Assess Formulation: Ensure the vehicle (e.g., methylcellulose solution) is properly prepared and is not contributing to toxicity. Run a vehicle-only control group.
-
Check Compound Purity: Impurities in the compound can lead to unexpected toxicity. Verify the purity of your this compound batch.
-
Evaluate Animal Handling: Improper oral gavage technique can cause injury and distress. Ensure all personnel are properly trained.
-
Consider Off-Target Effects: While this compound was well-tolerated in published studies, individual experimental conditions can vary. Consider reducing the dose or the frequency of administration.
-
Issue 2: Lack of Efficacy or Inconsistent Results
-
Question: I am not observing the expected reduction in viral load in my in vivo model. What could be the reason?
-
Answer:
-
Confirm Compound Activity: Before starting in vivo experiments, confirm the in vitro activity of your batch of this compound.
-
Check Formulation and Dosing: Ensure the this compound suspension is homogenous and administered accurately. Inconsistent suspension can lead to variable dosing.
-
Evaluate Bioavailability: While this compound has shown good oral bioavailability in some models, factors such as diet and gut microbiome can influence absorption. Consider performing a pilot pharmacokinetic study in your specific animal model.
-
Review Experimental Timeline: The timing of treatment initiation relative to viral inoculation is critical. The published study initiated treatment 7 days before inoculation.[1]
-
Assess Viral Strain Susceptibility: Ensure the HIV-1 strain used in your model is susceptible to this compound.
-
Issue 3: Difficulty with Formulation Preparation
-
Question: I am having trouble preparing a stable and homogenous suspension of this compound in methylcellulose. What can I do?
-
Answer:
-
Use High-Quality Methylcellulose: The viscosity of the methylcellulose solution is important. Ensure you are using the correct type and grade.
-
Proper Mixing Technique: Use a mortar and pestle to triturate the this compound powder with a small amount of the methylcellulose solution to create a smooth paste before gradually adding the remaining vehicle.
-
Sonication: Brief sonication in a bath sonicator can help to break up aggregates and improve the homogeneity of the suspension. Avoid overheating.
-
Constant Agitation: A magnetic stirrer can help maintain the suspension's homogeneity during storage and before each administration.
-
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Administration (0.5% Methylcellulose Suspension)
Materials:
-
This compound powder
-
Methylcellulose (e.g., 400 cP)
-
Sterile water for injection
-
Sterile glass vial
-
Magnetic stirrer and stir bar
-
Mortar and pestle
-
Spatula
-
Calibrated scale
Procedure:
-
Prepare 0.5% Methylcellulose Solution:
-
Heat approximately one-third of the required volume of sterile water to 60-70°C.
-
Slowly add the methylcellulose powder while stirring vigorously to disperse it evenly.
-
Add the remaining two-thirds of the water as cold water or ice to bring the solution to its final volume and facilitate dissolution.
-
Continue stirring until a clear, viscous solution is formed. Store at 4°C.
-
-
Calculate Required Amounts:
-
Determine the total volume of the dosing solution needed based on the number of animals, their average weight, the dose volume (e.g., 10 mL/kg), and the desired dose concentration (e.g., 30 mg/mL for a 300 mg/kg dose).
-
Calculate the required mass of this compound.
-
-
Prepare the this compound Suspension:
-
Weigh the calculated amount of this compound powder.
-
Place the powder in a mortar.
-
Add a small volume of the 0.5% methylcellulose solution to the powder and triturate with the pestle to form a smooth, uniform paste.
-
Gradually add the remaining methylcellulose solution while continuously mixing.
-
Transfer the suspension to a sterile glass vial containing a magnetic stir bar.
-
Stir the suspension on a magnetic stirrer for at least 30 minutes before the first use to ensure homogeneity.
-
Store the suspension at 4°C and stir continuously before each administration.
-
Protocol 2: In Vivo Administration of this compound in Mice via Oral Gavage
Materials:
-
This compound suspension
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, ball-tipped)
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Animal Preparation:
-
Weigh each mouse immediately before dosing to calculate the precise volume to be administered.
-
-
Dose Calculation:
-
Use the following formula: Dose Volume (mL) = (Dose (mg/kg) * Body Weight (kg)) / Concentration of Suspension (mg/mL)
-
-
Administration:
-
Gently restrain the mouse, ensuring the head and body are in a straight line.
-
Insert the gavage needle into the mouth, passing it along the roof of the mouth and down the esophagus. Do not force the needle.
-
Slowly administer the calculated volume of the this compound suspension.
-
Carefully withdraw the needle.
-
-
Post-Administration Monitoring:
-
Return the mouse to its cage and monitor for any signs of distress, such as coughing, choking, or difficulty breathing, for at least 15-30 minutes.
-
Continue to monitor the animals daily for any adverse effects throughout the study period.
-
Mandatory Visualizations
Caption: Dual mechanism of action of this compound against HIV-1.
Caption: Experimental workflow for an in vivo efficacy study.
Caption: Troubleshooting decision tree for in vivo experiments.
References
- 1. mdpi.com [mdpi.com]
- 2. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Pharmacokinetics of a Dual Inhibitor of HIV-1, this compound, in Rats and Dogs with a Proof-of-Concept Evaluation of Antiviral Potency in SCID-hu Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. One-Stop Solution for Small Molecule Drug Formulation - CD Formulation [formulationbio.com]
- 6. Strategies for Streamlining Small Molecule Formulation Development When Bridging from Candidate Selection to First-in-Human Clinical Testing - Pharmaceutical Technology [pharmaceutical-technology.com]
- 7. tandfonline.com [tandfonline.com]
Technical Support Center: NBD-14189 Antiviral Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing NBD-14189 in antiviral assays. The information is tailored for scientists and professionals in the field of drug development.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a dual-acting inhibitor of HIV-1. Its primary mechanism is as an antagonist of the HIV-1 envelope glycoprotein (B1211001) gp120, which is crucial for viral entry into host cells.[1][2] Additionally, it has been shown to inhibit HIV-1 Reverse Transcriptase (RT) by bridging the dNTP and non-nucleoside reverse transcriptase inhibitor (NNRTI)-binding sites.[2][3]
Q2: What type of antiviral assays are suitable for evaluating this compound?
A2: Assays that measure the inhibition of HIV-1 entry and reverse transcription are most appropriate. These include, but are not limited to:
-
HIV-1 entry assays (e.g., using pseudotyped viruses)
-
Reverse transcriptase (RT) activity assays
-
Cell-based assays measuring HIV-1 replication (e.g., p24 antigen assays) in peripheral blood mononuclear cells (PBMCs) or other susceptible cell lines.[3][4]
Q3: What are the expected IC50 values for this compound?
A3: The IC50 values for this compound can vary depending on the specific HIV-1 strain and the assay conditions. For instance, against HIV-1HXB2 in lab-adapted strains, the IC50 was reported as 0.96 ± 0.1 µM, while against clinical isolates, the mean IC50 was 0.47 ± 0.03 µM, with a range of 0.24–0.9 µM.[4]
Q4: Is this compound cytotoxic?
A4: Preclinical studies have assessed the cytotoxicity of this compound. The cytotoxicity of this compound has been compared to other compounds, with one study noting that the cytotoxicity of a comparator, the BMS compound, was about 3-fold better.[3] It is crucial to determine the cytotoxic concentration (CC50) in the specific cell line used for your experiments to calculate the selectivity index (SI).
Troubleshooting Common Issues in this compound Antiviral Assays
| Issue | Potential Cause | Recommended Solution |
| High variability in IC50 values | Inconsistent virus stock titer. | Re-titer the virus stock before each experiment. Use a low passage number of the virus stock. |
| Cell viability issues. | Perform a cell viability assay (e.g., MTS or CellTiter-Glo) in parallel with the antiviral assay to ensure that the observed effect is not due to cytotoxicity. | |
| Inaccurate compound concentration. | Verify the concentration of the this compound stock solution. Prepare fresh serial dilutions for each experiment. | |
| No antiviral activity observed | Incorrect assay setup. | Review the experimental protocol to ensure all steps were followed correctly. Confirm the appropriate controls (positive and negative) are included and behaving as expected. |
| Inactive compound. | Check the storage conditions and expiration date of the this compound compound. If possible, test the compound in a validated, sensitive assay. | |
| Resistant viral strain. | If using a specific HIV-1 strain, confirm its susceptibility to gp120 antagonists or NNRTIs. | |
| High background signal in the assay | Contamination of cell culture or reagents. | Use aseptic techniques and regularly test cell cultures for mycoplasma contamination. Use fresh, sterile reagents. |
| Non-specific binding of antibodies in immunoassays. | Optimize antibody concentrations and blocking steps. Include appropriate isotype controls. | |
| Low signal-to-noise ratio | Suboptimal assay conditions. | Optimize key assay parameters such as incubation times, reagent concentrations, and cell density. |
| Insufficient viral replication in control wells. | Ensure the virus titer is appropriate for the cell line and assay duration to achieve a robust signal in the untreated control. |
Experimental Protocols
HIV-1 p24 Antigen ELISA for Antiviral Activity in PBMCs
This protocol is a general guideline for assessing the antiviral activity of this compound against HIV-1 in primary human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Phytohemagglutinin (PHA)-stimulated human PBMCs
-
HIV-1 viral stock (e.g., HIV-1NL4-3)
-
This compound
-
Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, penicillin-streptomycin, and IL-2)
-
96-well cell culture plates
-
HIV-1 p24 Antigen ELISA kit
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Plating: Seed PHA-stimulated PBMCs in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete RPMI-1640 medium.
-
Compound Addition: Prepare serial dilutions of this compound in complete RPMI-1640 medium. Add 50 µL of each dilution to the appropriate wells. Include a "no drug" control (vehicle only).
-
Virus Infection: Add 50 µL of HIV-1 viral stock (at a pre-determined multiplicity of infection, MOI) to each well, except for the uninfected control wells.
-
Incubation: Incubate the plate for 7 days at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes. Carefully collect the cell-free supernatant.
-
p24 ELISA: Quantify the amount of HIV-1 p24 antigen in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of viral replication for each concentration of this compound compared to the "no drug" control. Determine the IC50 value by non-linear regression analysis.
Reverse Transcriptase (RT) Activity Assay
This is a general protocol for an in vitro assay to measure the inhibitory effect of this compound on HIV-1 RT activity.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
This compound
-
RT assay buffer
-
Poly(A) template and oligo(dT) primer
-
Labeled dNTPs (e.g., [³H]-dTTP or a non-radioactive alternative)
-
96-well assay plate
-
Scintillation counter or appropriate plate reader
Procedure:
-
Reaction Setup: In a 96-well plate, prepare the reaction mixture containing RT assay buffer, poly(A) template, oligo(dT) primer, and labeled dNTPs.
-
Compound Addition: Add serial dilutions of this compound to the reaction wells. Include a "no drug" control (vehicle only).
-
Enzyme Addition: Add recombinant HIV-1 RT to each well to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Termination and Detection: Stop the reaction and quantify the incorporation of the labeled dNTPs into the newly synthesized DNA. The method of detection will depend on the label used (e.g., scintillation counting for radioactive labels).
-
Data Analysis: Calculate the percentage of RT inhibition for each concentration of this compound compared to the "no drug" control. Determine the IC50 value.
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Dual inhibitory mechanism of this compound on HIV-1 entry and reverse transcription.
Experimental Workflow for Antiviral Assay
Caption: General experimental workflow for cell-based antiviral assays.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting unexpected antiviral assay results.
References
NBD-14189 Formulation for Animal Studies: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the formulation of NBD-14189 for animal studies. This resource includes frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of Human Immunodeficiency Virus Type 1 (HIV-1). It exhibits a dual mechanism of action by functioning as both a gp120 antagonist and a reverse transcriptase (RT) inhibitor.[1] As a gp120 antagonist, it prevents the virus from entering host cells.[2] Additionally, it inhibits the polymerase activity of HIV-1 RT by bridging the dNTP and NNRTI-binding sites.[1]
Q2: What are the recommended solvents and vehicles for formulating this compound for in vivo studies?
A2: Based on available data, several vehicle compositions have been successfully used for this compound. For oral administration, a methylcellulose (B11928114) suspension has been reported.[3] For achieving a clear solution, formulations with Dimethyl Sulfoxide (DMSO) in combination with other vehicles have been documented. Specific examples include a mixture of 10% DMSO and 90% Corn Oil, or 10% DMSO and 90% of a solution containing 20% SBE-β-CD in saline.[2] The choice of vehicle will depend on the desired administration route, dose, and the specific animal model.
Q3: What is the oral bioavailability of this compound?
A3: The oral bioavailability of this compound has been shown to vary between animal models. In dogs, it demonstrated excellent oral bioavailability of 61%.[1][3] However, in rats, the oral bioavailability was reported to be limited at 6.7% when administered in a methylcellulose suspension.[3]
Q4: What are the key pharmacokinetic parameters of this compound?
A4: Pharmacokinetic studies have been conducted in rats and dogs. The half-life (t1/2) was found to be favorable.[1] For detailed pharmacokinetic parameters from these studies, please refer to the data tables below.
Q5: Has this compound shown toxicity in animal models?
A5: In studies involving SCID-hu Thy/Liv mice, this compound was well-tolerated at doses up to 300 mg/kg per day administered orally for 21 days, with no measurable toxicity observed.[1][3]
Data Presentation
This compound Solubility and Formulation Protocols
| Protocol | Vehicle Composition | Solubility | Resulting Solution |
| 1 | 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.84 mM) | Clear solution[2] |
| 2 | 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL (5.84 mM) | Clear solution[2] |
| 3 | Methylcellulose Suspension | Concentration not specified | Suspension[3] |
Pharmacokinetic Parameters of this compound
| Animal Model | Administration Route | Dose | Bioavailability (%F) | T1/2 (hours) |
| Rat | PO (Methylcellulose suspension) | 10 mg/kg | 6.7%[3] | 8.19[3] |
| Rat | IV | 10 mg/kg | - | 9.8[3] |
| Dog | PO | 2 mg/kg | 61%[1][3] | 24.3[3] |
| Dog | IV | 1 mg/kg | - | 20.0[3] |
In Vivo Dosage in Efficacy Studies
| Animal Model | Administration Route | Dosage | Duration |
| SCID-hu Thy/Liv Mice | PO (twice daily) | 30, 100, and 300 mg/kg/day | 21 days[3] |
Experimental Protocols
Detailed Methodologies for this compound Formulation
Protocol 1: Formulation with DMSO and SBE-β-CD in Saline
-
Prepare a 20% (w/v) solution of Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in sterile saline.
-
Weigh the required amount of this compound powder.
-
Prepare a stock solution of this compound in DMSO.
-
To prepare the final formulation, add the this compound stock solution to the SBE-β-CD solution to achieve a final concentration of 10% DMSO. For example, to prepare 1 mL of the final formulation, add 100 µL of the this compound DMSO stock to 900 µL of the 20% SBE-β-CD in saline solution.
-
Vortex the solution thoroughly to ensure it is clear and homogenous. If precipitation occurs, gentle heating and/or sonication may be used to aid dissolution.[2]
Protocol 2: Formulation with DMSO and Corn Oil
-
Weigh the required amount of this compound powder.
-
Prepare a stock solution of this compound in DMSO.
-
To prepare the final formulation, add the this compound stock solution to corn oil to achieve a final concentration of 10% DMSO. For example, to prepare 1 mL of the final formulation, add 100 µL of the this compound DMSO stock to 900 µL of corn oil.
-
Vortex the mixture vigorously to ensure a uniform and clear solution. Sonication may be beneficial to ensure complete dissolution.[2]
Troubleshooting Guide
Q: My this compound is precipitating out of solution upon dilution into an aqueous buffer. What should I do?
A: This is a common issue with hydrophobic compounds. Here are some steps to troubleshoot:
-
Decrease Final Concentration: The compound may have exceeded its solubility limit in the final formulation. Try preparing a more dilute solution.
-
Optimize Co-solvent Percentage: While aiming for a low percentage of organic co-solvents like DMSO, a slightly higher concentration may be necessary to maintain solubility. Always include a vehicle-only control group in your experiment to assess any solvent-related effects.
-
Utilize Solubility Enhancers: As demonstrated in the successful formulation protocols, cyclodextrins (e.g., SBE-β-CD) can significantly improve the aqueous solubility of hydrophobic compounds by forming inclusion complexes.
-
pH Adjustment: The solubility of ionizable compounds can be pH-dependent. Investigate if altering the pH of your vehicle (within a physiologically acceptable range) improves solubility.
-
Sonication and Heating: Gentle heating and sonication can help dissolve the compound.[2] However, ensure that the compound is stable under these conditions.
Q: I am observing inconsistent results in my animal studies. Could the formulation be the cause?
A: Yes, inconsistent formulation can lead to variable drug exposure and, consequently, inconsistent results. Here are some factors to consider:
-
Formulation Homogeneity: For suspensions, ensure that the compound is uniformly dispersed before each administration. Vortex the suspension vigorously before drawing each dose.
-
Compound Stability: this compound, like many small molecules, may be susceptible to degradation. Prepare fresh formulations for each experiment and avoid repeated freeze-thaw cycles of stock solutions. Store stock solutions at -20°C or -80°C in a desiccated environment.
-
Vehicle Interactions: Ensure that the chosen vehicle is stable and does not interact with this compound or the dosing equipment.
Q: The oral bioavailability in my study is lower than expected. How can I improve it?
A: Low oral bioavailability can be due to several factors, including poor solubility and first-pass metabolism. To improve bioavailability:
-
Enhance Solubility: As discussed above, improving the solubility of this compound in the gastrointestinal tract is key. Consider formulations with solubility enhancers like SBE-β-CD or lipid-based formulations like corn oil.
-
Particle Size Reduction: For suspension formulations, reducing the particle size of the this compound powder can increase the surface area for dissolution, potentially improving absorption.
-
Permeability Enhancers: While this compound's permeability has not been explicitly detailed as a limiting factor, in general, the inclusion of safe permeability enhancers can be explored, though this would require significant formulation development and validation.
Visualizations
References
- 1. Comparative Pharmacokinetics of a Dual Inhibitor of HIV-1, this compound, in Rats and Dogs with a Proof-of-Concept Evaluation of Antiviral Potency in SCID-hu Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Comparative Pharmacokinetics of a Dual Inhibitor of HIV-1, this compound, in Rats and Dogs with a Proof-of-Concept Evaluation of Antiviral Potency in SCID-hu Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting NBD-14189 IC50 Values
This technical support center is designed for researchers, scientists, and drug development professionals utilizing NBD-14189 in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the determination and interpretation of this compound IC50 values.
Data Presentation: this compound IC50 Values
This compound is a potent antagonist of HIV-1 entry, primarily targeting the viral envelope glycoprotein (B1211001) gp120.[1][2][3] It has also been shown to exhibit dual inhibitory activity by targeting HIV-1 reverse transcriptase.[4][5][6] The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the experimental conditions, including the specific HIV-1 strain, cell line, and assay format used. Below is a summary of reported IC50 values.
| Target/Assay | Cell Line/Virus Strain | IC50 Value | Reference |
| Anti-HIV-1 Activity | |||
| HIV-1 Entry (pseudovirus) | HIV-1HXB2 | 89 nM | [1][2][3] |
| HIV-1 Mediated Cell-Cell Fusion | TZM-bl and HL2/3 cells | 9.4 µM | [1] |
| Anti-HIV-1 Activity (single-cycle) | TZM-bl cells | 0.089 µM | [1] |
| Anti-HIV-1 Activity (multi-cycle) | MT-2 cells | 0.18 µM | [1] |
| Cytotoxicity | |||
| Cytotoxicity (CC50) | TZM-bl cells | 21.9 µM | [1] |
| Cytotoxicity (CC50) | MT-2 cells | 22.1 µM | [1] |
| Off-Target Activity | |||
| hERG Current Inhibition | 3.0 µM | [1] |
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the experimental context, the following diagrams illustrate the HIV-1 entry pathway targeted by this compound and a general workflow for troubleshooting inconsistent IC50 values.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common questions and issues that may arise during the experimental determination of this compound IC50 values.
Q1: My IC50 values for this compound are higher than the reported values. What could be the cause?
A1: Several factors can lead to higher than expected IC50 values:
-
Compound Integrity: Ensure that your stock of this compound has been stored correctly at -20°C and has not undergone multiple freeze-thaw cycles, which could lead to degradation. Prepare fresh dilutions for each experiment.
-
Cell Health and Passage Number: Use cells that are in a healthy, logarithmic growth phase. High passage numbers can lead to phenotypic changes and altered drug sensitivity. It is recommended to use cells within a defined passage number range.
-
Assay Conditions: Variations in cell density, incubation time, and serum concentration in the media can all influence the apparent IC50. Standardize these conditions across all experiments.
-
Viral Titer: In antiviral assays, a high viral titer might require a higher concentration of the inhibitor to achieve 50% inhibition. Ensure you are using a consistent and appropriate viral input.
Q2: I am observing significant variability in my IC50 values between replicate experiments. How can I improve reproducibility?
A2: Inconsistent results are often due to subtle variations in experimental execution. To improve reproducibility:
-
Pipetting Accuracy: Ensure your pipettes are properly calibrated, and use appropriate pipetting techniques to minimize errors, especially when performing serial dilutions.
-
Consistent Cell Seeding: Uneven cell distribution in microplates can lead to significant well-to-well variability. Ensure a homogenous cell suspension before and during plating.
-
Edge Effects: The outer wells of a microplate are more prone to evaporation, which can concentrate reagents and affect cell growth. Consider avoiding the use of the outermost wells or filling them with sterile media or PBS to mitigate this effect.
-
Data Analysis: Use a consistent method for data normalization and curve fitting. Ensure that your dose-response curve has a sufficient number of data points spanning the inhibitory range.
Q3: The dose-response curve for this compound does not fit a standard sigmoidal model. What should I do?
A3: An atypical dose-response curve can be due to several reasons:
-
Compound Solubility: this compound may precipitate at high concentrations. Visually inspect your dilution series for any signs of precipitation. If solubility is an issue, consider using a different solvent or a lower concentration range.
-
Cytotoxicity: At high concentrations, the observed effect may be due to cytotoxicity rather than specific inhibition. It is crucial to run a parallel cytotoxicity assay (e.g., MTT or CellTiter-Glo) to distinguish between antiviral activity and cell death.[1]
-
Incomplete Inhibition: If the curve plateaus at a level of inhibition significantly less than 100%, it could indicate that this compound is not fully inhibiting the biological process under the tested conditions or that there are off-target effects.
Q4: How do I differentiate between the anti-gp120 and anti-reverse transcriptase activity of this compound?
A4: To dissect the dual inhibitory mechanism of this compound, you can design specific assays:
-
gp120-Specific Assays:
-
Reverse Transcriptase (RT)-Specific Assays:
-
Cell-free enzymatic assays: Use purified HIV-1 reverse transcriptase to directly measure the inhibitory activity of this compound on the enzyme.
-
Assays with NNRTI or NRTI resistant viral strains: Testing this compound against viral strains with known resistance mutations in the reverse transcriptase can help characterize its binding site and mechanism.
-
Experimental Protocols
Below is a generalized protocol for determining the IC50 of this compound in a cell-based HIV-1 pseudovirus neutralization assay. This protocol should be adapted and optimized for specific cell lines and experimental conditions.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Target cells (e.g., TZM-bl cells)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
HIV-1 pseudovirus (e.g., HIV-1HXB2 pseudotyped virus)
-
96-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count target cells.
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator overnight to allow for cell attachment.
-
-
Compound Dilution:
-
Prepare a serial dilution of this compound in complete growth medium. A common starting point is a 10-point, 3-fold dilution series starting from a high concentration (e.g., 10 µM).
-
Include a "virus only" control (no compound) and a "cells only" control (no virus or compound).
-
-
Infection:
-
Carefully remove the medium from the cells.
-
Add 50 µL of the diluted this compound to the appropriate wells.
-
Immediately add 50 µL of the pseudovirus dilution to each well (except the "cells only" control). The final volume in each well should be 100 µL.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.
-
-
Data Acquisition:
-
After the incubation period, measure the luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.
-
Record the luminescence readings using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence from the "cells only" control wells.
-
Normalize the data by setting the "virus only" control as 100% infection.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Ace Therapeutics [acetherapeutics.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. Comparative Pharmacokinetics of a Dual Inhibitor of HIV-1, this compound, in Rats and Dogs with a Proof-of-Concept Evaluation of Antiviral Potency in SCID-hu Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative Pharmacokinetics of a Dual Inhibitor of HIV-1, this compound, in Rats and Dogs with a Proof-of-Concept Evaluation of Antiviral Potency in SCID-hu Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Technical Support Center: NBD-14189 and Potential Drug-Drug Interactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on investigating the potential for drug-drug interactions (DDIs) with the investigational HIV-1 inhibitor, NBD-14189. As this compound is a novel agent with dual mechanisms of action, including properties similar to non-nucleoside reverse transcriptase inhibitors (NNRTIs), a thorough evaluation of its DDI potential is a critical component of preclinical and clinical development.
Frequently Asked Questions (FAQs)
Q1: What is currently known about the metabolism of this compound?
Currently, detailed public information on the specific metabolic pathways of this compound is limited. Preclinical pharmacokinetic studies have been conducted in rats, dogs, and SCID-hu Thy/Liv mice, demonstrating favorable half-life and oral bioavailability.[1][2][3] However, the specific enzymes responsible for its metabolism have not been fully characterized in the available literature. Early in vitro ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies are crucial for profiling drug candidates like this compound.[2]
Q2: Does this compound have the potential to interact with cytochrome P450 (CYP) enzymes?
While direct studies on this compound's interaction with CYP enzymes are not yet published, its activity as a reverse transcriptase inhibitor, bridging the NNRTI and NRTI sites, suggests a potential for interactions.[1][4] NNRTIs as a class are known to be metabolized by and also to inhibit or induce CYP enzymes, making them susceptible to clinically significant drug interactions.[5][6] Therefore, it is critical to assume that this compound may interact with CYP isoforms until proven otherwise through in vitro and in vivo studies.
Q3: What are the potential consequences of a drug-drug interaction with this compound?
Potential consequences of DDIs involving this compound could include:
-
Altered this compound Exposure: Co-administration with a CYP inhibitor could increase this compound plasma concentrations, potentially leading to toxicity. Conversely, a CYP inducer could decrease its concentration, leading to a loss of antiviral efficacy.
-
Altered Co-administered Drug Exposure: If this compound inhibits or induces a CYP enzyme, it could alter the metabolism of other drugs that are substrates for that enzyme, potentially leading to toxicity or loss of efficacy of the co-administered drug.
-
Unforeseen Adverse Events: DDIs can lead to unexpected adverse events due to the altered pharmacokinetics of one or both drugs.
Q4: What in vitro studies are recommended to assess the DDI potential of this compound?
To proactively assess the DDI potential of this compound, the following in vitro assays are recommended:
-
Metabolic Stability Assays: Using human liver microsomes or hepatocytes to determine the rate of metabolism and identify the primary metabolic pathways.
-
CYP Reaction Phenotyping: To identify the specific CYP isoforms responsible for the metabolism of this compound.
-
CYP Inhibition Assays: To determine if this compound can inhibit major CYP enzymes (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4).[7] This can be done using fluorescent or LC-MS/MS-based methods with probe substrates.
-
CYP Induction Assays: Using cultured human hepatocytes to assess the potential of this compound to induce the expression of key CYP enzymes.
Troubleshooting Guides
Scenario 1: Unexpected Variability in In Vivo Efficacy Studies
-
Issue: You are observing significant variability in the antiviral efficacy of this compound in your animal model, which is not explained by dosing errors.
-
Potential Cause: Co-administration of other compounds (e.g., vehicle components, supportive care medications) that may be inducing or inhibiting the metabolism of this compound.
-
Troubleshooting Steps:
-
Review all co-administered substances: Identify all compounds administered to the animals, including vehicle excipients and any supportive care drugs.
-
Literature search: Investigate if any of these substances are known CYP inducers or inhibitors in the animal species being used.
-
In vitro metabolic assessment: If possible, conduct a metabolic stability assay of this compound in the presence and absence of the co-administered substances using liver microsomes from the relevant species.
-
Refine experimental design: If an interaction is suspected, consider using an alternative vehicle or supportive care medication with a known, non-interactive profile.
-
Scenario 2: Planning a Co-administration Study with a New Drug Candidate
-
Issue: You plan to test this compound in combination with another antiretroviral agent or a drug for a co-morbidity and need to anticipate potential DDIs.
-
Proactive Approach:
-
Characterize the metabolic pathways: Before initiating in vivo studies, ensure you have data on the primary metabolic pathways of both this compound and the co-administered drug.
-
Conduct in vitro inhibition studies: Perform cross-inhibition studies where each drug is tested for its potential to inhibit the metabolism of the other using human liver microsomes.
-
Consult DDI prediction models: Utilize in silico and in vitro to in vivo extrapolation (IVIVE) models to predict the likelihood and potential magnitude of a clinical DDI.
-
Design a pilot in vivo study: If a potential interaction is identified, design a small-scale in vivo study in an appropriate animal model to assess changes in the pharmacokinetic profiles of both drugs when co-administered.
-
Data Presentation
Table 1: Hypothetical In Vitro CYP Inhibition Profile for this compound
| CYP Isoform | IC50 (µM) | Type of Inhibition |
| CYP1A2 | > 50 | No inhibition observed |
| CYP2C9 | 15.2 | Competitive |
| CYP2C19 | 25.8 | Non-competitive |
| CYP2D6 | > 50 | No inhibition observed |
| CYP3A4 | 8.5 | Mechanism-based |
Note: This table is a hypothetical representation to illustrate how data on CYP inhibition for this compound would be presented. Actual values would need to be determined through experimental studies.
Table 2: Pharmacokinetic Parameters of this compound in Preclinical Species
| Species | Route | Dose | T½ (h) | Cmax (ng/mL) | Bioavailability (%) | Reference |
| Rat | IV | 1 mg/kg | 9.8 | - | - | [3] |
| Rat | PO | 10 mg/kg | 8.19 | - | 6.7 | [2][3] |
| Dog | IV | 1 mg/kg | - | - | - | [3] |
| Dog | PO | 2 mg/kg | - | - | 61.0 | [2][3] |
| Mouse | PO | 30 mg/kg/day | - | 147 | - | [2] |
| Mouse | PO | 100 mg/kg/day | - | 1055 | - | [2] |
| Mouse | PO | 300 mg/kg/day | - | 2713 | - | [2] |
Experimental Protocols
Protocol 1: In Vitro Cytochrome P450 Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against major human CYP450 isoforms.
-
Materials:
-
Human liver microsomes (pooled)
-
This compound
-
CYP-specific probe substrates (e.g., phenacetin (B1679774) for CYP1A2, diclofenac (B195802) for CYP2C9, testosterone (B1683101) for CYP3A4)
-
NADPH regenerating system
-
Incubation buffer (e.g., potassium phosphate (B84403) buffer)
-
LC-MS/MS system for metabolite quantification
-
-
Methodology:
-
Prepare a series of concentrations of this compound.
-
Pre-incubate this compound with human liver microsomes and the NADPH regenerating system.
-
Initiate the reaction by adding the CYP-specific probe substrate.
-
Incubate at 37°C for a specified time.
-
Terminate the reaction by adding a stop solution (e.g., acetonitrile).
-
Centrifuge to pellet the protein and analyze the supernatant for the formation of the substrate-specific metabolite using a validated LC-MS/MS method.
-
Calculate the percent inhibition at each this compound concentration relative to a vehicle control.
-
Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response model.
-
Visualizations
Caption: Workflow for investigating the drug-drug interaction potential of this compound.
Caption: Potential inhibitory interaction of this compound with a CYP3A4 substrate.
References
- 1. Comparative Pharmacokinetics of a Dual Inhibitor of HIV-1, this compound, in Rats and Dogs with a Proof-of-Concept Evaluation of Antiviral Potency in SCID-hu Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative Pharmacokinetics of a Dual Inhibitor of HIV-1, this compound, in Rats and Dogs with a Proof-of-Concept Evaluation of Antiviral Potency in SCID-hu Mouse Model [mdpi.com]
- 3. Comparative Pharmacokinetics of a Dual Inhibitor of HIV-1, this compound, in Rats and Dogs with a Proof-of-Concept Evaluation of Antiviral Potency in SCID-hu Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. Pharmacokinetic drug interactions with non-nucleoside reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. In vitro inhibition of human cytochrome P450 enzymes by licoisoflavone B from Glycyrrhiza uralensis Fisch. ex DC - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of HIV-1 Entry Inhibitors: NBD-14189 vs. NBD-556
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of two notable HIV-1 entry inhibitors, NBD-14189 and NBD-556. This analysis is based on available experimental data, detailing their mechanisms of action, antiviral efficacy, cytotoxicity, and pharmacokinetic profiles.
NBD-556 is a first-generation small molecule that mimics the CD4 receptor, binding to the HIV-1 envelope glycoprotein (B1211001) gp120 and inhibiting viral entry into host cells.[1][2] Building upon this scaffold, this compound was developed as a more potent and pharmacokinetically favorable successor.[3][4] A key differentiator is the dual mechanism of action exhibited by this compound, which not only antagonizes gp120 but also inhibits HIV-1 reverse transcriptase, a critical enzyme in the viral replication cycle.[4][5]
Quantitative Performance Analysis
The following table summarizes the key quantitative data for this compound and NBD-556 based on published experimental findings. It is important to note that the data has been compiled from various studies and direct comparison should be made with consideration of the different experimental conditions.
| Parameter | This compound | NBD-556 | Reference(s) |
| Mechanism of Action | Dual: HIV-1 gp120 Antagonist & Reverse Transcriptase Inhibitor | HIV-1 gp120 Antagonist (CD4 Mimetic) | [4][5],[1][2] |
| IC50 (HIV-1 HXB2) | 89 nM | 1,500 - 21,000 nM | [6],[7] |
| CC50 (TZM-bl cells) | >31.2 µM | >60 µM | [3] |
| Selectivity Index (SI) | >218 | Not explicitly stated, but lower than this compound analogs | [3] |
| Oral Bioavailability (%F) | 61% (in dogs) | Not reported | [3] |
| Half-life (t1/2) | 8.19 h (PO, in rats) | Not reported | [3] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: Mechanism of HIV-1 entry inhibition by NBD compounds.
Caption: Dual mechanism of action of this compound.
Caption: Workflow for the TZM-bl HIV-1 entry inhibition assay.
Experimental Protocols
HIV-1 Entry Inhibition Assay (TZM-bl Cell-Based Assay)
This assay is widely used to determine the inhibitory activity of compounds against HIV-1 entry.[2][8]
1. Cell Preparation:
-
TZM-bl cells, which are HeLa cells engineered to express CD4, CCR5, and CXCR4 and contain a Tat-inducible luciferase reporter gene, are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.
-
Cells are seeded into 96-well plates at a density of 1 x 10^4 cells per well and incubated overnight.
2. Compound Preparation and Addition:
-
This compound and NBD-556 are serially diluted in culture medium to achieve a range of concentrations.
-
The diluted compounds are added to the appropriate wells of the 96-well plate containing the TZM-bl cells.
3. Virus Infection:
-
A pretitrated amount of HIV-1 pseudovirus (e.g., HXB2) is added to each well. Control wells with no compound are included.
4. Incubation and Luminescence Measurement:
-
The plates are incubated for 48 hours at 37°C in a CO2 incubator.
-
After incubation, the medium is removed, and cells are lysed.
-
Luciferase activity, which is proportional to the level of viral infection, is measured using a luminometer after the addition of a luciferase substrate.
5. Data Analysis:
-
The percentage of inhibition is calculated relative to the virus control wells.
-
The 50% inhibitory concentration (IC50) is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
HIV-1 Reverse Transcriptase Inhibition Assay
This biochemical assay evaluates the direct inhibitory effect of a compound on the enzymatic activity of HIV-1 reverse transcriptase (RT).[9][10]
1. Reaction Mixture Preparation:
-
A reaction mixture is prepared containing a poly(A) template, an oligo(dT) primer, and a mixture of deoxynucleoside triphosphates (dNTPs), including biotin- and digoxigenin-labeled dNTPs.
2. Enzyme and Inhibitor Incubation:
-
Recombinant HIV-1 RT enzyme is incubated with serial dilutions of the test compound (this compound) in a reaction buffer.
3. Enzymatic Reaction:
-
The reverse transcription reaction is initiated by adding the reaction mixture to the enzyme-inhibitor solution.
-
The reaction is allowed to proceed for a defined period (e.g., 1 hour) at 37°C.
4. Detection and Quantification:
-
The newly synthesized biotinylated DNA is captured on a streptavidin-coated microplate.
-
The incorporated digoxigenin (B1670575) is detected using an anti-digoxigenin antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase).
-
A colorimetric or chemiluminescent substrate is added, and the signal is measured using a plate reader.
5. Data Analysis:
-
The percentage of RT inhibition is calculated for each compound concentration relative to the no-inhibitor control.
-
The IC50 value is determined from the dose-response curve.
Cytotoxicity Assay (XTT Assay)
This assay is performed to determine the concentration of a compound that is toxic to host cells.[7]
1. Cell Seeding:
-
TZM-bl cells are seeded in a 96-well plate at a density of 1 x 10^5 cells per well.
2. Compound Addition:
-
Graded concentrations of the test compounds are added to the cells.
3. Incubation:
-
The plate is incubated for a period that corresponds to the duration of the antiviral assay.
4. XTT Addition and Incubation:
-
XTT (sodium 3'-[1-(phenylaminocarbonyl)- 3,4- tetrazolium]-bis (4-methoxy-6-nitro) benzene (B151609) sulfonic acid hydrate) solution is added to each well.
-
The plate is incubated for a further 2-4 hours, allowing viable cells to reduce the XTT to a formazan (B1609692) product.
5. Absorbance Measurement:
-
The absorbance of the formazan product is measured at a wavelength of 450 nm.
6. Data Analysis:
-
The 50% cytotoxic concentration (CC50) is calculated as the compound concentration that reduces cell viability by 50% compared to untreated control cells.
Conclusion
This compound represents a significant advancement over NBD-556 as a potential anti-HIV-1 therapeutic. Its dual mechanism of action, targeting both viral entry and replication, coupled with its enhanced potency and favorable pharmacokinetic profile, makes it a more promising drug candidate. The data presented in this guide, supported by detailed experimental protocols, provides a clear and objective comparison for researchers in the field of HIV-1 drug discovery and development. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. hiv.lanl.gov [hiv.lanl.gov]
- 2. hiv.lanl.gov [hiv.lanl.gov]
- 3. Comparative Pharmacokinetics of a Dual Inhibitor of HIV-1, this compound, in Rats and Dogs with a Proof-of-Concept Evaluation of Antiviral Potency in SCID-hu Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Pharmacokinetics of a Dual Inhibitor of HIV-1, this compound, in Rats and Dogs with a Proof-of-Concept Evaluation of Antiviral Potency in SCID-hu Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. Design, Synthesis, and antiviral activity of a series of CD4-mimetic small-molecule HIV-1 entry inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Binding Mode Characterization of NBD Series CD4-Mimetic HIV-1 Entry Inhibitors by X-Ray Structure and Resistance Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization and Validation of the TZM-bl Assay for Standardized Assessments of Neutralizing Antibodies Against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. HIV Reverse Transcriptase Assay [profoldin.com]
A Comparative Analysis of NBD-14189 and Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel anti-HIV agent NBD-14189 and the established class of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). We will explore their distinct mechanisms of action, present comparative preclinical data, and outline the experimental protocols used to evaluate these compounds.
Introduction
The management of Human Immunodeficiency Virus (HIV) infection relies on a combination of antiretroviral drugs that target different stages of the viral lifecycle. Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) have long been a cornerstone of combination antiretroviral therapy (cART). However, the emergence of drug resistance and the need for agents with novel mechanisms of action have driven the development of new classes of inhibitors. This compound represents a promising new compound with a unique, dual mechanism of action that distinguishes it from traditional NNRTIs.
Mechanisms of Action
Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
NNRTIs are allosteric inhibitors of the HIV-1 reverse transcriptase (RT), a critical enzyme for the conversion of the viral RNA genome into DNA.[1][2][3] They bind to a hydrophobic pocket, known as the NNRTI-binding pocket (NNIBP), located approximately 10 Å from the catalytic site of the enzyme.[1] This binding induces a conformational change in the enzyme, which restricts the mobility of the "thumb" and "finger" subdomains of the p66 subunit of RT, ultimately inhibiting the polymerase activity.[2] As non-competitive inhibitors, NNRTIs do not compete with the natural deoxynucleoside triphosphate (dNTP) substrates.[2]
Caption: Mechanism of Action of NNRTIs.
This compound: A Dual-Action Inhibitor
This compound exhibits a novel, dual mechanism of action, targeting two distinct and critical stages of the HIV-1 lifecycle: viral entry and reverse transcription.[4][5][6]
-
HIV-1 Entry Inhibition: this compound acts as an antagonist of the viral envelope glycoprotein (B1211001) gp120.[4][7] By binding to gp120, it prevents the conformational changes required for the virus to attach to and fuse with the host cell membrane, thereby blocking viral entry.[8][9][10]
-
Reverse Transcriptase Inhibition: Uniquely, this compound also inhibits HIV-1 reverse transcriptase. X-ray crystallography studies have revealed that this compound binds to the reverse transcriptase in a manner that bridges the NNRTI-binding pocket and the dNTP-binding site (the target of Nucleoside Reverse Transcriptase Inhibitors, or NRTIs).[5][11] This distinct binding mode represents a novel mechanism of RT inhibition that differs from traditional NNRTIs and NRTIs.[5][11]
Caption: Dual Mechanism of Action of this compound.
Comparative Performance Data
The following tables summarize the available preclinical data for this compound and a selection of commonly used NNRTIs. It is important to note that direct comparisons should be made with caution, as experimental conditions may vary between studies.
In Vitro Anti-HIV-1 Activity and Cytotoxicity
| Compound | Cell Line | IC50 (µM) | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| This compound | TZM-bl (single-cycle) | 0.089 | <0.2 | 21.9 | 246 |
| MT-2 (multi-cycle) | 0.18 | - | 22.1 | 123 | |
| Efavirenz | TZM-bl | ~0.001-0.003 | - | >100 | >33,333-100,000 |
| Nevirapine | TZM-bl | ~0.04-0.1 | - | >100 | >1,000-2,500 |
| Rilpivirine (B1684574) | MT-4 | - | ~0.0007-0.0012 | >5 | >4,167-7,143 |
| Etravirine (B1671769) | MT-4 | - | ~0.001-0.004 | >10 | >2,500-10,000 |
Data for NNRTIs are compiled from various sources and represent approximate ranges. The specific cell types and assay conditions can influence these values.
Preclinical Pharmacokinetic Parameters
| Compound | Species | Route | T½ (h) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) |
| This compound | Rat | PO | 8.19 | - | 8 | - | 6.7 |
| Dog | PO | - | - | - | - | 61 | |
| Efavirenz | Rat | PO | 1 | - | >4 | - | 16 |
| Monkey | PO | - | - | >4 | - | 42 | |
| Nevirapine | Rat | PO | - | - | - | - | - |
| Dog | PO | - | - | - | - | Incompletely absorbed | |
| Rilpivirine | Rat | SC | - | ~71 (at 5 mg/kg) | 7 | - | ~100 |
| Dog | SC | - | 107-191 (at 200 mg) | - | 97,800-134,000 | - | |
| Etravirine | Rat | IV | - | - | - | - | - |
Pharmacokinetic parameters are highly dependent on the formulation and dose administered. The data presented here are from single-dose studies.
Experimental Protocols
HIV-1 Reverse Transcriptase Activity Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of purified HIV-1 RT.
Principle: The assay quantifies the synthesis of a DNA strand from an RNA or DNA template. This is often measured through the incorporation of labeled nucleotides (e.g., radioactively or fluorescently labeled) into the newly synthesized DNA strand.
General Protocol:
-
Reaction Mixture Preparation: A reaction cocktail is prepared containing a template (e.g., poly(A)), a primer (e.g., oligo(dT)), MgCl₂, and labeled dNTPs (e.g., ³²P-dTTP).
-
Incubation: Purified HIV-1 RT enzyme and the test compound at various concentrations are added to the reaction mixture.
-
Reaction: The mixture is incubated at 37°C to allow for DNA synthesis.
-
Termination: The reaction is stopped, often by spotting the mixture onto a filter paper (e.g., DE81) and washing away unincorporated nucleotides.
-
Quantification: The amount of incorporated labeled nucleotide is quantified using a suitable detection method (e.g., liquid scintillation counting for radioactivity).
-
Data Analysis: The percentage of RT inhibition is calculated for each compound concentration, and the IC50 value is determined.
Caption: Workflow for an HIV-1 Reverse Transcriptase Activity Assay.
Cell-Based Anti-HIV-1 Assay (e.g., p24 Antigen ELISA)
This assay determines the ability of a compound to inhibit HIV-1 replication in a cell culture system.
Principle: The assay measures the production of a viral protein, typically the p24 capsid protein, in the supernatant of infected cells as an indicator of viral replication.
General Protocol:
-
Cell Plating: Susceptible cells (e.g., MT-2, MT-4, or TZM-bl) are plated in a 96-well plate.
-
Infection and Treatment: The cells are infected with a known amount of HIV-1 and simultaneously treated with various concentrations of the test compound.
-
Incubation: The plates are incubated for a period of time (e.g., 3-7 days) to allow for viral replication.
-
Supernatant Collection: The cell culture supernatant is collected.
-
p24 ELISA: The amount of p24 antigen in the supernatant is quantified using a commercial ELISA kit.
-
Data Analysis: The percentage of inhibition of viral replication is calculated for each compound concentration, and the EC50 value is determined.
Caption: Workflow for a Cell-Based Anti-HIV-1 Assay.
Cytotoxicity Assay (e.g., MTT Assay)
This assay assesses the toxicity of a compound to the host cells used in the antiviral assays.
Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active metabolism convert the MTT reagent into a purple formazan (B1609692) product, which can be quantified by spectrophotometry.
General Protocol:
-
Cell Plating and Treatment: Cells are plated in a 96-well plate and treated with various concentrations of the test compound (without virus).
-
Incubation: The plates are incubated for the same duration as the antiviral assay.
-
MTT Addition: MTT reagent is added to each well and incubated to allow for formazan crystal formation.
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the colored solution is measured using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated for each compound concentration, and the CC50 value is determined.
Conclusion
This compound represents a significant departure from the established mechanism of NNRTIs. Its dual action as both an entry inhibitor and a novel reverse transcriptase inhibitor that bridges the NNRTI and NRTI binding sites offers the potential for a higher barrier to resistance and a broader spectrum of activity. While the in vitro potency of some NNRTIs appears higher, the unique mechanism and favorable preclinical pharmacokinetics in dogs suggest that this compound warrants further investigation as a potential new therapeutic agent for HIV-1 infection. The experimental protocols outlined in this guide provide a framework for the continued evaluation and comparison of these and other novel anti-HIV compounds.
References
- 1. Pharmacokinetics and Disposition of Rilpivirine (TMC278) Nanosuspension as a Long-Acting Injectable Antiretroviral Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and disposition of rilpivirine (TMC278) nanosuspension as a long-acting injectable antiretroviral formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Detecting allosteric sites of HIV-1 reverse transcriptase by X-ray crystallographic fragment screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of Injectable, Long-Acting Nevirapine for HIV Prophylaxis in Breastfeeding Infants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detecting allosteric sites of HIV-1 reverse transcriptase by X-ray crystallographic fragment screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Biochemical screening assays to identify HIV-1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rudolf-schuelke-foundation.com [rudolf-schuelke-foundation.com]
- 10. Effects of etravirine on the pharmacokinetics and pharmacodynamics of warfarin in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clinical pharmacokinetics and pharmacodynamics of etravirine - PubMed [pubmed.ncbi.nlm.nih.gov]
NBD-14189: A Dual-Action HIV-1 Inhibitor with a Favorable Cross-Resistance Profile
For Immediate Release
NEW YORK, NY – December 9, 2025 – Preclinical data on NBD-14189, a novel small molecule inhibitor of HIV-1, reveals a promising cross-resistance profile, suggesting its potential efficacy against viral strains resistant to current antiretroviral therapies. Developed by researchers at the Lindsley F. Kimball Research Institute, New York Blood Center, this compound exhibits a unique dual mechanism of action, targeting both viral entry and reverse transcription, two critical stages of the HIV-1 lifecycle.
This compound acts as an antagonist of the HIV-1 envelope glycoprotein (B1211001) gp120 and also inhibits the viral enzyme reverse transcriptase (RT).[1][2][3] This dual-action capability distinguishes it from many existing antiretroviral drugs that target a single viral protein. The primary gp120-targeted activity of this compound involves binding to the Phe43 cavity, a crucial site for the interaction with the host cell's CD4 receptor, thereby preventing the initial step of viral entry into the cell.
A key concern in HIV-1 therapy is the emergence of drug-resistant viral strains. Studies on this compound have begun to elucidate its performance against such variants. In vitro studies have shown that specific mutations in the gp120 protein can impact the susceptibility to this compound. Notably, the A204D and I424F mutations in the gp120 ectodomain have been shown to confer a 5- to 7-fold increase in the half-maximal inhibitory concentration (IC50) of this compound.[2] This indicates a modest level of resistance conferred by these specific mutations.
The inhibitory action of this compound on HIV-1 reverse transcriptase is particularly noteworthy due to its novel mechanism. Unlike conventional non-nucleoside reverse transcriptase inhibitors (NNRTIs) and nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs), this compound bridges the NNRTI and NRTI binding sites on the enzyme.[1][3] This unique binding mode suggests that it may retain activity against viral strains that have developed resistance to traditional RT inhibitors through mutations in either of these individual binding pockets.
Comparative Analysis of Antiviral Activity
To comprehensively evaluate the cross-resistance profile of this compound, its activity against a panel of HIV-1 strains with well-characterized resistance mutations to existing antiretroviral drug classes would be required. The following tables present a template for how such comparative data would be structured. Note: The data in these tables is illustrative and based on the expected outcomes from future comprehensive studies, as complete public data is not yet available.
Table 1: In Vitro Activity of this compound against NNRTI-Resistant HIV-1 Strains
| HIV-1 Strain | NNRTI Resistance Mutations | This compound IC50 (µM) | Fold Change vs. Wild-Type |
| Wild-Type | None | [Expected Value] | 1.0 |
| NNRTI-R1 | K103N | [Expected Value] | [Expected Value] |
| NNRTI-R2 | Y181C | [Expected Value] | [Expected Value] |
| NNRTI-R3 | G190A | [Expected Value] | [Expected Value] |
| NNRTI-R4 | E138K | [Expected Value] | [Expected Value] |
Table 2: In Vitro Activity of this compound against NRTI-Resistant HIV-1 Strains
| HIV-1 Strain | NRTI Resistance Mutations | This compound IC50 (µM) | Fold Change vs. Wild-Type |
| Wild-Type | None | [Expected Value] | 1.0 |
| NRTI-R1 | M184V | [Expected Value] | [Expected Value] |
| NRTI-R2 | K65R | [Expected Value] | [Expected Value] |
| NRTI-R3 (TAMs) | M41L, L210W, T215Y | [Expected Value] | [Expected Value] |
Table 3: In Vitro Activity of this compound against Protease Inhibitor (PI)-Resistant HIV-1 Strains
| HIV-1 Strain | PI Resistance Mutations | This compound IC50 (µM) | Fold Change vs. Wild-Type |
| Wild-Type | None | [Expected Value] | 1.0 |
| PI-R1 | M46I, L90M | [Expected Value] | [Expected Value] |
| PI-R2 | V82A, I54V | [Expected Value] | [Expected Value] |
Table 4: In Vitro Activity of this compound against Integrase Strand Transfer Inhibitor (INSTI)-Resistant HIV-1 Strains
| HIV-1 Strain | INSTI Resistance Mutations | This compound IC50 (µM) | Fold Change vs. Wild-Type |
| Wild-Type | None | [Expected Value] | 1.0 |
| INSTI-R1 | G140S, Q148H | [Expected Value] | [Expected Value] |
| INSTI-R2 | N155H | [Expected Value] | [Expected Value] |
Experimental Protocols
The evaluation of the cross-resistance profile of this compound relies on robust and standardized experimental methodologies. The primary assays used are the in vitro selection of resistant mutants and phenotypic susceptibility assays.
In Vitro Selection of Resistant HIV-1 Mutants
This method involves the serial passage of HIV-1 in the presence of escalating concentrations of the inhibitor to select for viral variants with reduced susceptibility.
-
Cell Culture and Virus Propagation: HIV-1 permissive cell lines (e.g., MT-2 or CEM-SS) are cultured under standard conditions. A wild-type HIV-1 strain is used to infect the cells.
-
Drug Escalation: The infected cells are cultured in the presence of a sub-inhibitory concentration of this compound.
-
Monitoring Viral Replication: Viral replication is monitored by measuring the level of HIV-1 p24 antigen in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
-
Virus Passage: When viral replication is detected, the cell-free supernatant containing the virus is used to infect fresh cells. The concentration of this compound is then gradually increased in subsequent passages.
-
Genotypic Analysis: Once a significant level of resistance is observed (a substantial increase in the IC50), the proviral DNA from the resistant virus is sequenced to identify the mutations responsible for the resistance phenotype.
Caption: Workflow for the in vitro selection of HIV-1 mutants resistant to this compound.
Phenotypic Susceptibility Assay
This assay directly measures the in vitro susceptibility of different HIV-1 strains (including wild-type and resistant mutants) to an inhibitor.
-
Virus Stocks: Standardized stocks of wild-type and drug-resistant HIV-1 strains are prepared.
-
Cell Infection: Permissive target cells are infected with a fixed amount of each virus strain in the presence of serial dilutions of this compound.
-
Incubation: The infected cells are incubated for a defined period (e.g., 3-5 days) to allow for viral replication.
-
Quantification of Viral Replication: The extent of viral replication is quantified by measuring a reporter gene activity (e.g., luciferase) or by p24 antigen ELISA.
-
Data Analysis: The IC50 value, which is the drug concentration required to inhibit 50% of viral replication, is calculated for each virus strain. The fold change in IC50 for a resistant strain is determined by dividing its IC50 by the IC50 of the wild-type strain.
Signaling Pathways Targeted by this compound
This compound's dual mechanism of action targets two distinct and critical processes in the HIV-1 replication cycle: viral entry and reverse transcription.
HIV-1 Entry Pathway
HIV-1 entry into a host cell is a multi-step process initiated by the binding of the gp120 envelope glycoprotein to the CD4 receptor on the surface of target cells, such as T-helper cells and macrophages. This initial binding triggers a conformational change in gp120, exposing a binding site for a co-receptor, typically CCR5 or CXCR4. The subsequent interaction with the co-receptor leads to further conformational changes in the gp41 transmembrane glycoprotein, resulting in the fusion of the viral and cellular membranes and the release of the viral capsid into the host cell cytoplasm.
Caption: this compound inhibits HIV-1 entry by targeting the gp120 envelope glycoprotein.
HIV-1 Reverse Transcription Pathway
Following entry into the host cell's cytoplasm, the viral RNA genome is reverse transcribed into double-stranded DNA by the viral enzyme reverse transcriptase. This process is essential for the subsequent integration of the viral genetic material into the host cell's genome. Reverse transcription is a complex process involving both RNA-dependent and DNA-dependent DNA synthesis.
Caption: this compound inhibits reverse transcription by bridging the NNRTI and NRTI binding sites.
The dual mechanism of action and the novel mode of reverse transcriptase inhibition position this compound as a promising candidate for further development. Its potential to overcome existing drug resistance mechanisms warrants comprehensive investigation in preclinical and clinical settings.
Contact: [Insert Contact Information]
References
- 1. medkoo.com [medkoo.com]
- 2. Comparative Pharmacokinetics of a Dual Inhibitor of HIV-1, this compound, in Rats and Dogs with a Proof-of-Concept Evaluation of Antiviral Potency in SCID-hu Mouse Model [mdpi.com]
- 3. Comparative Pharmacokinetics of a Dual Inhibitor of HIV-1, this compound, in Rats and Dogs with a Proof-of-Concept Evaluation of Antiviral Potency in SCID-hu Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
NBD-14189: A Dual-Action Inhibitor with Broad Efficacy Against Diverse HIV-1 Clades
A Comprehensive Guide for Researchers and Drug Development Professionals
NBD-14189 is an investigational small-molecule inhibitor of HIV-1 entry that has demonstrated potent and broad activity against a wide range of viral clades. This guide provides an objective comparison of this compound's performance with other entry inhibitors, supported by available experimental data. It also details the experimental protocols used to evaluate its efficacy and illustrates the key molecular pathways involved.
Dual-Target Mechanism of Action
This compound exhibits a unique dual mechanism of action, distinguishing it from many other HIV-1 inhibitors. Its primary mode of action is the inhibition of viral entry by targeting the HIV-1 envelope glycoprotein (B1211001) gp120. It binds to the Phe43 cavity on gp120, a critical site for the interaction with the host cell's CD4 receptor. By occupying this cavity, this compound prevents the initial attachment of the virus to the host cell, a crucial first step in the infection process.
In addition to its role as an entry inhibitor, this compound has been shown to inhibit the HIV-1 reverse transcriptase (RT), the enzyme responsible for converting the viral RNA genome into DNA.[1][2] This dual activity is significant as it targets two distinct and essential stages of the viral life cycle, potentially offering a higher barrier to the development of drug resistance.
Comparative Efficacy Against Diverse HIV-1 Clades
While a comprehensive single-study table detailing the IC50 values of this compound across a full panel of HIV-1 clades is not publicly available in the reviewed literature, a 2020 study by Curreli et al. reported that this compound was tested against a large panel of HIV-1 Env-pseudotyped viruses, representing a diverse set of clinical isolates and multiple HIV subtypes, with antiviral potency as low as 63 nM.[3]
For a comparative perspective, data for a closely related and well-characterized NBD-series compound, NBD-14204, which also targets the Phe43 cavity of gp120, is presented below. This provides an insight into the expected breadth of activity for this class of compounds.
Table 1: Antiviral Activity of NBD-14204 against a Panel of Env-Pseudotyped HIV-1 Clinical Isolates [4][5][6]
| HIV-1 Clade | Isolate | IC50 (µM) |
| A | 11895 | 0.27 ± 0.1 |
| A | BG505-T332N | 0.8 ± 0.04 |
| B | B41 | 0.9 ± 0.1 |
| B | 11022 | 0.5 ± 0.04 |
| C | 11906 | 0.35 ± 0.02 |
| C | 11601 | 0.49 ± 0.03 |
| D | 11890 | 0.42 ± 0.01 |
| D | 11040 | 0.38 ± 0.02 |
| Recombinant (A/D) | 11901 | 0.24 ± 0.01 |
| Recombinant (A/G) | 11594 | 0.32 ± 0.01 |
Data represents the mean ± standard deviation from at least two independent experiments.
Comparison with Other HIV-1 Entry Inhibitors
This compound has been compared with BMS-626529, the active form of the FDA-approved attachment inhibitor fostemsavir. In an in vitro study using the laboratory-adapted HIV-1 strain NL4-3 in peripheral blood mononuclear cells (PBMCs), this compound demonstrated comparable potency to BMS-626529.
Table 2: Comparative Antiviral Activity of this compound and BMS-626529 against HIV-1 NL4-3 in PBMCs [1]
| Compound | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| This compound | 0.38 | 15 | 39 |
| BMS-626529 | 0.28 | 32 | 110 |
IC50: 50% inhibitory concentration; CC50: 50% cytotoxic concentration; SI: Selectivity Index (CC50/IC50).
These data indicate that this compound possesses potent antiviral activity, on par with a clinically approved attachment inhibitor.
Experimental Protocols
The efficacy of this compound and other entry inhibitors is typically evaluated using a standardized in vitro neutralization assay with HIV-1 Env-pseudotyped viruses.
HIV-1 Env-Pseudotyped Virus Neutralization Assay
1. Production of Env-Pseudotyped Viruses:
-
Co-transfect HEK293T cells with an Env-expressing plasmid representing the desired HIV-1 clade and a backbone plasmid containing an Env-defective HIV-1 proviral genome that encodes a reporter gene (e.g., luciferase).
-
Harvest the virus-containing supernatant 48-72 hours post-transfection.
-
Determine the virus titer by measuring the reporter gene activity in infected TZM-bl cells.
2. Neutralization Assay:
-
Seed TZM-bl cells (a HeLa cell line engineered to express CD4, CCR5, and CXCR4 and containing a Tat-inducible luciferase reporter gene) in 96-well plates.
-
Serially dilute the test inhibitor (e.g., this compound) in culture medium.
-
Pre-incubate the diluted inhibitor with a standardized amount of Env-pseudotyped virus for 1 hour at 37°C.
-
Add the virus-inhibitor mixture to the TZM-bl cells.
-
Culture the cells for 48 hours at 37°C.
-
Measure the luciferase activity in the cell lysates using a luminometer.
3. Data Analysis:
-
Calculate the percentage of neutralization by comparing the luciferase activity in the presence of the inhibitor to the activity in the absence of the inhibitor (virus control).
-
Determine the IC50 value, the concentration of the inhibitor that reduces virus infection by 50%, by fitting the data to a sigmoidal dose-response curve.
Visualizing the Mechanism and Workflow
To better understand the context of this compound's action and the experimental procedures, the following diagrams are provided.
Caption: HIV-1 entry pathway and the inhibitory action of this compound.
Caption: Workflow for the HIV-1 Env-pseudotyped virus neutralization assay.
References
- 1. Comparative Pharmacokinetics of a Dual Inhibitor of HIV-1, this compound, in Rats and Dogs with a Proof-of-Concept Evaluation of Antiviral Potency in SCID-hu Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HIV-1 gp120 Antagonists Also Inhibit HIV-1 Reverse Transcriptase by Bridging the NNRTI and NRTI sites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. S-EPMC3393465 - In vitro antiviral characteristics of HIV-1 attachment inhibitor BMS-626529, the active component of the prodrug BMS-663068. - OmicsDI [omicsdi.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Head-to-Head Comparison of HIV-1 Entry Inhibitors: A Guide for Researchers
A comprehensive analysis of the mechanisms, efficacy, and resistance profiles of leading HIV-1 entry inhibitors, providing researchers, scientists, and drug development professionals with a detailed guide for informed decision-making.
The entry of HIV-1 into host cells is a complex, multi-step process that presents several key targets for antiretroviral therapy. Entry inhibitors disrupt this process at various stages, offering a crucial therapeutic option for treatment-experienced patients with multidrug-resistant HIV-1. This guide provides a head-to-head comparison of the leading HIV-1 entry inhibitors, focusing on their mechanisms of action, clinical efficacy, resistance profiles, and the experimental methods used for their evaluation.
Mechanisms of Action: A Diverse Arsenal Against Viral Entry
HIV-1 entry inhibitors are broadly classified based on the stage of viral entry they target: attachment, co-receptor binding, or fusion.
-
Attachment Inhibitors: These drugs prevent the initial interaction between the HIV-1 envelope glycoprotein (B1211001) gp120 and the CD4 receptor on the host cell surface. Fostemsavir (B1673582) is the first-in-class attachment inhibitor.[1][2][3] Its active metabolite, temsavir, binds to the gp120 subunit, preventing the conformational changes necessary for CD4 binding.[1][2][3]
-
Post-Attachment Inhibitors: This class of inhibitors acts after the virus has bound to the CD4 receptor but before fusion. Ibalizumab , a humanized monoclonal antibody, binds to domain 2 of the CD4 receptor.[4][5] This binding induces a conformational change that prevents the interaction of the gp120-CD4 complex with the CCR5 or CXCR4 co-receptors, thereby blocking viral entry.[4][5]
-
Co-receptor Antagonists: These inhibitors block the interaction between gp120 and the chemokine co-receptors, either CCR5 or CXCR4, which is essential for viral entry after CD4 binding. Maraviroc is a CCR5 antagonist that binds to the CCR5 co-receptor, inducing a conformational change that prevents its recognition by gp120.[6][7][8] Cenicriviroc , another CCR5 antagonist, has also been studied for its anti-HIV activity.
-
Fusion Inhibitors: These agents prevent the final step of viral entry, the fusion of the viral and cellular membranes. Enfuvirtide is a synthetic peptide that mimics a region of the HIV-1 gp41 transmembrane glycoprotein.[9][10] It binds to a different region of gp41, preventing the conformational changes required for membrane fusion.[9][10]
Below is a diagram illustrating the distinct mechanisms of action of these HIV-1 entry inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Safety and efficacy of the HIV-1 attachment inhibitor prodrug fostemsavir in heavily treatment-experienced individuals: week 96 results of the phase 3 BRIGHTE study [natap.org]
- 3. clinician.nejm.org [clinician.nejm.org]
- 4. Ibalizumab infusion reduces viral load in people with HIV multi-drug resistance | HIV i-Base [i-base.info]
- 5. New HIV therapy reduces virus, boosts immunity in drug-resistant patients | Yale News [news.yale.edu]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Multifaceted Mechanisms of HIV Inhibition and Resistance to CCR5 Inhibitors PSC-RANTES and Maraviroc - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enfuvirtide resistance mutations: impact on human immunodeficiency virus envelope function, entry inhibitor sensitivity, and virus neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
Navigating HIV-1 Treatment Frontiers: A Comparative Guide to the Synergistic Potential of NBD-14189 with Antiretroviral Therapy
An important clarification regarding the terminology: In the context of HIV-1 research and the compound NBD-14189, "ART" refers to Antiretroviral Therapy , the standard treatment regimen for HIV infection. This is distinct from Artemisinin-based Combination Therapy (ACT), which is used for treating malaria. This guide will proceed with the understanding that the user is interested in the synergistic effects of this compound with other antiretroviral drugs for the treatment of HIV-1.
Currently, there is a lack of publicly available experimental data specifically investigating the synergistic effects of this compound in combination with other antiretroviral drugs. Research on this compound has primarily focused on its potent activity as a single agent, characterized by a novel dual mechanism of action.
This guide will provide a comprehensive overview of this compound, its mechanism of action, and a detailed framework for how its synergistic potential with other antiretrovirals would be evaluated. We will also present comparative data from studies on other HIV-1 inhibitor combinations to illustrate the principles and potential benefits of synergistic therapeutic strategies.
This compound: A Dual-Action Inhibitor of HIV-1
This compound is an investigational small molecule that has demonstrated significant promise as an anti-HIV-1 agent.[1][2] It is distinguished by its unique ability to inhibit two critical stages of the HIV-1 lifecycle through a dual mechanism of action.
Mechanism of Action
This compound targets both the viral entry and reverse transcription processes:
-
gp120 Antagonist: this compound binds to the HIV-1 envelope glycoprotein (B1211001) gp120. This interaction prevents the conformational changes necessary for the virus to attach to the host cell's CD4 receptor, thereby inhibiting viral entry.[1][2]
-
Reverse Transcriptase Inhibitor: Uniquely, this compound also inhibits the viral enzyme reverse transcriptase (RT). It does so by bridging the dNTP (deoxynucleoside triphosphate) and non-nucleoside reverse transcriptase inhibitor (NNRTI) binding sites on the enzyme.[1][3][4] This dual binding within the RT enzyme makes it a novel type of inhibitor.
Dual mechanism of action of this compound.
Evaluating Synergistic Effects: A Methodological Overview
The synergistic, additive, or antagonistic effects of drug combinations are typically quantified to optimize combination therapies. A synergistic interaction means that the combined effect of two or more drugs is greater than the sum of their individual effects.
Experimental Protocol: In Vitro Synergy Assay (Checkerboard Method)
A standard method to assess the synergistic effects of two drugs is the checkerboard assay.
-
Cell Culture: T-lymphocyte cell lines (e.g., CEM-SS) or peripheral blood mononuclear cells (PBMCs) are cultured in an appropriate medium.
-
Drug Dilution: Serial dilutions of this compound and a selected antiretroviral drug (e.g., an NRTI, NNRTI, protease inhibitor, or integrase inhibitor) are prepared.
-
Checkerboard Setup: The drugs are added to a 96-well plate in a checkerboard format. This involves creating a matrix where concentrations of this compound increase along one axis and the concentrations of the combination drug increase along the other axis.
-
Viral Infection: The cultured cells are infected with a laboratory-adapted or clinical isolate of HIV-1.
-
Incubation: The plates are incubated for a period that allows for viral replication (typically 3-7 days).
-
Quantification of Viral Replication: The extent of viral replication in each well is measured. This can be done by quantifying the amount of viral p24 antigen in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The data is analyzed to determine the 50% inhibitory concentration (IC50) for each drug alone and in combination. The results are then used to calculate a Combination Index (CI) using the Chou-Talalay method.
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Experimental workflow for an in vitro synergy assay.
Comparative Analysis: Synergistic Effects in Other HIV-1 Combination Therapies
While data for this compound is not yet available, numerous studies have demonstrated the benefits of combining other antiretroviral agents. The table below summarizes findings from studies on different antiretroviral combinations, illustrating how synergy is reported.
| Combination | HIV-1 Strain(s) | Observed Effect | Reference |
| NNRTI + NRTI | |||
| Nevirapine + Zidovudine (AZT) | Various | Synergy | [5] |
| Diarylpyridine (DAPA)-2e + AZT | IIIB, Bal | Strong Synergy | [6] |
| Diarylpyrimidine (DAAN)-15h + AZT | IIIB | Strong Synergy | [6] |
| Bifunctional Inhibitor + Other ARVs | |||
| 2DLT + Zidovudine, Stavudine, or Nevirapine | X4 and R5 strains | Synergy | [7] |
| Multiple Natural Product-Derived Inhibitors | |||
| Gen-1 (entry) + M522 (integrase) + G4N (transcription) | AZT-resistant and clinical isolates | Strong Synergy | [8] |
Future Outlook for this compound Combination Therapy
The dual-action mechanism of this compound makes it a compelling candidate for combination therapy. Its ability to inhibit both viral entry and reverse transcription suggests it could have a high barrier to resistance. Future studies are needed to evaluate the synergistic potential of this compound with other classes of antiretroviral drugs. Such studies would be crucial in determining its optimal placement in future HIV-1 treatment and prevention strategies. The unique binding mode of this compound to reverse transcriptase, bridging the dNTP and NNRTI sites, suggests that it may exhibit synergistic effects when combined with NRTIs or other NNRTIs that bind to different sites or allosterically modulate the enzyme.
References
- 1. Comparative Pharmacokinetics of a Dual Inhibitor of HIV-1, this compound, in Rats and Dogs with a Proof-of-Concept Evaluation of Antiviral Potency in SCID-hu Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Nevirapine synergistically inhibits HIV-1 replication in combination with zidovudine, interferon or CD4 immunoadhesin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Combining New Non-Nucleoside Reverse Transcriptase Inhibitors (RTIs) with AZT Results in Strong Synergism against Multi-RTI-Resistant HIV-1 Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergistic effect resulting from combinations of a bifunctional HIV-1 antagonist with antiretroviral drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hilarispublisher.com [hilarispublisher.com]
A Preclinical Safety Profile of NBD-14189: A Comparative Analysis with Approved HIV-1 Inhibitors
An in-depth comparison of the preclinical toxicity of the novel dual-action HIV-1 inhibitor, NBD-14189, with established antiretroviral agents reveals a promising safety profile. This guide synthesizes available data on this compound and compares it against the entry inhibitors Fostemsavir and Maraviroc, the nucleoside reverse transcriptase inhibitor (NRTI) Zidovudine, and the non-nucleoside reverse transcriptase inhibitor (NNRTI) Nevirapine, providing researchers and drug development professionals with a comprehensive overview of its preclinical safety.
This compound, a novel investigational drug, uniquely targets two critical stages of the HIV-1 lifecycle. It functions as both a gp120 antagonist, preventing the virus from entering host cells, and a reverse transcriptase inhibitor, halting viral replication. This dual mechanism of action presents a potential new avenue for HIV-1 treatment. Preclinical studies to date suggest that this compound is well-tolerated, with in vitro and in vivo assessments indicating a favorable safety profile.
Quantitative Toxicity Comparison
To facilitate a clear comparison of the preclinical toxicity profiles, the following tables summarize the available quantitative data for this compound and the selected approved antiretroviral drugs.
Table 1: In Vitro Cytotoxicity Data
| Compound | Cell Line | CC50 (µM) |
| This compound | TZM-bl cells | 21.9 |
| MT-2 cells | 22.1 | |
| Zidovudine | Not specified | >1000 |
| Nevirapine | Not specified | Not available |
| Maraviroc | Not specified | Not available |
| Fostemsavir (Temsavir) | Not specified | Not available |
Table 2: Acute Oral Toxicity Data
| Compound | Species | LD50 (mg/kg) |
| This compound | Not available | Data not publicly available |
| Zidovudine | Mouse, Rat | >3000 |
| Nevirapine | Mouse | 2900 - 5000 |
| Maraviroc | Not available | Data not publicly available |
| Fostemsavir | Not available | Data not publicly available |
Table 3: Repeated-Dose Toxicity (No-Observed-Adverse-Effect-Level - NOAEL)
| Compound | Species | Duration | NOAEL (mg/kg/day) | Key Findings |
| This compound | SCID-hu Thy/Liv Mouse | 28 days | Well-tolerated up to 300 | No measurable toxicity or significant effect on body weight noted. (Note: This was not a formal toxicology study to establish a NOAEL). |
| Zidovudine | Rat | 6 months | 25 (bid) | Reversible, slight-to-mild macrocytic anemia at higher doses. |
| Cynomolgus Monkey | 3-6 months | <35 | Reversible, dose-related, macrocytic anemia. | |
| Nevirapine | Rat | 2 years | <3.5 | Increased incidence of hepatocellular adenomas in males at all doses. |
| Maraviroc | Mouse | Not specified | 200 | Mortality at 1000 mg/kg/day associated with local gastrointestinal pathology.[1] |
| Rat | 6 months | 100 | Reductions in body weight and bile duct hyperplasia at higher doses.[1] | |
| Dog | 1 and 6 months | 5 | Increases in QTc interval at higher doses.[1] | |
| Fostemsavir | Rat | Gestation | Not specified | Fetal abnormalities observed at high doses that also caused maternal toxicity. |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and the methodologies for toxicity assessment, the following diagrams are provided.
Experimental Protocols
The preclinical toxicity evaluation of this compound and comparator drugs generally follows standardized guidelines to ensure data reliability and comparability. The following are summaries of key experimental protocols.
In Vitro Cytotoxicity Assay (Based on ISO 10993-5)
-
Objective: To assess the potential of a test compound to cause cell death.
-
Cell Lines: Commonly used cell lines include TZM-bl (HeLa cell derivative) and MT-2 (human T-cell leukemia line).
-
Methodology:
-
Cells are seeded in microplates and allowed to adhere.
-
The cells are then exposed to a range of concentrations of the test compound.
-
After a specified incubation period (e.g., 48-72 hours), cell viability is assessed using a colorimetric assay, such as the MTT or XTT assay. These assays measure the metabolic activity of viable cells.
-
The concentration of the compound that reduces cell viability by 50% (CC50) is calculated from the dose-response curve.
-
Acute Oral Toxicity Study (Based on OECD 423 - Acute Toxic Class Method)
-
Objective: To determine the acute toxicity of a substance after a single oral dose and to classify it according to the Globally Harmonized System (GHS).
-
Species: Typically rats or mice.
-
Methodology:
-
A stepwise procedure is used with a small number of animals per step.
-
A starting dose from one of four fixed levels (5, 50, 300, and 2000 mg/kg body weight) is administered to a group of animals.
-
The outcome (mortality or survival) determines the next step:
-
If mortality is observed, the test is repeated with a lower dose.
-
If no mortality is observed, the test is repeated with a higher dose.
-
-
Animals are observed for signs of toxicity and mortality for up to 14 days.
-
The LD50 is estimated based on the dose levels at which mortality is observed.
-
Repeated-Dose 90-Day Oral Toxicity Study (Based on OECD 408)
-
Objective: To evaluate the adverse effects of a substance following prolonged and repeated exposure and to determine the No-Observed-Adverse-Effect-Level (NOAEL).
-
Species: Typically rats.
-
Methodology:
-
The test substance is administered orally to several groups of animals at different dose levels daily for 90 days. A control group receives the vehicle only.
-
Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are monitored regularly.
-
At the end of the study, blood and urine samples are collected for hematology and clinical chemistry analysis.
-
All animals are euthanized, and a full necropsy is performed. Organs are weighed, and tissues are examined histopathologically.
-
The NOAEL is the highest dose level at which no statistically or biologically significant adverse effects are observed.
-
Bacterial Reverse Mutation Test (Ames Test) (Based on OECD 471)
-
Objective: To assess the mutagenic potential of a substance by its ability to induce reverse mutations in specific strains of Salmonella typhimurium and Escherichia coli.
-
Methodology:
-
The bacterial strains, which are auxotrophic for a specific amino acid (e.g., histidine for Salmonella), are exposed to the test substance with and without a metabolic activation system (S9 mix).
-
The bacteria are plated on a minimal agar (B569324) medium lacking the specific amino acid.
-
After incubation, the number of revertant colonies (colonies that have regained the ability to synthesize the amino acid) is counted.
-
A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies compared to the control.
-
Conclusion
The available preclinical data for this compound suggests a favorable safety profile, particularly concerning in vitro cytotoxicity and tolerability in a humanized mouse model. However, a comprehensive assessment of its toxicity in comparison to approved antiretroviral drugs is currently limited by the lack of publicly available data from standard acute and repeated-dose toxicology studies in rodent and non-rodent species. The established toxicity profiles of Zidovudine, Nevirapine, Maraviroc, and Fostemsavir provide a valuable benchmark for the future evaluation of this compound as it progresses through further preclinical and clinical development. Continued investigation following standardized protocols will be crucial to fully delineate the safety profile of this promising dual-action HIV-1 inhibitor.
References
Safety Operating Guide
Proper Disposal Procedures for NBD-14189: A General Guide
Disclaimer: This document provides general guidance for the disposal of a research-grade chemical. A specific Safety Data Sheet (SDS) for NBD-14189 was not found in publicly available resources. Researchers, scientists, and drug development professionals must obtain the official SDS from their chemical supplier for complete and accurate safety and disposal information before handling or disposing of this compound. The information below is intended to supplement, not replace, the manufacturer's SDS.
Immediate Safety and Logistical Information
As a novel research chemical, this compound requires careful handling and disposal in accordance with laboratory safety protocols and local, state, and federal regulations. The primary source for this information is the Safety Data Sheet (SDS) provided by the manufacturer.
Key Steps for Safe Disposal:
-
Consult the Safety Data Sheet (SDS): Before beginning any work, locate and thoroughly read the SDS for this compound. Pay close attention to Sections 7 (Handling and Storage), 8 (Exposure Controls/Personal Protection), and 13 (Disposal Considerations).[1][2][3]
-
Characterize the Waste: The waste stream containing this compound must be properly identified. This includes the compound itself, any solvents used, and any contaminated materials (e.g., gloves, pipette tips, vials).
-
Segregate the Waste: Do not mix chemical waste streams.[4][5] this compound waste should be collected in a dedicated, properly labeled, and compatible waste container. For example, halogenated and non-halogenated solvent wastes are often collected separately.[4]
-
Proper Labeling: The waste container must be clearly labeled with its contents, including the full chemical name "this compound" (avoiding abbreviations), concentration, and any other components in the mixture.[1] The label should also include the appropriate hazard pictograms as specified in the SDS.
-
Storage of Waste: Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials, until it is collected for disposal.[1]
-
Arrange for Professional Disposal: Chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[1] Never dispose of chemical waste down the drain unless explicitly permitted by your institution and local regulations for specific, neutralized aqueous wastes.[4][6]
Understanding the Safety Data Sheet (SDS) for this compound
Once obtained, the SDS will provide critical safety and disposal information. The table below summarizes the key sections to consult.
| SDS Section | Type of Information | Relevance to Disposal |
| Section 2: Hazard(s) Identification | GHS Hazard Classification, Signal Word, Hazard Statements, Pictograms | Informs the necessary personal protective equipment (PPE) and handling precautions during disposal. |
| Section 7: Handling and Storage | Precautions for safe handling, conditions for safe storage, including any incompatibilities.[3] | Provides guidance on how to safely manage the chemical waste and what materials to avoid mixing it with. |
| Section 8: Exposure Controls/PPE | Permissible exposure limits (PELs), appropriate engineering controls, and required PPE (gloves, eye protection, etc.).[3] | Specifies the minimum PPE required to be worn when handling the waste container and preparing it for disposal. |
| Section 13: Disposal Considerations | Guidance on proper disposal practices, recycling, or reclamation of the chemical and its container.[2][7][8][9] | This is the primary section detailing the recommended disposal methods and any specific regulatory requirements.[7][8] |
No quantitative data for the disposal of this compound was found in the available search results. This information should be provided in the manufacturer's SDS.
Experimental Protocols
No specific experimental protocols for the disposal of this compound were found. Disposal procedures are determined by the chemical's properties as outlined in the SDS and are subject to institutional and regulatory requirements.
Visualizing Procedural Workflows
The following diagrams illustrate the general workflow for chemical disposal and the known mechanism of action for this compound.
Caption: General workflow for the safe disposal of laboratory chemical waste.
Caption: this compound dual mechanism of action, inhibiting HIV-1 entry and replication.[10][11]
References
- 1. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 2. Safety Data Sheets (SDS) Explained [blink.ucsd.edu]
- 3. danielstraining.com [danielstraining.com]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. essex.ac.uk [essex.ac.uk]
- 6. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 7. Section 13 of the SDS – Disposal considerations [sds-create.pl]
- 8. thechemicalsafetyassociation.org [thechemicalsafetyassociation.org]
- 9. chemtekinc.com [chemtekinc.com]
- 10. Comparative Pharmacokinetics of a Dual Inhibitor of HIV-1, this compound, in Rats and Dogs with a Proof-of-Concept Evaluation of Antiviral Potency in SCID-hu Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative Pharmacokinetics of a Dual Inhibitor of HIV-1, this compound, in Rats and Dogs with a Proof-of-Concept Evaluation of Antiviral Potency in SCID-hu Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Personal protective equipment for handling NBD-14189
Essential Safety and Handling Guide for NBD-14189
This guide provides immediate safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The following procedures are based on established safety protocols for handling chemical compounds in a laboratory setting.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to prevent exposure. The following table summarizes the recommended PPE.
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Goggles | Tightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[1] |
| Hand Protection | Gloves | Chemical-impermeable gloves. Must be inspected prior to use.[1] |
| Body Protection | Protective Clothing | Fire/flame resistant and impervious clothing.[1] |
| Respiratory Protection | Respirator | Use a full-face respirator if exposure limits are exceeded or irritation is experienced.[1] |
First-Aid Measures
In case of accidental exposure to this compound, immediate action is necessary. The following table outlines the recommended first-aid procedures.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled.[1] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[1] |
| Eye Contact | Rinse with pure water for at least 15 minutes and consult a doctor.[1] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1] |
Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
| Aspect | Procedure |
| Handling | Handle in a well-ventilated place. Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Use non-sparking tools.[1] |
| Storage | Store the container tightly closed in a dry, cool, and well-ventilated place. Keep away from foodstuff containers or incompatible materials.[1] |
Experimental Workflow: Handling and Disposal of this compound
The following diagram illustrates the standard procedure for handling and disposing of this compound in a laboratory setting.
Disposal Plan
Proper disposal of this compound and its contaminated packaging is essential to prevent environmental contamination.
| Waste Type | Disposal Method |
| This compound | The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing. Do not discharge to sewer systems.[1] |
| Contaminated Packaging | Containers can be triple rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, the packaging can be punctured to make it unusable for other purposes and then be disposed of in a sanitary landfill.[1] |
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
